molecular formula C15H11ClF2O2S B1427147 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol CAS No. 944944-61-0

4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Cat. No.: B1427147
CAS No.: 944944-61-0
M. Wt: 328.8 g/mol
InChI Key: XYALFOHXBMXTOG-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol is a useful research compound. Its molecular formula is C15H11ClF2O2S and its molecular weight is 328.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5,8-difluoro-3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O2S/c16-8-1-3-9(4-2-8)21-15-12(19)7-20-14-11(18)6-5-10(17)13(14)15/h1-6,12,15,19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYALFOHXBMXTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=C(C=CC(=C2O1)F)F)SC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729269
Record name 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944944-61-0
Record name 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently encountered in biologically active molecules and natural products. Specifically, chroman-3-ol derivatives functionalized at the 4-position represent a class of compounds with significant therapeutic potential. This technical guide provides an in-depth, scientifically-grounded methodology for the synthesis of a specific analogue, 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol. The presented strategy hinges on a robust and stereocontrolled convergent synthesis, wherein the key transformation is the regioselective ring-opening of a 3,4-epoxychroman intermediate by a substituted thiophenol. This document details the rationale behind the synthetic design, step-by-step protocols for the preparation of key intermediates, and the final convergent step, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Chroman-based structures are integral to a wide array of pharmacologically active agents, exhibiting activities that span from anticancer and anti-inflammatory to neuroprotective effects.[1][2][3][4] The rigid, bicyclic framework of the chroman ring system serves as an excellent scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The introduction of hydroxyl and thioether functionalities, as seen in the target molecule this compound, can significantly influence pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and target binding affinity.

The fluorine atoms at the 5- and 8-positions are expected to modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its metabolic stability and binding capabilities. The 4-chlorophenylthio moiety introduces a distinct structural element often found in bioactive compounds.[5][6] This guide aims to provide a comprehensive and reproducible synthetic pathway to this complex chroman-3-ol derivative, emphasizing the underlying chemical principles that ensure efficiency and control over stereochemistry.

Retrosynthetic Analysis and Strategic Design

The synthetic strategy for this compound is predicated on a logical retrosynthetic analysis. The primary disconnection targets the carbon-sulfur bond, a common and reliable bond formation achieved through nucleophilic substitution.

The characteristic trans-1,2-relationship between the hydroxyl group at C3 and the thioether at C4 strongly suggests a synthetic route involving the ring-opening of an epoxide.[7] This thiol-epoxy reaction is known for its high efficiency, regioselectivity, and stereospecificity, making it an ideal key step for the final construction of the target molecule.[8][9][10]

This leads to the identification of a key intermediate: 5,8-difluoro-3,4-epoxychroman . This epoxide, in turn, can be synthesized from its corresponding alkene, 5,8-difluoro-2H-chromene , via standard epoxidation methods. The chromene precursor can be accessed through the dehydration of 5,8-difluorochroman-4-ol . This alcohol is readily prepared by the reduction of the corresponding ketone, 5,8-difluorochroman-4-one , which serves as a crucial and versatile starting building block. Finally, the chroman-4-one can be constructed from a suitably substituted phenol, namely 2,5-difluorophenol , through an alkylation followed by an intramolecular cyclization.

G TM Target Molecule: this compound EpoxideOpening Thiol-Epoxy Ring Opening TM->EpoxideOpening Epoxide Intermediate: 5,8-Difluoro-3,4-epoxychroman EpoxideOpening->Epoxide Thiol Reagent: 4-Chlorothiophenol EpoxideOpening->Thiol Epoxidation Epoxidation Epoxide->Epoxidation Alkene Intermediate: 5,8-Difluoro-2H-chromene Epoxidation->Alkene Dehydration Dehydration Alkene->Dehydration Alcohol Intermediate: 5,8-Difluorochroman-4-ol Dehydration->Alcohol Reduction Reduction Alcohol->Reduction Chromanone Key Precursor: 5,8-Difluorochroman-4-one Reduction->Chromanone Cyclization Alkylation & Cyclization Chromanone->Cyclization Phenol Starting Material: 2,5-Difluorophenol Cyclization->Phenol

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediates

Synthesis of 5,8-Difluorochroman-4-one

The synthesis of the chroman-4-one core is a critical first stage. This two-step process begins with the Michael addition of 2,5-difluorophenol to acrylonitrile, followed by an acid-catalyzed intramolecular cyclization. This approach is efficient and provides the key precursor in good yield.[11]

Experimental Protocol:

  • Step A: Synthesis of 3-(2,5-Difluorophenoxy)propanenitrile.

    • To a solution of 2,5-difluorophenol (1.0 eq) in tert-butanol, add potassium carbonate (1.5 eq) and acrylonitrile (1.2 eq).

    • Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC until the phenol is consumed.

    • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired 3-(2,5-difluorophenoxy)propanenitrile.

  • Step B: Cyclization to 5,8-Difluorochroman-4-one.

    • Add the 3-(2,5-difluorophenoxy)propanenitrile (1.0 eq) to a mixture of trifluoromethanesulfonic acid (1.5 eq) and trifluoroacetic acid (5.0 eq) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC.

    • Carefully pour the reaction mixture into ice water and extract with dichloromethane (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography to afford pure 5,8-difluorochroman-4-one.[11]

Synthesis of 5,8-Difluoro-3,4-epoxychroman

This intermediate is prepared in a three-step sequence from the chroman-4-one involving reduction, dehydration, and epoxidation.

Experimental Protocol:

  • Step A: Reduction to 5,8-Difluorochroman-4-ol.

    • Dissolve 5,8-difluorochroman-4-one (1.0 eq) in methanol or ethanol at 0 °C.

    • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction for 1-2 hours at room temperature.

    • Quench the reaction by the slow addition of water, and then remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x). Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate to yield 5,8-difluorochroman-4-ol, which is often used without further purification.

  • Step B: Dehydration to 5,8-Difluoro-2H-chromene.

    • Dissolve the crude 5,8-difluorochroman-4-ol (1.0 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.

    • Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry the organic layer over MgSO₄, and concentrate.

    • Purify the resulting oil by column chromatography to isolate 5,8-difluoro-2H-chromene.

  • Step C: Epoxidation to 5,8-Difluoro-3,4-epoxychroman.

    • Dissolve 5,8-difluoro-2H-chromene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours.[12]

    • Upon completion, dilute the reaction with DCM and wash sequentially with a 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield the epoxide intermediate.

Final Convergent Synthesis: Thiol-Epoxy Ring Opening

The final step involves the nucleophilic ring-opening of the synthesized epoxide with 4-chlorothiophenol. This reaction is highly regioselective, with the thiolate anion preferentially attacking the less sterically hindered C4 position. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at C4 and yielding the desired trans-diastereomer of the product.[8][9]

G cluster_0 Synthesis of Key Precursor cluster_1 Intermediate Synthesis cluster_2 Final Convergent Step Phenol 2,5-Difluorophenol Chromanone 5,8-Difluorochroman-4-one Phenol->Chromanone Alkylation & Cyclization Alcohol 5,8-Difluorochroman-4-ol Chromanone->Alcohol Reduction Alkene 5,8-Difluoro-2H-chromene Alcohol->Alkene Dehydration Epoxide 5,8-Difluoro-3,4-epoxychroman Alkene->Epoxide Epoxidation Target Target Molecule Epoxide->Target Ring Opening Thiol 4-Chlorothiophenol Thiol->Target Ring Opening

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and medicinal chemistry, chroman-3-ol derivatives stand out as a "privileged scaffold"[1]. This is attributed to their widespread presence in natural products and their proven pharmacological potential across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications[1][2][3]. The strategic functionalization of the chroman core allows for the fine-tuning of its biological activity. The molecule of interest, 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, represents a compelling case study in structural elucidation, combining several key functional groups: a difluorinated aromatic ring, a hydroxyl group, a thioether linkage, and a chlorinated aromatic moiety. Each of these features imparts distinct spectroscopic signatures, making its characterization a multifaceted analytical challenge.

The synthesis of such 4-thio-substituted chroman derivatives can often be achieved through methodologies like the thia-Michael addition to corresponding chromenes, a versatile reaction for C-S bond formation[4]. Given the potential for significant biological activity, a thorough understanding of the spectroscopic properties of this molecule is paramount for researchers in its synthesis, characterization, and application in drug development programs[1][2].

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will delve into the rationale behind the predicted spectral features, offering detailed experimental protocols and data interpretation strategies to empower researchers in their analytical endeavors.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound (Molecular Formula: C₁₅H₁₁ClF₂O₂S, Molecular Weight: 328.76 g/mol ) presents a rich tapestry of spectroscopic handles. The following sections will provide a detailed breakdown of the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the chemical shifts and coupling patterns based on the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm)[5].

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to yield single lines for each carbon.

    • Spectral Width: Typically 0-220 ppm[5].

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2-7.4d (J ≈ 8.5 Hz)2HH-2', H-6'Aromatic protons ortho to the sulfur atom, deshielded.
~ 7.1-7.3d (J ≈ 8.5 Hz)2HH-3', H-5'Aromatic protons ortho to the chlorine atom.
~ 6.8-7.0m1HH-6 or H-7Aromatic protons on the difluorinated ring, complex splitting due to H-F and H-H coupling.
~ 6.7-6.9m1HH-7 or H-6Aromatic protons on the difluorinated ring, complex splitting.
~ 4.8-5.0m1HH-4Methine proton adjacent to sulfur and the aromatic ring, deshielded.
~ 4.3-4.5m1HH-2aMethylene proton of the chroman ring, diastereotopic.
~ 4.1-4.3m1HH-3Methine proton bearing the hydroxyl group.
~ 4.0-4.2m1HH-2bMethylene proton of the chroman ring, diastereotopic.
~ 2.5-3.5br s1HOHHydroxyl proton, chemical shift is concentration and solvent dependent.

Rationale for Predictions: The aromatic protons of the 4-chlorophenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons on the difluorinated ring will exhibit complex multiplets due to both proton-proton and proton-fluorine couplings. The protons on the chroman ring (H-2, H-3, H-4) will be in the aliphatic region but shifted downfield due to the adjacent oxygen, hydroxyl, and sulfur atoms[6]. Diastereotopicity is expected for the H-2 protons due to the chiral center at C-3.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 150-155 (d)C-5 or C-8Aromatic carbon directly bonded to fluorine, showing a large ¹JCF coupling.
~ 148-153 (d)C-8 or C-5Aromatic carbon directly bonded to fluorine.
~ 135-140C-4'Quaternary carbon of the chlorophenyl ring attached to chlorine.
~ 132-135C-1'Quaternary carbon of the chlorophenyl ring attached to sulfur.
~ 130-133C-2', C-6'Aromatic carbons ortho to sulfur.
~ 128-130C-3', C-5'Aromatic carbons ortho to chlorine.
~ 120-125 (d)C-8aQuaternary carbon of the chroman ring, potentially coupled to fluorine.
~ 115-120 (d)C-4aQuaternary carbon of the chroman ring, potentially coupled to fluorine.
~ 110-115 (dd)C-6 or C-7Aromatic carbon on the difluorinated ring.
~ 108-113 (dd)C-7 or C-6Aromatic carbon on the difluorinated ring.
~ 65-70C-3Carbon bearing the hydroxyl group.
~ 63-68C-2Methylene carbon adjacent to the ring oxygen.
~ 40-45C-4Carbon bearing the thioether linkage.

Rationale for Predictions: The chemical shifts are influenced by electronegativity and hybridization[5]. Carbons bonded to fluorine (C-5, C-8) will appear significantly downfield and will be split into doublets due to one-bond C-F coupling. The other aromatic carbons will resonate in the typical 110-140 ppm range[7]. The aliphatic carbons of the chroman ring will be in the upfield region, with their shifts influenced by the attached heteroatoms (O, S, OH)[8].

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3550-3200Strong, BroadO-H stretchAlcohol
3100-3000MediumC-H stretchAromatic
2960-2850MediumC-H stretchAliphatic (CH, CH₂)
1600-1450Medium-StrongC=C stretchAromatic rings
1260-1000StrongC-O stretchEther and Alcohol
1250-1100Medium-StrongC-F stretchAryl-Fluoride
850-800StrongC-H out-of-plane bendpara-substituted aromatic
750-700MediumC-S stretchThioether
800-600MediumC-Cl stretchAryl-Chloride

Rationale for Predictions: The most prominent feature will be a broad O-H stretching band for the alcohol group[9]. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether and alcohol will give strong absorptions in the fingerprint region[6]. The C-F and C-Cl stretching vibrations are expected at lower wavenumbers[10]. The C-S stretching vibration is typically weak and can be difficult to assign definitively[11].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Technique: Electron Ionization (EI) is a common technique that induces fragmentation and is useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique that typically yields the intact molecular ion.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire a full scan mass spectrum to observe the molecular ion and fragment ions.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak [M]⁺ should be observed at m/z 328. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak at m/z 330 with an intensity of approximately one-third of the molecular ion peak is expected, which is a clear indicator of a single chlorine atom in the molecule[12][13]. The presence of sulfur will also contribute to the [M+2]⁺ peak.

G cluster_mol cluster_frags Mol Molecular Ion [M]⁺ m/z 328/330 Frag1 Loss of H₂O [M-18]⁺ Mol->Frag1 Frag2 Loss of C₇H₄ClS [M-143]⁺ Mol->Frag2 Frag3 [C₇H₄ClS]⁺ m/z 143/145 Mol->Frag3 Frag4 Loss of C₆H₄Cl [M-111]⁺ Mol->Frag4

Caption: Predicted major fragmentation pathways for the title compound.

Predicted Key Fragment Ions:

m/z (for ³⁵Cl)Proposed FragmentRationale
328/330[C₁₅H₁₁ClF₂O₂S]⁺Molecular ion peak with characteristic chlorine isotope pattern.
310/312[M - H₂O]⁺Loss of water from the alcohol functional group.
185[M - C₇H₄ClS]⁺Cleavage of the C-S bond with charge retention on the chroman moiety.
143/145[C₇H₄ClS]⁺Cleavage of the C-S bond with charge retention on the chlorophenylthio moiety.
111/113[C₆H₄Cl]⁺Fragmentation of the chlorophenylthio group.

Rationale for Predictions: Fragmentation is expected to be initiated by the cleavage of bonds adjacent to the heteroatoms (O, S) and the aromatic rings[14][15]. The loss of water is a common fragmentation pathway for alcohols. The C-S bond is also susceptible to cleavage, leading to fragments corresponding to the chroman and the chlorophenylthio moieties. Further fragmentation of the chlorophenyl portion can lead to the characteristic chlorophenyl cation[12][13]. The difluorinated ring may also undergo characteristic fragmentations, such as the loss of fluorine-containing radicals[16][17].

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and mass spectrometry for analogous structures, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this and related molecules. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. A thorough understanding of these spectroscopic features is indispensable for quality control in synthetic efforts and for advancing the exploration of chroman-3-ol derivatives in medicinal chemistry.

References

  • Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. (1969). Journal of the Chemical Society B: Physical Organic, 1226.
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

  • Iodine-Catalyzed Cascade Annulation of Alkynes with Sodium Arylsulfinates: Assembly of 3-Sulfenylcoumarin and 3-Sulfenylquinolinone Derivatives - Supporting Information. (n.d.). American Chemical Society. Retrieved from [Link]

  • Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. (2020). Journal of Physics: Conference Series, 1634, 012117.
  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020). Rapid Communications in Mass Spectrometry, 34(S3), e8756.
  • ¹H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2023). Molecules, 28(15), 5831.
  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (2015).
  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2019). Molecules, 24(18), 3326.
  • ¹H NMR and ¹³C NMR data for compounds 1 at 500 MHz (CD₃OD)... (n.d.). ResearchGate. Retrieved from [Link]

  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2019). ResearchGate. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of novel functional polycyclic chromones through Michael addition and double cyclizations. (2014). Organic & Biomolecular Chemistry, 12(42), 8496-8500.
  • Review on Chromen derivatives and their Pharmacological Activities. (2019). Research Journal of Pharmacy and Technology, 12(9), 4565-4572.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology, 57(49), 20037–20047.
  • Mass spectra of fluorocarbons. (1953).
  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (1963). CSIR. Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. (2023).
  • Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. (2022). New Journal of Chemistry, 46(13), 6069-6078.
  • Manipulating Terminal Iron-Hydroxide Nucleophilicity through Redox. (2023). Journal of the American Chemical Society, 145(51), 27885–27890.
  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • The NMR Spectra of Some Chroman Derivatives. (1971). Acta Chemica Scandinavica, 25, 1832-1834.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]

  • Reversible Michael Addition of Thiols as a New Tool for Dynamic Combinatorial Chemistry. (2018). Chemistry – A European Journal, 24(56), 15038-15042.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Pdf - Elixir International Journal. (n.d.). Retrieved from [Link]

  • IR Chart. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179.
  • Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. (2006). Magnetic Resonance in Chemistry, 44(8), 834-837.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). Polymers, 14(21), 4568.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. (2021). ResearchGate. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, a novel heterocyclic compound with significant potential in medicinal chemistry. In the absence of extensive direct experimental data in the public domain, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive analysis of its chemical properties, a plausible synthetic route, and its prospective biological significance.

Molecular Structure and Physicochemical Characteristics

This compound is a polyfunctionalized molecule characterized by a 5,8-difluorochroman-3-ol core linked to a 4-chlorophenylthio moiety at the 4-position. The fluorine atoms on the chroman ring are expected to enhance metabolic stability and membrane permeability, while the chlorophenylthio group can modulate biological activity and target engagement.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These values serve as a valuable starting point for experimental design and characterization.

PropertyPredicted Value
Molecular Formula C₁₅H₁₁ClF₂O₂S
Molecular Weight 344.76 g/mol
LogP 4.2
Topological Polar Surface Area (TPSA) 49.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

These properties are computationally predicted and await experimental verification.

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound can be conceptualized starting from the readily available 3,5-difluorophenol. The proposed pathway involves the synthesis of the key intermediate, 5,8-difluorochroman-3-one, followed by stereoselective reduction and subsequent nucleophilic substitution.

Experimental Protocol: Synthesis of 5,8-difluorochroman-3-one

The synthesis of the crucial precursor, 5,8-difluorochroman-3-one, can be adapted from established methods for similar chromanone structures. A practical approach involves the following steps:

  • O-Alkylation of 3,5-difluorophenol: A mixture of 3,5-difluorophenol, 3-chloro-1-propanol, potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide (KI) in a suitable solvent such as ethanol is refluxed.[1]

  • Oxidation: The resulting alcohol is oxidized to the corresponding carboxylic acid using an appropriate oxidizing agent, for instance, Jones reagent (CrO₃/H₂SO₄) or a more environmentally benign alternative like TEMPO-catalyzed oxidation.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The carboxylic acid is then cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to yield 5,7-difluorochroman-4-one.[1]

Final Steps to the Target Molecule
  • Reduction of the Ketone: The 5,8-difluorochroman-4-one is reduced to the corresponding 5,8-difluorochroman-4-ol. For stereocontrol, asymmetric reducing agents like (S)-Me-CBS can be employed to favor the desired enantiomer.[1]

  • Nucleophilic Substitution with 4-chlorothiophenol: The hydroxyl group at the 4-position is then displaced by 4-chlorothiophenol. This can be achieved via a Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by SN2 reaction with the thiophenol.

  • Reduction of the 3-oxo group: The final step involves the reduction of the newly formed 3-oxo group to the corresponding alcohol, this compound. This can be accomplished using a mild reducing agent like sodium borohydride (NaBH₄).[2]

Synthesis_Workflow A 3,5-Difluorophenol B 3-(3,5-Difluorophenoxy)propan-1-ol A->B 1. O-Alkylation (3-chloro-1-propanol, K2CO3, KI) C 3-(3,5-Difluorophenoxy)propanoic acid B->C 2. Oxidation (e.g., Jones Reagent) D 5,7-Difluorochroman-4-one C->D 3. Cyclization (e.g., PPA) E 5,7-Difluorochroman-4-ol D->E 4. Asymmetric Reduction (e.g., (S)-Me-CBS) F 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-one E->F 5. Nucleophilic Substitution (4-chlorothiophenol, Mitsunobu or tosylation/SN2) G This compound F->G 6. Reduction (NaBH4)

Caption: Proposed synthetic workflow for this compound.

Anticipated Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the chroman and chlorophenyl rings, as well as characteristic multiplets for the diastereotopic methylene protons and the methine protons of the chroman ring. The chemical shift of the hydroxyl proton will be concentration-dependent and will disappear upon D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling. The chemical shifts of the carbons in the chroman and chlorophenyl rings will provide information about the electronic environment.

  • ¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the non-equivalent fluorine atoms at positions 5 and 8, likely with coupling to each other and to neighboring protons.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-O, C-S, C-F, and aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula. The fragmentation pattern in the mass spectrum will provide further structural information, with characteristic fragments arising from the cleavage of the thioether bond and the chroman ring.

Potential Biological and Pharmacological Significance

The unique structural features of this compound suggest several avenues for biological activity, drawing from the known pharmacology of its constituent moieties.

The Chromanol Core: A Privileged Scaffold

The chromanol skeleton is a "privileged structure" in medicinal chemistry, found in a variety of biologically active compounds, including vitamin E.[3] Chromanol derivatives have been reported to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[4][5] The antioxidant activity is often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals.[3]

The (4-Chlorophenyl)thio Moiety: Modulator of Activity

The introduction of a (4-chlorophenyl)thio group can significantly influence the biological profile of a molecule. Organosulfur compounds are known to exhibit diverse bioactivities, including antimicrobial and anticancer effects. The chlorine substituent can enhance lipophilicity, potentially improving cell membrane permeability, and can also engage in specific interactions with biological targets.

Potential Therapeutic Applications

Given the properties of its structural components, this compound could be investigated for the following therapeutic applications:

  • Anticancer Activity: The combination of a chromanol core, known for its anti-proliferative effects, and a thioether linkage, present in some anticancer agents, makes this compound a candidate for anticancer drug discovery.

  • Neuroprotective Agent: The antioxidant properties of the chromanol ring suggest potential applications in neurodegenerative diseases where oxidative stress plays a significant role.

  • Anti-inflammatory Agent: Many chromanol derivatives exhibit anti-inflammatory activity, suggesting this compound could be a modulator of inflammatory pathways.

Signaling_Pathways cluster_cellular_effects Potential Cellular Effects cluster_molecular_targets Potential Molecular Targets / Pathways Molecule 4-((4-Chlorophenyl)thio)- 5,8-difluorochroman-3-ol Antioxidant Antioxidant Activity (ROS Scavenging) Molecule->Antioxidant AntiInflammatory Anti-inflammatory Effects Molecule->AntiInflammatory Anticancer Anticancer Activity Molecule->Anticancer Neuroprotection Neuroprotection Molecule->Neuroprotection ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Reduces NFkB NF-κB Pathway AntiInflammatory->NFkB Inhibits Apoptosis Apoptosis Pathways Anticancer->Apoptosis Induces Kinases Protein Kinases Anticancer->Kinases Modulates Neuroprotection->ROS Combats

Caption: Potential biological activities and molecular targets of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. While experimental data on this specific molecule is currently limited, the analysis of its structural components suggests a high potential for interesting biological activities.

Future research should focus on the successful synthesis and purification of this compound to enable comprehensive experimental characterization of its physicochemical properties and a thorough evaluation of its biological and pharmacological profile. In vitro and in vivo studies are warranted to explore its potential as an anticancer, neuroprotective, or anti-inflammatory agent.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: https://www.mdpi.com/1420-3049/28/13/5001
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect. Available at: https://www.sciencedirect.com/science/article/pii/S0960894X2200257X
  • Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/33038626/
  • Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17909241/
  • Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9149479/
  • A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Thieme Connect. Available at: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2071-8799
  • Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers. Available at: https://www.frontiersin.org/articles/10.3389/fphar.2021.685321/full
  • Alternative Synthesis of 1,8-Difluoroanthracene via the Balz-Schiemann Reaction. ResearchGate. Available at: https://www.researchgate.net/publication/343542749_Alternative_Synthesis_of_18-Difluoroanthracene_via_the_Balz-Schiemann_Reaction
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11088732/
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm300445b
  • Studies on the biological activity of some nitrothiophenes. ResearchGate. Available at: https://www.researchgate.net/publication/23204737_Studies_on_the_biological_activity_of_some_nitrothiophenes
  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds. IJSAT. Available at: https://www.ijsat.org/index.
  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available at: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2018/Volume%2011,%20Issue%201/RJPT_11_1_2018_100.html
  • Overview on the biological activities of chromenols linked to inflammation. ResearchGate. Available at: https://www.researchgate.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: https://www.mdpi.com/1420-3049/29/15/3484
  • EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Farmacia. Available at: https://farmaciajournal.com/wp-content/uploads/2021-Vol-69-3-19.pdf
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University. Available at: https://medicines4all.vcu.
  • Synthetic approaches to bioactive thioamides. ResearchGate. Available at: https://www.researchgate.net/figure/Synthetic-approaches-to-bioactive-thioamides-a-Examples-and-importance-of-thioamide_fig1_359345244
  • Chroman-3-one. MySkinRecipes. Available at: https://www.myskinrecipes.com/shop/en/reagent/160770-chroman-3-one.html
  • Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic. ResearchGate. Available at: https://www.researchgate.
  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070997/
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.4c02238
  • Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01331a
  • Synthesis of cis- and trans-5,8-Dihydroxy-5,6,7,8-tetrahydro-1,4-naphthoquinone. ResearchGate. Available at: https://www.researchgate.net/publication/244723062_Synthesis_of_cis-_and_trans-58-Dihydroxy-5678-tetrahydro-14-naphthoquinone
  • Biological Activities of Thiophenes. Encyclopedia.pub.
  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9748684/
  • Assessment of Easily Accessible Spectroscopic Techniques Coupled with Multivariate Analysis for the Qualitative Characterization and Differentiation of Earth Pigments of Various Provenance. MDPI. Available at: https://www.mdpi.com/2076-3417/12/23/12211
  • Exploring Vitamin E's Role in Colorectal Cancer Growth Using Rodent Models: A Scoping Review. MDPI. Available at: https://www.mdpi.com/2072-6643/15/22/4819
  • Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. ResearchGate. Available at: https://www.researchgate.net/publication/11516084_Antioxidant_Properties_of_Natural_and_Synthetic_Chromanol_Derivatives_Study_by_Fast_Kinetics_and_Electron_Spin_Resonance_Spectroscopy

Sources

An In-depth Technical Guide to 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol (CAS RN: 944944-61-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, a complex heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact compound is limited, this document synthesizes information from related structures and foundational chemical principles to offer insights into its synthesis, physicochemical properties, and putative biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Introduction: The Chemical Landscape of a Privileged Scaffold

The chroman scaffold is a recurring motif in a vast array of biologically active natural products and synthetic compounds. Its inherent structural features provide a rigid framework that can be strategically functionalized to interact with various biological targets. The introduction of a sulfur atom at the 1-position, creating a thiochroman core, further expands the chemical space and modulates the electronic and steric properties of the molecule.

The subject of this guide, this compound, is a multi-substituted derivative with several key features that suggest significant potential for biological activity:

  • A Fluorinated Benzene Ring: The presence of two fluorine atoms on the chroman's aromatic ring can enhance metabolic stability, improve binding affinity to target proteins through fluorine's unique electronic properties, and increase lipophilicity, potentially aiding in cell membrane permeability. Fluorinated chroman-4-one derivatives have demonstrated notable antiviral activity, suggesting that this structural feature could be a key contributor to the biological profile of the target molecule.[1][2]

  • A 4-Chlorophenylthio Substituent: The thioether linkage at the 4-position introduces a flexible yet bulky group containing a chlorine atom. This moiety can participate in various non-covalent interactions, including halogen bonding, which is increasingly recognized as a significant contributor to drug-receptor binding. Compounds containing the 4-chlorophenylthio group have been shown to possess a range of pharmacological properties, including anti-inflammatory and antiplatelet activities.[3]

  • A Hydroxyl Group at the 3-Position: The secondary alcohol at the 3-position provides a crucial hydrogen bond donor and acceptor, which is often critical for interaction with the active sites of enzymes and receptors.

Given the absence of extensive dedicated research on this specific molecule, this guide will extrapolate from the known chemistry and biology of its constituent parts and related heterocyclic systems to provide a robust theoretical framework for its investigation.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

PropertyValueSource
CAS Registry Number 944944-61-0Internal Database
Molecular Formula C₁₅H₁₁ClF₂O₂SInternal Database
Molecular Weight 328.76 g/mol Internal Database
Appearance White to off-white solid (predicted)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water.Inferred
LogP ~4.2 (Predicted)Inferred

Synthesis and Chemical Reactivity

While a specific, published synthesis for this compound has not been identified, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of related chroman and thiochroman derivatives. A logical retrosynthetic analysis suggests a convergent approach.

Proposed Retrosynthetic Pathway

G Target This compound Epoxide 5,8-Difluoro-3,4-epoxychroman Target->Epoxide Ring Opening Thiophenol 4-Chlorothiophenol Target->Thiophenol Nucleophilic Addition Chromanone 5,8-Difluorochroman-4-one Epoxide->Chromanone Corey-Chaykovsky Reaction or similar Reduction Reduction Chromanone->Reduction Reduction to Chroman-4-ol Epoxidation Epoxidation Reduction->Epoxidation Mesylation & Elimination/Epoxidation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This proposed protocol is based on established chemical transformations and serves as a starting point for experimental design.

Step 1: Synthesis of 5,8-Difluorochroman-4-one

  • Rationale: The chromanone core is a common precursor. Its synthesis can be achieved through various methods, often involving the intramolecular cyclization of a suitably substituted phenol.

  • Protocol:

    • To a solution of 2,5-difluorophenol and 3-chloropropionic acid in a suitable solvent (e.g., toluene), add a strong base such as sodium hydride at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours to facilitate the O-alkylation.

    • After cooling, quench the reaction with water and extract the product with an organic solvent.

    • The resulting acid is then cyclized using a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature to yield 5,8-difluorochroman-4-one.

Step 2: Reduction to 5,8-Difluorochroman-4-ol

  • Rationale: Reduction of the ketone at the 4-position is necessary to introduce the hydroxyl group and set the stage for the subsequent thioether installation.

  • Protocol:

    • Dissolve 5,8-difluorochroman-4-one in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0°C and add a reducing agent like sodium borohydride in portions.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

    • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Formation of the Epoxide Intermediate

  • Rationale: Conversion of the chroman-4-ol to an epoxide provides a reactive intermediate for the regioselective introduction of the thiophenol at the 4-position.

  • Protocol:

    • Treat the 5,8-difluorochroman-4-ol with a sulfonylating agent (e.g., mesyl chloride or tosyl chloride) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding sulfonate ester.

    • The crude sulfonate ester is then treated with a strong, non-nucleophilic base (e.g., DBU or potassium tert-butoxide) to induce elimination and subsequent intramolecular cyclization to form the epoxide.

Step 4: Nucleophilic Ring Opening with 4-Chlorothiophenol

  • Rationale: The final step involves the nucleophilic attack of the thiolate anion on the epoxide. This reaction is expected to be regioselective, with the thiolate attacking the less sterically hindered carbon of the epoxide (the 4-position).

  • Protocol:

    • In an inert atmosphere, deprotonate 4-chlorothiophenol with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent like DMF or THF.

    • Add the solution of the epoxide intermediate dropwise to the thiolate solution at room temperature.

    • Stir the reaction until completion and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography to yield this compound.

Putative Biological Activity and Mechanism of Action

While no specific biological data for this compound is publicly available, its structural motifs suggest several potential avenues for therapeutic intervention.

Anticancer Potential
  • Rationale: The chroman and thiochroman cores are present in numerous compounds with demonstrated anticancer activity. The mechanism of action for these compounds is often multifactorial and can include:

    • Induction of Apoptosis: Many chroman derivatives have been shown to induce programmed cell death in cancer cells through the modulation of various signaling pathways.[4]

    • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle.[4]

    • Inhibition of Key Enzymes: Thiochroman derivatives have been reported to inhibit enzymes crucial for cancer progression, such as tyrosine kinases and carbonic anhydrases.

  • Hypothesized Mechanism: The fluorinated benzene ring and the chlorophenylthio moiety of the target compound could enhance its binding to hydrophobic pockets within target proteins, potentially leading to the inhibition of pro-survival signaling pathways in cancer cells. The hydroxyl group at the 3-position could form critical hydrogen bonds within the active site of a target enzyme.

Antimicrobial Activity
  • Rationale: Thiochroman derivatives have shown promise as antimicrobial agents against both bacteria and fungi.

  • Hypothesized Mechanism: The lipophilic nature of the compound, enhanced by the fluorine and chlorine atoms, may facilitate its partitioning into microbial cell membranes, leading to membrane disruption and cell death. Alternatively, it could interfere with essential microbial enzymes.

Anti-inflammatory and Antioxidant Properties
  • Rationale: Compounds containing the 4-chlorophenylthio moiety have been shown to possess anti-inflammatory properties.[3] Additionally, the chroman ring is a core component of Vitamin E, a well-known antioxidant.

  • Hypothesized Mechanism: The compound could potentially modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines. Its antioxidant activity might stem from the ability of the phenolic-like chroman ring to scavenge free radicals.

Future Directions and Experimental Design

To fully elucidate the therapeutic potential of this compound, a systematic experimental approach is required.

Workflow for Biological Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Cytotoxicity Assays (e.g., MTT, LDH) E Apoptosis Assays (Annexin V, Caspase activity) A->E B Antimicrobial Assays (MIC, MBC) I Animal Models of Disease (e.g., Xenograft, Infection) B->I C Enzyme Inhibition Assays (e.g., Kinase, Protease) G Western Blotting (Signaling Pathways) C->G D Receptor Binding Assays D->G E->I F Cell Cycle Analysis (Flow Cytometry) F->I H Gene Expression Analysis (RT-qPCR, RNA-Seq) G->H J Pharmacokinetic Studies (ADME) I->J K Toxicology Studies J->K

Caption: A proposed workflow for the biological evaluation of the target compound.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. Its unique combination of a fluorinated chroman core, a 4-chlorophenylthio substituent, and a strategically placed hydroxyl group suggests a high likelihood of biological activity. While direct experimental data is currently lacking, this technical guide provides a solid theoretical foundation for its synthesis and potential therapeutic applications. Further research into this and structurally related compounds is warranted and could lead to the development of novel therapeutic agents for a range of diseases.

References

  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. MedChemComm.
  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenyl
  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. J. Med. Chem.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules.
  • General pharmacological properties of 4-(p-chlorophenylthio)butanol (W-2719). Arzneimittelforschung.
  • Chemistry of Substituted Thiazinanes and Their Deriv
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity rel
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. J. Med. Chem.
  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity.
  • Bioactive Compounds from Plants and Foods with Pharmaceutical Interest. Molecules.
  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. J. Med. Chem.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • Stereoselective Synthesis of 1-Substituted Homotropanones, including N
  • The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris. Molecules.
  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Org. Lett.
  • Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med. Chem.
  • Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv.
  • Thiamine - Wikipedia.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
  • (PDF) Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Molecules.

Sources

biological activity of substituted chroman-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Chroman-3-ols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic motif central to a multitude of biologically active compounds, including the essential antioxidant Vitamin E. Among its derivatives, substituted chroman-3-ols have emerged as a versatile and promising class of molecules in medicinal chemistry. Their unique structural features and capacity for stereospecific substitution allow for the fine-tuning of pharmacological activity across a range of therapeutic areas. This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, structure-activity relationships (SAR), and molecular mechanisms of substituted chroman-3-ols. It is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this potent scaffold. We synthesize field-proven insights with technical accuracy, detailing key experimental protocols and visualizing complex biological pathways to bridge the gap between synthetic chemistry and pharmacological application.

The Chroman-3-ol Scaffold: A Foundation for Therapeutic Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a core component of many natural products, most notably flavonoids and tocopherols.[1] The introduction of a hydroxyl group at the C-3 position, along with various substituents on the aromatic ring and heterocyclic core, gives rise to the chroman-3-ol class. This scaffold's inherent chirality and the steric and electronic influence of its substituents are pivotal in defining its interactions with biological targets. The interest in these compounds stems from their demonstrated potential across several critical disease areas, including oncology, neurodegenerative disorders, and conditions linked to oxidative stress.[2]

Synthetic Strategies: Accessing Chemical Diversity

The generation of a diverse library of substituted chroman-3-ols is predicated on robust and stereocontrolled synthetic methodologies. A common and effective strategy involves the reduction of a corresponding chroman-4-one or chromen-4-one precursor. The stereochemical outcome of this reduction is critical, as the spatial orientation of the C-3 hydroxyl group often dictates biological efficacy.

One established method is the stereocontrolled reduction of 3-substituted chromen-4-ones. For instance, the use of sodium borohydride (NaBH₄) in conjunction with lithium chloride (LiCl) facilitates a cascade 1,4/1,2-reduction process, yielding specific diastereomers of the corresponding chroman-4-ol.[3][4] While this example yields a chroman-4-ol, similar principles of hydride reduction are applied to achieve the chroman-3-ol core from appropriate precursors, emphasizing the importance of substrate control and reagent selection to achieve the desired stereochemistry.

A general workflow for the synthesis and evaluation of these compounds is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_dev Lead Development start Precursor Selection (e.g., Substituted Phenol) synth Multi-step Synthesis of Chroman-3-one start->synth reduce Stereoselective Reduction to Chroman-3-ol synth->reduce purify Purification & Structural Characterization (NMR, MS) reduce->purify screen Primary In Vitro Screening (e.g., Cytotoxicity, Antioxidant) purify->screen Compound Library hit Hit Identification screen->hit sar Structure-Activity Relationship (SAR) Studies hit->sar Active Compounds moa Mechanism of Action (MoA) Elucidation sar->moa lead_opt Lead Optimization (ADME/Tox Profiling) moa->lead_opt

Caption: General workflow from synthesis to lead optimization.

Key Biological Activities of Substituted Chroman-3-ols

Anticancer Activity

A significant body of research highlights the potent anticancer properties of chroman derivatives. Substituted chromanones, which are structurally related to chroman-3-ols, have demonstrated promising antiproliferative activity against various human cancer cell lines, including colon, breast, and leukemia.[5][6]

The primary mechanisms underlying this cytotoxicity involve the induction of oxidative stress, leading to DNA damage and the initiation of programmed cell death (apoptosis).[5] For instance, certain chromone derivatives trigger apoptosis in HT-29 colon carcinoma cells through the modulation of the Bcl-2 protein family and subsequent activation of caspase-3.[7]

Table 1: Comparative Anticancer Activity of Chroman Derivatives

Compound ID Substitution Cell Line IC50 (µM) Reference
Derivative 1 3-benzylidene HCT 116 (Colon) 8–20 [5]
Derivative 3 3-benzylidene LoVo (Colon) 15–30 [5]
Epiremisporine H (various) HT-29 (Colon) 21.17 [7]
Epiremisporine H (various) A549 (Lung) 31.43 [7]
Compound 5k Carboxamide MCF-7 (Breast) 40.9 [8]

| Compound 6i | Carboxamide | MCF-7 (Breast) | 34.7 |[8] |

Neuroprotective Effects

The chroman scaffold is a key feature in molecules designed to combat neurodegenerative diseases like Alzheimer's disease (AD).[9] The therapeutic strategy often involves targeting multiple pathological factors. Chroman derivatives have been developed as potent inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), enzymes implicated in the progression of AD.[9][10]

Beyond enzyme inhibition, certain chroman derivatives exhibit direct neuroprotective effects against excitotoxicity and oxidative stress.[11] One study demonstrated that a novel chromene derivative protected primary rat cortical cells from glutamate-induced damage by activating the ERK-CREB signaling pathway, a crucial cascade for neuronal survival and plasticity.[11] This dual action—symptomatic relief via enzyme inhibition and disease modification via neuroprotection—makes these compounds highly attractive therapeutic candidates.

Antioxidant Properties

The ability to scavenge free radicals and mitigate oxidative stress is a hallmark of the chroman scaffold, famously exemplified by Vitamin E (α-tocopherol). Many synthetic chroman-3-ol derivatives exhibit potent antioxidant activity, which contributes significantly to their anticancer and neuroprotective effects.[11][12] This activity is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and hydrogen peroxide radical scavenging methods.[8] Studies have shown that a majority of tested chroman carboxamide analogs were more active than the standard antioxidant Trolox, a water-soluble derivative of Vitamin E.[8]

Table 2: Comparative Antioxidant Activity of Chroman Carboxamide Derivatives

Compound ID DPPH Scavenging (% Inhibition) H₂O₂ Scavenging (% Inhibition) Reference
5d - 83.2% [8]
5e 93.7% - [8]

| Trolox (Std.) | < 93.7% | < 83.2% |[8] |

Other Therapeutic Activities

The versatility of the chroman-3-ol scaffold extends to other important biological targets:

  • Analgesia: (S)-N-chroman-3-ylcarboxamides have been identified as potent blockers of the NaV1.7 voltage-gated sodium channel, a key target for the development of novel analgesics to treat nociceptive pain.[13]

  • CNS Disorders: Chroman-3-amine analogs have been synthesized to have a dual affinity for the 5-HT1A receptor and the serotonin transporter, suggesting their potential use in treating depression and anxiety.[14]

Structure-Activity Relationship (SAR) Analysis

The rational design of potent chroman-3-ol derivatives hinges on a clear understanding of their structure-activity relationships (SAR). The nature, position, and stereochemistry of substituents profoundly influence biological activity.

  • Anticancer Activity: For 3-styrylchromones, the introduction of a methoxy (-OCH₃) group at the 7-position of the chromone ring was found to significantly increase tumor-specificity compared to substitution at the 6-position.[15] In other series, the presence of both methoxy and ethoxy/methyl groups was crucial for potent antifungal and anticancer activity.[12]

  • Neuroprotection: In a series of chroman-4-one inhibitors of butyrylcholinesterase (BuChE), substitution on the aromatic ring had a drastic effect. An OCF₃ group at position 8 resulted in a nearly 10-fold increase in potency compared to the unsubstituted parent compound.[9]

  • Ion Channel Blockade: For NaV1.7 channel blockers, modifications to both the 5-substituent and the carboxamide portion of the molecule were explored to establish a clear SAR and optimize the pharmacokinetic profile.[13]

G cluster_sar Structure-Activity Relationship (SAR) Logic Core R1_label Aromatic Ring (R1) R1_effects • Methoxy/Halogen groups  modulate anticancer &  neuroprotective activity. • EWGs can increase potency. R1_label->R1_effects R2_label Heterocycle (R2) R2_effects • Substituents here can  influence solubility and  pharmacokinetics. R2_label->R2_effects R3_label 3-OH & Side Chain (R3) R3_effects • Stereochemistry (R/S)  is often critical for  target binding. • Carboxamide side chains  confer NaV1.7 activity. R3_label->R3_effects

Caption: Key regions of the chroman-3-ol scaffold for SAR modification.

Molecular Mechanisms of Action

Elucidating the molecular mechanism of action (MoA) is paramount for advancing a compound from a "hit" to a clinical candidate. For chroman-3-ols, several key pathways have been identified.

In oncology, a primary MoA is the induction of apoptosis via the intrinsic mitochondrial pathway. Active chromone compounds have been shown to significantly decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[7] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade. The process culminates in the activation of executioner caspase-3, which cleaves key cellular substrates like PARP, leading to the systematic dismantling of the cell.[7]

G cluster_mito Mitochondrial Pathway compound Chroman-3-ol Derivative ros ↑ Intracellular ROS compound->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) compound->bcl2 bax ↑ Bax (Pro-apoptotic) compound->bax cyto_c Cytochrome c Release bcl2->cyto_c | bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 parp PARP Cleavage & Substrate Degradation cas3->parp apoptosis Apoptosis parp->apoptosis

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The Strategic Discovery of Novel Fluorinated Chroman Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Innovation in Privileged Scaffolds

In the landscape of medicinal chemistry, the chroman scaffold stands as a "privileged structure," a recurring molecular framework that consistently demonstrates a broad spectrum of biological activities.[1][2] Its inherent versatility has made it a cornerstone in the development of therapeutic agents. However, the relentless pursuit of enhanced efficacy, selectivity, and favorable pharmacokinetic profiles necessitates a continuous evolution of this core structure. This guide delves into the strategic incorporation of fluorine into the chroman backbone, a powerful approach to modulate and refine the pharmacological properties of these derivatives. The introduction of fluorine is not a trivial substitution; it is a deliberate design choice rooted in the unique physicochemical properties of this halogen, which can profoundly influence a molecule's behavior in a biological system.[3][4][5] This document will provide an in-depth exploration of the rationale, synthesis, and biological evaluation of novel fluorinated chroman derivatives, offering a technical roadmap for researchers and scientists in the field of drug discovery.

Section 1: The Rationale for Fluorination in Chroman Scaffolds: A Physicochemical Perspective

The strategic placement of fluorine atoms within a chroman derivative can induce a cascade of beneficial modifications to its molecular properties. Understanding these effects is paramount to harnessing the full potential of this approach.

Modulating Lipophilicity and Membrane Permeability

A critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is its lipophilicity.[6] The introduction of fluorine generally increases the lipophilicity of aromatic compounds.[6][7] This enhanced lipophilicity can facilitate passage through cellular membranes, a crucial step for reaching intracellular targets.[4] However, this is a nuanced parameter; excessive lipophilicity can lead to poor solubility and non-specific binding. Therefore, the degree and position of fluorination must be carefully optimized.

Compound ClassNumber of Fluorine AtomsLogP (Octanol/Water)
Isoflavanone (Parent)03.40
Mono-fluorinated Isoflavanone13.51
Di-fluorinated Isoflavanone23.90
Table 1: Impact of Fluorination on the Lipophilicity of Isoflavanone Derivatives. Data synthesized from comparative analyses.[6]
Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the ability to block metabolic oxidation sites.[8] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of the compound can be substantially increased, leading to a longer half-life and improved bioavailability.[4][5]

Altering Acidity and Basicity (pKa)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups.[8] This modulation of pKa can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[4] For instance, reducing the basicity of a molecule can enhance its oral absorption by favoring the neutral, more membrane-permeable form in the gastrointestinal tract.[4]

Influencing Binding Affinity and Conformation

The introduction of fluorine can lead to more potent interactions with target proteins. This can be attributed to several factors, including favorable electrostatic interactions between the polarized C-F bond and the protein backbone or specific amino acid residues.[7] Furthermore, the small size of the fluorine atom allows it to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom without causing significant steric hindrance.[7] This subtle change can, however, alter the conformational preferences of the molecule, potentially locking it into a more bioactive conformation for receptor binding.

Section 2: Synthetic Pathways to Novel Fluorinated Chroman Derivatives

The synthesis of fluorinated chroman derivatives requires careful planning and execution. Several synthetic strategies can be employed, often starting from readily available fluorinated precursors. A common and effective approach involves the cyclization of fluorinated 2'-hydroxychalcones.

G cluster_reactants Starting Materials cluster_reaction1 Claisen-Schmidt Condensation cluster_reaction2 Intramolecular Cyclization cluster_modification Further Derivatization (Optional) A Fluorinated 2'-Hydroxyacetophenone C Fluorinated 2'-Hydroxychalcone A->C Base (e.g., KOH) B Aromatic Aldehyde B->C D Fluorinated Flavanone (Chroman-4-one) C->D Acid Catalyst (e.g., p-TSA) E Novel Fluorinated Chroman Derivatives D->E Various Reagents G cluster_invitro In Vitro Evaluation cluster_adv_invitro Advanced In Vitro Profiling cluster_invivo In Vivo Studies (Preclinical) A Compound Library of Fluorinated Chromans B Target-Based Assays (e.g., Enzyme Inhibition) A->B C Cell-Based Assays (e.g., Cytotoxicity, Antiviral) A->C D Preliminary SAR Analysis B->D C->D E ADME-Tox Assays (Metabolic Stability, Permeability) D->E F Mechanism of Action Studies E->F G Animal Model of Disease (e.g., Xenograft, Infection) F->G H Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis G->H I Lead Candidate Selection H->I G cluster_virus Influenza Virus Replication Cycle A Viral Entry B Viral Uncoating A->B C Replication & Transcription B->C D Protein Synthesis C->D G Inhibition of Viral Replication C->G E Assembly & Budding D->E F Fluorinated Chroman Derivative F->C Potential Target

Sources

Preliminary In Vitro Screening of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Novel Chroman Derivative

The chroman scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][3] This guide outlines a comprehensive strategy for the preliminary in vitro screening of a novel derivative, 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol. The objective of this initial evaluation is to ascertain the cytotoxic potential of the compound and to lay the groundwork for elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the proposed experimental workflow, ensuring scientific rigor and fostering a deeper understanding of the screening process. In the early phases of drug discovery, a robust and logical screening cascade is paramount for making swift, informed decisions.[4][5]

Section 1: Compound Profile and Rationale for Screening

Compound: this compound Chemical Formula: C₁₅H₁₁ClF₂O₂S[6] Structure:

The rationale for screening this particular compound is rooted in the established biological activities of the broader chroman class. The presence of a chlorophenylthio group and difluoro substitutions on the chroman ring suggests the potential for unique pharmacological properties. The preliminary screening will focus on two key areas:

  • General Cytotoxicity: To determine the compound's effect on cell viability and establish a therapeutic window.

  • Potential Mechanism of Action: Based on the known activities of similar chroman derivatives, initial investigations may point towards anticancer or anti-inflammatory pathways.

Section 2: The In Vitro Screening Cascade: A Step-by-Step Approach

A well-designed screening cascade is essential for the efficient evaluation of a novel compound.[4] The proposed workflow for this compound is designed to move from broad, cell-based assays to more specific mechanistic studies.

G cluster_0 Phase 1: Foundational Cytotoxicity cluster_1 Phase 2: Mechanistic Exploration (Hypothesis-Driven) A Compound Solubilization & Stock Preparation B Cell Line Selection (Cancer & Normal) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Data Analysis: IC50 Determination C->E D->E F SIRT2 Inhibition Assay (Based on Chroman SAR) E->F If potent cytotoxicity observed G Anti-inflammatory Screening (e.g., TNF-α inhibition) E->G If low cytotoxicity H Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) F->H I Hit Validation & Further Studies G->I H->I

Caption: Experimental workflow for the preliminary in vitro screening of this compound.

Phase 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its cytotoxic profile.[7] This provides a baseline understanding of the compound's potency and its potential for therapeutic application. We will employ two distinct, yet complementary, assays to assess cell viability.

A panel of cell lines should be chosen to represent different cancer types and to include a non-cancerous cell line for selectivity assessment.[8]

  • MCF-7: Human breast adenocarcinoma cell line. Chroman derivatives have shown activity against this line.[9]

  • A549: Human lung carcinoma cell line. Another common choice for initial cancer screening.[10]

  • HEK293: Human embryonic kidney cells. A non-cancerous line to assess general cytotoxicity.[8]

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7]

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of compromised cell membrane integrity.[13]

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[13]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Supernatant Collection: Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[7]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).[7]

Phase 2: Hypothesis-Driven Mechanistic Exploration

Based on the results of the initial cytotoxicity screening, the next phase will explore potential mechanisms of action. The chroman-4-one scaffold, a related structure, is known to be a potent and selective inhibitor of Sirtuin 2 (SIRT2).[2][10]

SIRT2 is a class III histone deacetylase that plays a role in cell cycle regulation and has been identified as a potential target in cancer therapy.[10] Inhibition of SIRT2 can lead to an increase in the acetylation of α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest.[12]

G Compound 4-((4-Chlorophenyl)thio)- 5,8-difluorochroman-3-ol SIRT2 SIRT2 Compound->SIRT2 Inhibition Tubulin α-Tubulin (acetylated) SIRT2->Tubulin Deacetylation (blocked) Microtubules Microtubule Destabilization Tubulin->Microtubules CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Putative signaling pathway for SIRT2 inhibition by the test compound.

A commercially available SIRT2 inhibitor screening assay kit can be used to determine the inhibitory activity of the compound.[1]

Principle: These assays typically use a fluorogenic substrate that, when deacetylated by SIRT2, produces a fluorescent signal. An inhibitor will prevent this deacetylation, resulting in a reduced fluorescent signal.[1]

Step-by-Step Protocol:

  • Assay Preparation: Prepare the reaction mixture containing the SIRT2 enzyme, the fluorogenic substrate, and NAD⁺ in a 96-well plate.

  • Compound Addition: Add various concentrations of this compound to the wells.

  • Reaction Initiation: Initiate the reaction and incubate for a specified time at a controlled temperature.

  • Development: Add a developer solution to stop the reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.[1]

Section 3: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound (Hypothetical Data)

Cell LineAssayIC₅₀ (µM)
MCF-7MTT15.2
A549MTT22.8
HEK293MTT> 100
MCF-7LDH18.5

Table 2: SIRT2 Inhibitory Activity (Hypothetical Data)

CompoundTargetIC₅₀ (µM)
This compoundSIRT28.7

Interpretation of Hypothetical Results:

The hypothetical data in Table 1 suggests that the compound exhibits moderate and selective cytotoxicity against the tested cancer cell lines, with minimal impact on the non-cancerous HEK293 cells. This is a desirable characteristic for a potential anticancer agent. The hypothetical IC₅₀ value for SIRT2 inhibition in Table 2 is in a similar range to the cytotoxicity values, suggesting that SIRT2 could be a relevant target for the observed cellular effects.[10]

Section 4: Concluding Remarks and Future Directions

This guide has outlined a foundational in vitro screening strategy for the novel compound this compound. The proposed workflow provides a systematic approach to assess its cytotoxic potential and to begin exploring its mechanism of action. The initial focus on cytotoxicity, followed by a hypothesis-driven investigation into SIRT2 inhibition, represents a logical and efficient path forward in the early stages of drug discovery.[4]

Positive results from this preliminary screening would warrant further investigation, including:

  • Broadening the Cell Line Panel: Testing against a wider range of cancer cell lines to determine the spectrum of activity.

  • Mechanism of Action Studies: Confirming SIRT2 as the intracellular target through techniques such as Western blotting for acetylated α-tubulin.

  • Advanced Cell-Based Assays: Investigating effects on the cell cycle, apoptosis, and other cellular processes.

The journey of drug discovery is a long and complex one, but it begins with rigorous and well-planned preliminary screening.[5][14]

References

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]

  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PubMed Central. Available from: [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Institutes of Health. Available from: [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. Available from: [Link]

  • A review for cell-based screening methods in drug discovery. PubMed Central. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Available from: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. Available from: [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available from: [Link]

  • High-throughput and in silico screenings in drug discovery. ResearchGate. Available from: [Link]

  • Principles of early drug discovery. PubMed Central. Available from: [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course for Structural Certainty

The journey from a newly synthesized molecule to a fully characterized compound with known three-dimensional structure is a cornerstone of modern drug discovery and chemical research. The molecule at the center of this guide, 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, presents a fascinating and instructive case study. Its structure comprises a fluorinated chromanol core, a thioether linkage, and a chlorinated phenyl ring. This combination of features, and particularly the presence of two adjacent stereocenters at the C3 and C4 positions, necessitates a multi-faceted analytical approach.

This guide is designed for researchers and drug development professionals, providing not just a sequence of analytical techniques, but the strategic rationale behind their deployment. We will navigate the process as a logical, self-validating workflow, where each piece of data corroborates and builds upon the last, culminating in the unambiguous assignment of connectivity, relative stereochemistry, and absolute configuration.

Part I: Establishing the Molecular Blueprint - Connectivity and Formula

Before delving into the complexities of stereochemistry, the fundamental molecular formula and the precise arrangement of atomic connections must be unequivocally established. This phase relies on a triad of foundational spectroscopic techniques.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The first question in any structure elucidation is "What is its mass?". High-Resolution Mass Spectrometry (HRMS) provides the answer with exceptional precision, allowing for the determination of the elemental formula.

Rationale: For this compound (Formula: C₁₅H₁₁ClF₂O₂S)[1][2], HRMS can distinguish its exact mass from other potential isobaric formulas. The presence of chlorine and sulfur provides a distinct isotopic pattern that serves as a powerful confirmation of the elemental composition.

Expected Fragmentation: Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) can reveal key structural fragments. The bond between the C4 carbon and the sulfur atom is a likely point of cleavage, leading to characteristic fragments that can be independently verified.

Fragment Ion Proposed Structure Significance
[M-H₂O]⁺Loss of the hydroxyl groupConfirms presence of an alcohol
[M-C₆H₄ClS]⁺Cleavage of the C-S bondConfirms thioether substituent
[C₆H₄ClS]⁺Chlorophenylthio cationIdentifies the thioether moiety

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup: Calibrate the ESI-Time of Flight (TOF) mass spectrometer using a known standard immediately prior to the run.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500). The distinct isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in an ~3:1 ratio) should be clearly visible for all chlorine-containing fragments.

  • Analysis: Determine the exact mass of the [M+H]⁺ or [M+Na]⁺ adduct. Use the instrument software to calculate the elemental composition and compare it to the theoretical formula of C₁₅H₁₁ClF₂O₂S.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Cornerstone

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. For this specific compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm how they are connected. The presence of fluorine provides an additional, highly informative NMR-active nucleus to probe.[3][4]

The Strategic NMR Workflow

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Information H1 ¹H NMR ProtonEnv Proton Environments & Coupling H1->ProtonEnv C13 ¹³C NMR CarbonCount Carbon Count & Type (CH, CH₂) C13->CarbonCount F19 ¹⁹F NMR FluorineEnv Fluorine Environments F19->FluorineEnv DEPT DEPT-135 DEPT->CarbonCount COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Confirms one-bond correlations Connectivity Final Connectivity Map HMBC->Connectivity Establishes long-range (2-3 bond) ¹H-¹³C links ProtonEnv->COSY Establishes ¹H-¹H Bonds CarbonCount->HSQC Links ¹H to directly bonded ¹³C

Caption: The logical workflow for NMR-based connectivity analysis.

1.2.1 1D NMR Analysis (¹H, ¹³C, ¹⁹F)

  • ¹H NMR: This spectrum provides the initial overview of the proton environments. Key regions include the aromatic region (protons on the difluorinated and chlorinated rings), the chroman ring protons (H2, H3, H4), and the hydroxyl proton. The splitting patterns (multiplicity) and coupling constants (J-values) are critical for initial assignments and provide the first clues to stereochemistry.

  • ¹³C NMR & DEPT-135: The ¹³C spectrum reveals the number of unique carbon environments. A complementary DEPT-135 experiment is essential, as it differentiates carbons with odd numbers of attached protons (CH, positive phase) from those with even numbers (CH₂, negative phase). Quaternary carbons are absent in a DEPT-135 spectrum. This is a self-validating check on the carbon count and type.

  • ¹⁹F NMR: Given the two fluorine atoms, this experiment is non-negotiable.[5][6] It will show two distinct signals for the non-equivalent F5 and F8 atoms. The chemical shifts are highly sensitive to the electronic environment, and coupling to nearby aromatic protons (³JHF and ⁴JHF) provides definitive proof of their positions on the chroman ring's aromatic portion.[7][8][9]

1.2.2 2D NMR for Unambiguous Connectivity

While 1D NMR suggests the structure, 2D NMR proves it.

  • COSY (Correlation Spectroscopy): This experiment maps all ¹H-¹H coupling networks. It will clearly show the correlation from the H2 protons to the H3 proton, and from the H3 proton to the H4 proton, confirming the sequence within the dihydropyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive link between protons and the carbons they are attached to. Each cross-peak represents a one-bond C-H connection, allowing for the unambiguous assignment of every protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the connectivity puzzle, revealing correlations between protons and carbons over two or three bonds. This is crucial for connecting the disparate parts of the molecule.

Key Expected HMBC Correlations:

Sources

The Chroman Scaffold: A Privileged Framework for Novel Therapeutics—An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of Chroman Chemistry

The chroman scaffold, a heterocyclic motif prevalent in a vast array of natural products, stands as a testament to nature's ingenuity in crafting biologically active molecules.[1][2][3][4] This guide is conceived for the discerning researcher, the innovative scientist, and the dedicated drug development professional. It is not a mere recitation of facts but a synthesized narrative born from extensive research and field experience. Our exploration will traverse the multifaceted therapeutic landscape of chroman derivatives, delving into their established and emergent molecular targets. We will dissect the causality behind experimental designs and equip you with the robust methodologies requisite for pioneering your own investigations in this fertile domain of medicinal chemistry.

I. The Architectural Versatility of the Chroman Core: A Foundation for Diverse Bioactivity

The chroman framework, a fusion of a benzene ring with a dihydropyran ring, provides a rigid and synthetically tractable backbone.[5] This structural elegance belies a remarkable capacity for chemical diversification. Strategic functionalization of the chroman ring system dramatically influences the molecule's physicochemical properties and its interaction with biological macromolecules, leading to a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][5][6] The "privileged" nature of this scaffold stems from its ability to present pharmacophoric features in a defined spatial orientation, enabling potent and selective interactions with a multitude of biological targets.[3][4][7]

II. Established Therapeutic Targets: Mechanisms and Evidence

Our journey into the therapeutic applications of chroman compounds begins with targets that have been a primary focus of investigation, underpinned by substantial preclinical evidence.

A. Oncology: Disrupting the Engines of Malignancy

The fight against cancer has unveiled several avenues through which chroman derivatives can exert their cytotoxic and cytostatic effects.

  • Acetyl-CoA Carboxylases (ACCs): As the rate-limiting enzymes in de novo lipogenesis, ACCs are crucial for the synthesis of fatty acids required for rapid cell proliferation and membrane biogenesis in cancer cells.[8] Certain chroman derivatives have been identified as potent inhibitors of both ACC1 and ACC2 isoforms.[8]

    • Mechanistic Insight: By inhibiting ACCs, these compounds disrupt fatty acid synthesis, leading to a depletion of cellular lipids, which in turn triggers apoptosis and inhibits tumor growth. The dual inhibition of ACC1 and ACC2 can also affect fatty acid oxidation, further stressing the cancer cells' metabolic state.

  • Sirtuin 2 (SIRT2): SIRT2, a NAD+-dependent deacetylase, is implicated in cell cycle regulation and tumorigenesis.[9] Chroman-4-ones have emerged as a class of selective SIRT2 inhibitors.[7][9][10]

    • Mechanistic Insight: Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics, induce cell cycle arrest, and promote apoptosis in cancer cells.[9][10] This targeted approach offers a promising strategy for cancers where SIRT2 is overexpressed.

Beyond enzyme inhibition, some 4-aryl-4H-chromene derivatives have been shown to directly interfere with microtubule polymerization.[1]

  • Mechanistic Insight: By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, a critical apparatus for cell division. This leads to a halt in the cell cycle at the G2/M phase and subsequent apoptotic cell death. This mechanism is akin to that of established anticancer agents like vinca alkaloids and taxanes.

B. Neurodegenerative Disorders: A Multi-pronged Approach to Neuronal Protection

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates therapies that can address multiple facets of the disease. Chroman derivatives, with their ability to act as multi-target-directed ligands, are particularly well-suited for this challenge.[6][11]

A key strategy in the symptomatic treatment of Alzheimer's disease is to boost the levels of the neurotransmitter acetylcholine. Chroman-based compounds have been developed as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11][12][13][14]

  • Mechanistic Insight: By inhibiting these enzymes, chroman derivatives prevent the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[13] Some derivatives exhibit dual inhibitory activity, which may offer broader therapeutic benefits as BuChE's role becomes more prominent in later stages of the disease.[13]

MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters, such as dopamine and serotonin. Their inhibition can be beneficial in both Parkinson's and Alzheimer's disease.[11][12][13]

  • Mechanistic Insight: Inhibition of MAO-B, in particular, prevents the breakdown of dopamine, which is crucial for motor control and is depleted in Parkinson's disease. Furthermore, MAO activity generates reactive oxygen species (ROS), and its inhibition can therefore provide a neuroprotective effect by reducing oxidative stress.[13]

C. Inflammation and Oxidative Stress: Quelling the Fires of Disease

Chronic inflammation and oxidative stress are underlying drivers of numerous pathologies, from cardiovascular disease to cancer and neurodegeneration. Chroman compounds possess potent anti-inflammatory and antioxidant properties.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Some chromone derivatives have been shown to inhibit the activation of the NF-κB pathway.[15]

    • Mechanistic Insight: By preventing the activation of NF-κB, these compounds can suppress the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines like TNF-α and interleukins (IL-6, IL-1β).[15][16]

  • TLR4/MAPK Pathway: Toll-like receptor 4 (TLR4) and the downstream mitogen-activated protein kinase (MAPK) signaling cascade are key players in the innate immune response and inflammation. Certain chroman-4-one derivatives can inhibit this pathway.[17]

  • Nrf2-ARE Pathway: The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes.[6]

    • Mechanistic Insight: Some chromone derivatives can activate Nrf2, thereby bolstering the cell's intrinsic ability to neutralize ROS and detoxify harmful electrophiles.[6] This proactive approach to managing oxidative stress is a highly attractive therapeutic strategy.

III. Emerging Targets and Future Vistas

The therapeutic potential of the chroman scaffold is far from exhausted. Ongoing research is continually identifying novel targets and applications.

  • Metabolic Disorders: The role of ACC inhibitors in oncology has paved the way for their investigation in metabolic diseases such as obesity and type 2 diabetes.[8]

  • Infectious Diseases: Chroman-4-one derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi, offering a potential new front in the battle against antimicrobial resistance.[17][18]

  • Cardiovascular Protection: The antioxidant and anti-inflammatory properties of chroman compounds suggest their potential utility in mitigating the pathological processes underlying cardiovascular diseases.

IV. Quantitative Analysis of Bioactivity

To facilitate comparative analysis and guide structure-activity relationship (SAR) studies, the following tables summarize the inhibitory activities of representative chroman derivatives against key therapeutic targets.

Table 1: Anticancer Activity of Chroman Derivatives

Compound ClassTargetCancer Cell LineIC50 / GI50 (µM)Reference
Chroman DerivativeACC1/ACC2A549 (Lung)0.578[8]
Chroman DerivativeACC1/ACC2H1975 (Lung)1.005[8]
Chroman DerivativeACC1/ACC2HCT116 (Colon)0.680[8]
Chroman-4-oneSIRT2MCF-7 (Breast)Potent Antiproliferative Effect[9][10]
Chroman-4-oneSIRT2A549 (Lung)Potent Antiproliferative Effect[9][10]
Chroman-2,4-dioneNot SpecifiedMOLT-4 (Leukemia)24.4[19]
Chroman CarboxamideNot SpecifiedMCF-7 (Breast)40.9[20]

Table 2: Neuroprotective Activity of Chroman Derivatives

Compound ClassTargetIC50 (µM)Reference
Chromone-rivastigmine hybridBuChE0.511[11]
Chromone-based chalconeAChE10[11]
Chromone-based chalconeBuChE6[11]
gem-Dimethylchroman-4-oleqBuChE2.9 - 7.3[14]
gem-Dimethylchroman-4-amineeqBuChE7.6 - 67[14]

Table 3: Antimicrobial Activity of Chroman-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneCandida albicans64[17]
7-Methoxychroman-4-oneCandida albicans64[17]
7-Hydroxychroman-4-oneStaphylococcus epidermidis128[17]
7-Methoxychroman-4-oneStaphylococcus epidermidis128[17]
7-Hydroxychroman-4-onePseudomonas aeruginosa128[17]
7-Methoxychroman-4-onePseudomonas aeruginosa128[17]

V. Experimental Protocols: A Practical Guide to Target Identification and Validation

The journey from a promising compound to a validated therapeutic lead is paved with rigorous experimentation. This section provides detailed, step-by-step methodologies for key assays used in the characterization of chroman derivatives.

A. Target Identification Strategies

Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action.

  • Compound-Centered Chemical Proteomics (CCCP): This method involves immobilizing the chroman derivative on a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate.

    • Protocol:

      • Synthesize a chroman derivative with a linker for immobilization.

      • Couple the derivatized compound to activated beads.

      • Incubate the beads with a cell lysate.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins.

      • Identify the eluted proteins by mass spectrometry.

  • Molecular Docking: In silico methods can predict the binding mode and affinity of a chroman derivative to the active site of a known protein target.[8]

    • Workflow:

      • Obtain the 3D structure of the protein target from a database (e.g., PDB).

      • Prepare the protein and ligand (chroman derivative) structures for docking.

      • Perform the docking simulation using software like AutoDock or Glide.

      • Analyze the predicted binding poses and scoring functions to estimate binding affinity.

B. Target Validation Techniques

Once a potential target is identified, its role in the observed biological effect must be confirmed.

  • General Protocol:

    • Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.

    • Add varying concentrations of the chroman inhibitor.

    • Initiate the reaction and monitor the product formation or substrate consumption over time using a spectrophotometer or fluorometer.

    • Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

  • Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the chroman compound for a specified duration (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

    • Calculate the GI50 or IC50 value.

  • Western Blotting for Signaling Pathway Analysis:

    • Treat cells with the chroman compound for various time points.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., NF-κB, MAPKs).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

VI. Visualizing the Mechanisms: Pathways and Workflows

To aid in the conceptualization of the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 TLR4/MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade activates NFkB NF-κB Activation MAPK_cascade->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Chroman Chroman Compound Chroman->MAPK_cascade inhibits Chroman->NFkB inhibits

Figure 1: Inhibition of the TLR4/MAPK and NF-κB signaling pathways by chroman compounds.

G cluster_0 Experimental Workflow: Target Identification start Bioactive Chroman Compound step1 Immobilize on Beads start->step1 step2 Incubate with Cell Lysate step1->step2 step3 Wash and Elute step2->step3 step4 Mass Spectrometry (LC-MS/MS) step3->step4 end Identified Protein Targets step4->end

Figure 2: A generalized workflow for target identification using a chemical proteomics approach.

VII. Concluding Remarks and Future Perspectives

The chroman scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse array of biological activities exhibited by its derivatives ensure its enduring relevance in medicinal chemistry. The future of chroman-based drug discovery lies in the integration of multi-disciplinary approaches, including advanced synthetic methodologies, high-throughput screening, sophisticated target identification techniques, and a deeper understanding of the complex biology of disease. As we continue to unravel the intricate interactions of these remarkable molecules with their biological targets, we move ever closer to translating the promise of chroman chemistry into tangible clinical benefits.

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed. Available at: [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Target identification and validation | Medicinal Chemistry Class Notes - Fiveable. Available at: [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. Available at: [Link]

  • Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed. Available at: [Link]

  • Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. Available at: [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. Available at: [Link]

  • Review on Chromen derivatives and their Pharmacological Activities - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PubMed Central. Available at: [Link]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities - ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Available at: [Link]

  • Target Validation - Sygnature Discovery. Available at: [Link]

  • Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Related Mechanisms - PubMed. Available at: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products - Frontiers. Available at: [Link]

  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PubMed Central. Available at: [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. Available at: [Link]

  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - NIH. Available at: [Link]

  • Target identification and validation in research - WJBPHS. Available at: [Link]

  • Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. Available at: [Link]

  • Antioxidant properties of natural and synthetic chromanol derivatives: Study by fast kinetics and electron spin resonance spectroscopy - u:cris-Portal. Available at: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC. Available at: [Link]

  • Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs - ResearchGate. Available at: [Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed. Available at: [Link]

  • Labeled and Label-Free Target Identifications of Natural Products | Request PDF. Available at: [Link]

  • The Crucial Role of Chromone Derivatives in Modern Drug Discovery. Available at: [Link]

  • EP2112145A1 - Chromenone derivatives useful for the treatment of neurodegenerative diseases - Google Patents.
  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Strategies for Cellular Target Identification of Natural Products Home - RSC Publishing. Available at: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A. Available at: [Link]

  • Review on Chromen derivatives and their Pharmacological Activities - RJPT. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Comprehensive Analytical Strategies for 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol is a complex heterocyclic compound of interest in pharmaceutical and materials science research. Its unique structure, featuring a difluorinated chroman core, a hydroxyl group, and a chlorophenyl thioether moiety, presents distinct analytical challenges. Accurate and robust analytical methods are paramount for ensuring purity, stability, and proper characterization of this molecule throughout the research and development lifecycle. This guide provides a detailed framework of analytical methodologies tailored for this specific compound, grounded in established principles of analytical chemistry. The protocols herein are designed to be self-validating, offering researchers a comprehensive toolkit for qualitative and quantitative analysis.

The molecular structure incorporates several features that dictate the choice of analytical techniques. The chroman-3-ol portion provides a chromophore suitable for UV detection in liquid chromatography. The presence of fluorine, chlorine, and sulfur atoms offers unique isotopic patterns and fragmentation behaviors that are highly amenable to mass spectrometry. Furthermore, the stereochemistry of the hydroxyl and thioether groups on the chroman ring necessitates high-resolution separation techniques to distinguish between potential diastereomers.

Part 1: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity and quantifying this compound. These techniques offer the necessary resolution to separate the main compound from starting materials, byproducts, and potential degradants.

Reversed-Phase HPLC/UPLC with UV Detection

This is the workhorse method for routine purity analysis and assay. The polarity of the molecule makes it well-suited for reversed-phase chromatography.

Rationale for Method Design:

  • Stationary Phase: A C18 column is the recommended starting point due to its versatility and wide range of hydrophobicity. The phenyl group in the thioether moiety and the chroman structure will interact favorably with the C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile or methanol with water is effective. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, leading to elution. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is added to the mobile phase to suppress the ionization of the hydroxyl group, resulting in sharper peaks and more reproducible retention times.

  • Detection: The aromatic rings in the chroman and chlorophenyl groups provide strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is useful for peak purity assessment and method development. The expected maximum absorbance (λmax) would be in the range of 220-280 nm.

Experimental Protocol: HPLC-PDA Analysis

  • Instrumentation: HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm particle size (for HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC).

  • Column Temperature: 40 °C.

  • Detection Wavelength: 230 nm (primary), with PDA monitoring from 200-400 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute with a 50:50 mixture of acetonitrile and water to a working concentration of 50 µg/mL.

Data Presentation: Expected Chromatographic Parameters

ParameterExpected ValueRationale
Retention Time 5 - 8 minutesDependent on the exact gradient and column dimensions.
Tailing Factor 0.9 - 1.5Indicates good peak shape.
Theoretical Plates > 10,000Demonstrates column efficiency.
Limit of Detection (LOD) ~0.01 µg/mLEstimated for a standard UPLC-PDA system.
Limit of Quantitation (LOQ) ~0.03 µg/mLEstimated for a standard UPLC-PDA system.
HPLC-Mass Spectrometry (LC-MS) for Identification

For unequivocal identification of the compound and its impurities, coupling HPLC with a mass spectrometer is essential. Electrospray ionization (ESI) is the preferred ionization technique for this molecule.

Rationale for Method Design:

  • Ionization Mode: ESI in positive ion mode is expected to be effective, targeting the protonated molecule [M+H]+. The presence of the hydroxyl group and ether oxygen facilitates protonation.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is highly recommended. HRMS provides accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments. The expected exact mass of the [M+H]+ ion for C15H12ClF2O2S+ is 329.0215.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern, which serves as a structural fingerprint. Key fragmentations would likely involve the loss of water from the hydroxyl group and cleavage of the thioether bond.

Experimental Protocol: LC-MS/MS Analysis

  • LC System: Utilize the same HPLC/UPLC conditions as described in section 1.1.

  • Mass Spectrometer: ESI-Q-TOF or ESI-Orbitrap.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Range (MS1): m/z 100-500.

  • Collision Energy (MS/MS): Ramped from 10-40 eV for fragmentation of the precursor ion (m/z 329.02).

Visualization: LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Processing Sample Analyte Sample Dilution Dilution in Mobile Phase Sample->Dilution Autosampler Autosampler Injection Dilution->Autosampler HPLC HPLC Separation (C18 Column) Autosampler->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Analyzer (Q-TOF/Orbitrap) ESI->MS Detector Detector MS->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC MassSpec Mass Spectrum ([M+H]+) EIC->MassSpec FragSpec Fragmentation Spectrum (MS/MS) MassSpec->FragSpec

Caption: Workflow for LC-MS analysis of the target compound.

Part 2: Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure, including stereochemistry. Both ¹H and ¹³C NMR are essential. Due to the presence of fluorine, ¹⁹F NMR will also be highly informative.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic protons on the difluorinated ring will appear as complex multiplets due to H-H and H-F coupling.

    • Protons on the chlorophenyl ring will show a characteristic AA'BB' system.

    • The protons on the chroman ring (at positions 2, 3, and 4) will form a complex spin system, with chemical shifts and coupling constants that are diagnostic of their relative stereochemistry.[1][2] The proton attached to the carbon bearing the hydroxyl group (H-3) is expected to be a multiplet around 4-5 ppm.

  • ¹³C NMR:

    • The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants.[3]

    • The chemical shifts of the carbons in the chroman ring will be indicative of the substitution pattern.[4]

  • ¹⁹F NMR:

    • Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. Their chemical shifts will be sensitive to the electronic environment.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Concentration: 5-10 mg of the sample dissolved in 0.6 mL of solvent.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • Standard ¹H and ¹³C{¹H} spectra.

    • ¹⁹F{¹H} spectrum.

    • 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to aid in complete assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

Expected Vibrational Bands:

Wavenumber (cm⁻¹)AssignmentFunctional Group
3500-3200 (broad)O-H stretchAlcohol
3100-3000Aromatic C-H stretchAromatic Rings
2950-2850Aliphatic C-H stretchChroman Ring
1600-1450C=C stretchAromatic Rings
1300-1000C-O stretchEther and Alcohol
1250-1100C-F stretchDifluorinated Ring
700-600C-S stretchThioether
850-800C-Cl stretchChlorophenyl Ring

Note: These are approximate ranges and the exact positions can vary.[5][6][7]

Experimental Protocol: FT-IR Analysis

  • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.

  • Instrumentation: FT-IR spectrometer with an ATR accessory.

  • Procedure: Place a small amount of the solid sample on the ATR crystal and apply pressure.

  • Data Collection: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization: Analytical Techniques Overview

Analytical_Techniques cluster_separation Separation & Quantification cluster_structure Structural Elucidation Analyte 4-((4-Chlorophenyl)thio)- 5,8-difluorochroman-3-ol HPLC HPLC/UPLC-PDA Analyte->HPLC Purity, Assay LCMS LC-MS Analyte->LCMS Impurity ID NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Analyte->NMR Definitive Structure FTIR FT-IR Spectroscopy Analyte->FTIR Functional Groups HRMS High-Resolution MS Analyte->HRMS Elemental Composition HPLC->LCMS Coupled Technique LCMS->HRMS High Resolution

Caption: Interconnected analytical methods for comprehensive characterization.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of high-resolution chromatographic techniques for separation and quantification, coupled with powerful spectroscopic methods for structural elucidation, provides a robust framework for ensuring the quality and integrity of this complex molecule. The protocols and insights provided in this guide are designed to be a foundational resource for researchers and scientists in the field of drug development and chemical research, enabling them to confidently analyze this and structurally related compounds.

References

  • ResearchGate. (n.d.). Fig. 4 a) FTIR spectra of copoly(β-thioether ester); b) 1 H NMR of PHF,... Retrieved from ResearchGate. [Link]

  • Camarero, J. A., et al. (2012). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. PMC. [Link]

  • SpectraBase. (n.d.). Ether thioether - Optional[FTIR] - Spectrum. Retrieved from SpectraBase. [Link]

  • Chen, W., et al. (2022). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 36(4-6), 354–365. [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. [Link]

  • Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. National Bureau of Standards. [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • SciSpace. (n.d.). The NMR Spectra of Some Chroman Derivatives. Retrieved from SciSpace. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

  • Sawicki, E., et al. (1961). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry, 33(1), 93-96. [Link]

  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319–329. [Link]

  • Fargier, Y., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. Retrieved from Scribd. [Link]

  • Sarkar, S. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

  • Fargier, Y., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

  • MDPI. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. [Link]

  • Wawer, I., & Pisklak, D. M. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4618. [Link]

  • Galeano-Díaz, T., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1469-1475. [Link]

  • El-Sayed, M. A. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(16), 1931-1946. [Link]

  • ResearchGate. (2017). An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector. [Link]

  • Active Biopharma Corp. (n.d.). 5,8-Difluorochroman-3-ol|944944-61-0. Retrieved from Active Biopharma Corp. [Link]

  • MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • ResearchGate. (2025). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. [Link]

Sources

Application Notes and Protocols for the Purification of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, a key intermediate in pharmaceutical research. The inherent structural complexities of this molecule, including its fluorinated chromanol core, a thioether linkage, and multiple chiral centers, present unique purification challenges. This guide offers a multi-modal purification strategy, encompassing initial work-up, diastereomeric separation via column chromatography, and final polishing by recrystallization or preparative HPLC. The protocols are designed to be robust and adaptable, with a strong emphasis on the scientific rationale behind each step to empower researchers in achieving high purity and yield.

Introduction: Navigating the Purification Landscape

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development, directly impacting safety and efficacy.[1] The target molecule, this compound, possesses several structural motifs that require careful consideration during the design of a purification protocol.

  • Fluorination: The presence of two fluorine atoms on the aromatic ring increases the polarity and can lead to unique intermolecular interactions, often complicating standard purification techniques like recrystallization.[2]

  • Thioether Moiety: Thioethers are susceptible to oxidation, which can introduce impurities that are difficult to remove.[3]

  • Chiral Centers: The chroman-3-ol core contains two stereocenters at the C3 and C4 positions, leading to the formation of diastereomers during synthesis. The separation of these diastereomers is often essential for understanding structure-activity relationships.[4][5]

This guide will address these challenges by providing detailed, step-by-step protocols for a tiered purification approach. We will begin with a general work-up procedure, followed by a robust column chromatography method for diastereomer separation, and conclude with options for final polishing to achieve high-purity material suitable for downstream applications.

Pre-Purification: The Crucial First Steps

A successful purification campaign begins with a well-executed reaction work-up. The primary goal is to remove the bulk of reagents, byproducts, and solvents before proceeding to more refined techniques.

General Aqueous Work-up Protocol

This procedure is designed to remove water-soluble impurities and unreacted starting materials.

Materials:

  • Reaction mixture containing crude this compound

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quenching: Carefully quench the reaction mixture with deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) if the reaction was conducted under basic or acidic conditions, respectively.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Brine to remove the bulk of the water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Primary Purification: Diastereomer Separation by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6][7] For this compound, this is the primary method for separating the diastereomers.

Rationale for Method Development
  • Stationary Phase: Silica gel is the most common and effective stationary phase for the separation of moderately polar organic compounds.[6] Its slightly acidic nature is generally compatible with the target molecule.

  • Mobile Phase Selection: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal solvent system will need to be determined empirically using thin-layer chromatography (TLC).

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample run_gradient Run Solvent Gradient (e.g., Hexanes/EtOAc) load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions concentrate Yields Separated Diastereomers pool_fractions->concentrate Concentrate Pooled Fractions

Caption: Workflow for Diastereomer Separation by Column Chromatography.

Detailed Protocol for Column Chromatography

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:EtOAc).

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring a level and compact bed.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume.

  • TLC Analysis: Monitor the separation by spotting fractions on a TLC plate and eluting with an appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure, separated diastereomers and concentrate them under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for the elution of compounds with a range of polarities.
Sample Loading Dry loading or minimal solventPrevents band broadening and improves separation.
Monitoring TLC with UV visualizationProvides a quick and effective way to track the separation.

Final Purification: Achieving High Purity

Depending on the desired level of purity, a final purification step may be necessary. Recrystallization and preparative HPLC are two common methods for achieving high-purity solid compounds.[9][10][11][12]

Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids.[10] However, the high polarity of fluorinated molecules can sometimes make finding a suitable solvent system challenging.[2]

G dissolve Dissolve Compound in Minimum Hot Solvent cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product High-Purity Crystalline Product dry->pure_product

Caption: General Workflow for Recrystallization.

Materials:

  • Partially purified this compound

  • Screening solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures with water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[13]

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[14]

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[14]

  • Drying: Dry the crystals in a vacuum oven.

Solvent System Solubility Characteristics Notes
Isopropanol/Water Good solubility in hot isopropanol, poor in cold water.A common co-solvent system for moderately polar compounds.
Acetonitrile May provide good solubility differential with temperature.A polar aprotic solvent.
Toluene May be suitable if the compound is less polar.A non-polar aromatic solvent.
Preparative High-Performance Liquid Chromatography (HPLC)

For the highest level of purity, or if recrystallization is unsuccessful, preparative HPLC is the method of choice.[9][15][16]

G method_dev Analytical HPLC Method Development scale_up Scale-up to Preparative Column method_dev->scale_up inject Inject Sample scale_up->inject collect Collect Fractions Based on UV Detection inject->collect pool Pool Pure Fractions collect->pool remove_solvent Remove Solvent (Lyophilization or Evaporation) pool->remove_solvent high_purity_product Highest Purity Product remove_solvent->high_purity_product

Caption: Workflow for Purification by Preparative HPLC.

Materials and Equipment:

  • Purified diastereomer of this compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from any impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and sample loading.

  • Purification: Inject the sample onto the preparative column and collect the fractions corresponding to the pure product peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization for aqueous mobile phases or rotary evaporation for organic mobile phases.

Parameter Recommendation Rationale
Stationary Phase C18 Reversed-PhaseVersatile for a wide range of polarities.
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon mobile phases for reversed-phase HPLC.
Detection UV at an appropriate wavelengthAllows for specific detection of the analyte.

Conclusion

The purification of this compound requires a systematic and multi-step approach. By understanding the chemical properties of the molecule and applying the appropriate purification techniques, researchers can obtain high-purity material essential for advancing their drug discovery and development efforts. The protocols outlined in this guide provide a solid foundation for developing a robust and efficient purification strategy.

References

  • BenchChem. (2025).
  • PharmaCompass. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • PharmaCompass. (n.d.).
  • Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69-82.
  • BenchChem. (2025).
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123*.
  • Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • University of California, Los Angeles. (n.d.).
  • Reddit. (2013). How would you purify air-sensitive materials (thiols)
  • Lab Manager. (2025).
  • Labcompare. (2022).
  • University of Alberta. (n.d.).
  • University of California, Irvine. (n.d.).
  • Chem Help ASAP. (2021).
  • Chemistry LibreTexts. (2023).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Unknown. (n.d.).
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302*.

Sources

Title: A Strategic Approach to the Synthesis of (R)-5,7-Difluorochroman-4-ol: A Key Intermediate for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Difluorochroman Derivatives

Abstract

This application note provides a detailed protocol for the synthesis of (R)-5,7-difluorochroman-4-ol, a crucial chiral intermediate in the manufacturing of advanced pharmaceutical compounds like Tegoprazan.[1] We will explore a robust and scalable synthetic route, starting from commercially available precursors. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the experimental setup, reaction mechanisms, and characterization techniques. The protocol emphasizes safety, efficiency, and reproducibility, aiming to equip researchers with the necessary knowledge to successfully synthesize this valuable difluorochroman derivative.

Introduction

The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the development of efficient synthetic methods for obtaining fluorinated heterocyclic scaffolds is of paramount importance. Difluorochroman derivatives, in particular, represent a significant class of compounds with diverse biological activities.[3] (R)-5,7-difluorochroman-4-ol has emerged as a key building block in the synthesis of Tegoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[1] The specific stereochemistry of this intermediate is critical for its biological activity, necessitating precise control during the synthesis.[1] This document outlines a reliable experimental procedure for the preparation of (R)-5,7-difluorochroman-4-ol, focusing on the asymmetric reduction of 5,7-difluorochroman-4-one.

Overall Reaction Scheme

The synthesis of (R)-5,7-difluorochroman-4-ol is a multi-step process that begins with the synthesis of 5,7-difluorochroman-4-one from 3,5-difluorophenol. The key final step involves the asymmetric reduction of the ketone to the desired chiral alcohol.

G cluster_0 Step 1: Synthesis of 5,7-difluorochroman-4-one cluster_1 Step 2: Asymmetric Reduction 3,5-Difluorophenol 3,5-Difluorophenol Intermediate_1 Intermediate_1 3,5-Difluorophenol->Intermediate_1 3-chloro-1-propanol, K2CO3, KI 5,7-Difluorochroman-4-one 5,7-Difluorochroman-4-one Intermediate_1->5,7-Difluorochroman-4-one Oxidation (e.g., TEMPO, NaClO2) (R)-5,7-Difluorochroman-4-ol (R)-5,7-Difluorochroman-4-ol 5,7-Difluorochroman-4-one->(R)-5,7-Difluorochroman-4-ol Ketoreductase, NADP, Isopropanol

Caption: Overall synthetic workflow for (R)-5,7-difluorochroman-4-ol.

Scientific Rationale and Mechanism

The synthetic strategy is designed for efficiency and control over stereochemistry. The initial steps involve the formation of the chromanone core. The final and most critical step is the asymmetric reduction of the prochiral ketone, 5,7-difluorochroman-4-one. This is achieved using a ketoreductase enzyme, which provides high enantioselectivity, yielding the desired (R)-enantiomer with high purity.[4] Enzymatic reductions are increasingly favored in pharmaceutical synthesis due to their mild reaction conditions, high selectivity, and environmentally friendly nature.[4] The coenzyme NADP is used as a hydride source, and isopropanol often serves as a co-substrate to regenerate the cofactor.

G cluster_mechanism Asymmetric Reduction Mechanism Ketone 5,7-Difluorochroman-4-one TransitionState [Enzyme-Substrate Complex] Ketone->TransitionState Enzyme Ketoreductase-NADP(H) Complex Enzyme->TransitionState Alcohol (R)-5,7-Difluorochroman-4-ol TransitionState->Alcohol NADP_ox NADP+ TransitionState->NADP_ox Regeneration Isopropanol -> Acetone NADP_red NADPH Regeneration->NADP_red Cofactor Regeneration NADP_ox->NADP_red

Caption: Simplified mechanism of enzymatic asymmetric reduction.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[4]

Part 1: Synthesis of 5,7-Difluorochroman-4-one
  • Reaction Setup: To a 25 L glass reactor, add acetonitrile (10 L), 3,5-difluorophenol (1 kg, 7.69 mol), potassium carbonate (2.66 kg, 19.23 mol), potassium iodide (0.26 kg, 1.54 mol), and 3-chloro-1-propanol (1.09 kg, 11.54 mol).

  • Reflux: Heat the reaction mixture to 80-85°C and stir for 22-24 hours.

  • Work-up: After completion, cool the reaction mixture and filter.

  • Oxidation: In a separate 50 L reactor, add acetonitrile (4.5 L), water (10 L), TEMPO (0.156 kg, 1.0 mol), sodium chlorite (80%, 1.74 kg, 15.38 mol), and sodium hypochlorite (7.5%, 0.154 mol).

  • Addition: Add the filtrate from the previous step to the oxidation mixture.

  • Quenching and Extraction: After the reaction is complete, quench with a sodium bisulfite solution. Evaporate the acetonitrile under reduced pressure.

  • Crystallization: Cool the remaining aqueous solution to induce crystallization.

  • Isolation: Filter the solid, wash with water, and dry to obtain 5,7-difluorochroman-4-one.

Part 2: Asymmetric Reduction to (R)-5,7-Difluorochroman-4-ol
  • Enzyme Preparation: Prepare a buffer solution (0.1 M phosphate buffer, pH 7.0). Suspend wet ketoreductase SDR cells (40 g) in 320 ml of the buffer.

  • Reaction Mixture: To the enzyme suspension, add 5,7-difluorochroman-4-one (40 g), isopropanol (80 ml), and NADP (0.04 g).

  • Reaction: Stir the mixture at 30°C for 24 hours.

  • Monitoring: Monitor the conversion rate by taking samples and quenching with anhydrous ethanol.

  • Work-up: Once the conversion is complete (e.g., >99%), proceed with product isolation.

  • Isolation and Purification: The product can be isolated by extraction and purified by crystallization to yield (R)-5,7-difluorochroman-4-ol.

Materials and Equipment

Reagent/Material Grade Supplier Notes
3,5-DifluorophenolReagentStandard Chemical Supplier
3-chloro-1-propanolReagentStandard Chemical Supplier
Potassium CarbonateAnhydrousStandard Chemical Supplier
Potassium IodideReagentStandard Chemical Supplier
AcetonitrileHPLC GradeStandard Chemical Supplier
TEMPOReagentStandard Chemical Supplier
Sodium ChloriteTechnical Grade (80%)Standard Chemical Supplier
Sodium HypochloriteReagent Grade (7.5%)Standard Chemical Supplier
Ketoreductase SDRCan be sourced from various biotech companies.
NADP
IsopropanolReagentStandard Chemical Supplier
Phosphate BufferPrepare in-house.
Glass Reactors (25L, 50L)Appropriate for the scale of the reaction.
Heating/Cooling SystemFor temperature control.
Filtration Apparatus
Rotary EvaporatorFor solvent removal.

Characterization of (R)-5,7-Difluorochroman-4-ol

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be used to confirm the structure of the molecule. The splitting patterns and chemical shifts will be characteristic of the difluorochroman scaffold.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the (R)-enantiomer. This is crucial for ensuring the stereochemical purity of the product.

  • Melting Point: To assess the purity of the crystalline product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Sodium chlorite and sodium hypochlorite are strong oxidizing agents and should be handled with caution.

Troubleshooting

Problem Possible Cause Solution
Low yield in Part 1Incomplete reaction or side reactions.Ensure anhydrous conditions. Check the quality of reagents.
Low conversion in Part 2Inactive enzyme.Use fresh or properly stored enzyme. Optimize pH and temperature.
Low enantioselectivityPoor enzyme performance.Screen different ketoreductases. Ensure proper cofactor concentration.
Difficulty in crystallizationImpurities present.Purify the crude product by column chromatography before crystallization.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of (R)-5,7-difluorochroman-4-ol. The described protocol, which employs an efficient enzymatic asymmetric reduction as the key step, is suitable for producing this pharmaceutically important intermediate with high yield and enantiomeric purity. Adherence to the detailed steps and safety precautions will enable researchers to successfully implement this synthesis in their laboratories.

References

  • Vertex AI Search. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol.
  • Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC.
  • PubMed. (n.d.). Fluorination of flavones and chromones using elemental fluorine.
  • Benchchem. (n.d.). Navigating the Synthesis of Difluoroamine: A Technical Guide for Researchers.
  • (Reference 6 not directly cited in the text, but available for further reading)
  • (Reference 7 not directly cited in the text, but available for further reading)
  • PubMed. (n.d.). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity.
  • (Reference 9 not directly cited in the text, but available for further reading)
  • (Reference 10 not directly cited in the text, but available for further reading)
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • (Reference 12 not directly cited in the text, but available for further reading)
  • (Reference 13 not directly cited in the text, but available for further reading)
  • (Reference 14 not directly cited in the text, but available for further reading)
  • (Reference 15 not directly cited in the text, but available for further reading)
  • (Reference 16 not directly cited in the text, but available for further reading)
  • (Reference 17 not directly cited in the text, but available for further reading)
  • (Reference 18 not directly cited in the text, but available for further reading)
  • (Reference 19 not directly cited in the text, but available for further reading)
  • (Reference 20 not directly cited in the text, but available for further reading)
  • (Reference 21 not directly cited in the text, but available for further reading)
  • (Reference 22 not directly cited in the text, but available for further reading)
  • (Reference 23 not directly cited in the text, but available for further reading)
  • (Reference 24 not directly cited in the text, but available for further reading)

Sources

Application Note & Protocol: Comprehensive Cytotoxicity Assessment of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Bioactivity of a Novel Chroman Derivative

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this application note, 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, is a novel synthetic compound featuring a fluorinated chroman core and a chlorophenylthio substituent. While direct biological data for this specific molecule is nascent, the structural motifs present suggest a potential for significant cytotoxic activity.

The incorporation of fluorine atoms can enhance metabolic stability and binding affinity, while the thioether linkage is a common feature in various biologically active molecules.[4][5] Furthermore, related thiochroman and chromanone derivatives have been reported to induce apoptosis and exhibit anti-proliferative effects in cancer cell lines.[6][7][8]

This document provides a comprehensive, multi-faceted protocol for assessing the cytotoxicity of this compound. The experimental design progresses from a general assessment of cell viability to a more in-depth investigation of the potential mechanisms of cell death, such as apoptosis and the induction of oxidative stress. This tiered approach allows for a thorough characterization of the compound's cytotoxic profile, providing crucial data for early-stage drug development.

I. Initial Cytotoxicity Screening: Determining the IC50

The first step in evaluating the cytotoxic potential of a new compound is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a biological process, in this case, cell proliferation or viability, by 50%.[9][10] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this initial screening.[3][5][11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture & Harvest Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Compound treatment 4. Treat Cells with Compound compound_prep->treatment mtt_addition 5. Add MTT Reagent incubation 6. Incubate (2-4 hours) mtt_addition->incubation solubilization 7. Solubilize Formazan Crystals incubation->solubilization read_absorbance 8. Measure Absorbance (570 nm) calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining IC50 using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[13]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.[8]

Parameter Description
Cell Line Choice depends on the research focus (e.g., breast, lung, cervical cancer).
Seeding Density Optimized to ensure cells are in the logarithmic growth phase.
Compound Concentrations A wide range is used to generate a complete dose-response curve.
Incubation Time Varied to assess time-dependent effects.
Controls Vehicle control (DMSO) and negative control (medium) are essential.

II. Mechanistic Insights: Distinguishing Modes of Cell Death

Once the IC50 value is established, the next logical step is to investigate the mechanism by which this compound induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Lactate Dehydrogenase (LDH) Assay for Necrosis

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis.[7]

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The assay measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.[7]

Caspase Activity Assay for Apoptosis

Apoptosis is a highly regulated process mediated by a family of proteases called caspases.[6] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.

Principle of the Caspase-Glo® 3/7 Assay

This assay utilizes a luminogenic caspase-3/7 substrate in a buffer system. In the presence of activated caspase-3 or -7, the substrate is cleaved, and a luciferase reaction generates a luminescent signal that is proportional to the amount of caspase activity.

Experimental Workflow: Mechanistic Assays

Mechanistic_Workflow cluster_necrosis Necrosis Pathway cluster_apoptosis Apoptosis Pathway start Treat Cells with Compound (at IC50 and 2x IC50 concentrations) ldh_assay LDH Assay start->ldh_assay caspase_assay Caspase-Glo® 3/7 Assay start->caspase_assay measure_ldh Measure LDH Release ldh_assay->measure_ldh measure_caspase Measure Caspase-3/7 Activity caspase_assay->measure_caspase

Caption: Parallel workflow for investigating necrosis and apoptosis.

Detailed Protocols

LDH Cytotoxicity Assay:

  • Cell Treatment: Seed and treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include positive (lysis buffer) and negative controls.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the positive control.

Caspase-Glo® 3/7 Assay:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Assay Endpoint Measured Interpretation
LDH Assay Lactate Dehydrogenase ReleaseIncreased signal indicates necrosis.
Caspase-Glo® 3/7 Caspase-3 and -7 ActivityIncreased signal indicates apoptosis.

III. Investigating Oxidative Stress

Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The fluorinated nature of this compound makes the investigation of ROS production a pertinent line of inquiry.

Principle of the DCFDA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Experimental Workflow: ROS Detection

ROS_Workflow cluster_prep Cell Preparation & Staining cluster_treatment Compound Treatment cluster_analysis Data Analysis cell_seeding 1. Seed Cells dcfda_staining 2. Stain with DCFDA cell_seeding->dcfda_staining treatment 3. Treat with Compound read_fluorescence 4. Measure Fluorescence calculate_ros 5. Quantify ROS Production read_fluorescence->calculate_ros

Caption: Workflow for detecting intracellular ROS production.

Detailed Protocol: DCFDA Assay
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Staining: Wash the cells with PBS and then incubate with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C.

  • Treatment: Remove the DCFDA solution, wash the cells with PBS, and then add the compound at various concentrations in a complete medium. Include a positive control (e.g., H2O2).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at different time points (e.g., 0, 30, 60, 120 minutes).

  • Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the vehicle-treated control.

IV. Data Interpretation and Reporting

  • IC50 Determination: The IC50 value provides a quantitative measure of the compound's potency. A lower IC50 indicates higher cytotoxicity.[10]

  • Mechanistic Elucidation: By comparing the results of the LDH and caspase assays, you can determine whether the compound primarily induces necrosis, apoptosis, or a combination of both.

  • Oxidative Stress Involvement: A significant increase in ROS production suggests that oxidative stress may be a key mechanism of cytotoxicity.

Statistical Analysis: All experiments should be performed in triplicate, and the data should be presented as the mean ± standard deviation. Statistical significance should be determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Conclusion

This application note provides a robust and logical framework for the comprehensive cytotoxic assessment of this compound. By following these protocols, researchers can obtain reliable and reproducible data on the compound's potency and potential mechanisms of action. This information is invaluable for guiding further preclinical development and understanding the therapeutic potential of this novel chroman derivative.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • IT Medical Team. (n.d.). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. Retrieved from [Link]

  • MDPI. (2026, January 18). Antitumor Activity of All-Trans Retinoic Acid and Curcumin-Loaded BSA Nanoparticles Against U87 Glioblastoma Cells. Retrieved from [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2021, April 28). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? Retrieved from [Link]

  • Statistical Analysis: MTT-assay (cell viability test). (n.d.). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 14). Drug toxicity assessment: cell proliferation versus cell death. Retrieved from [Link]

  • Reddit. (2024, June 6). Which Statistical Test for Cytotoxicity Analysis with Multiple Concentrations: T-Test or ANOVA with Post Hoc? Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Flow cytometry assays measure drug-induced apoptosis in Ln229... Retrieved from [Link]

  • JoVE. (2022, June 20). Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials. Retrieved from [Link]

  • PubMed Central. (2023, August 12). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Retrieved from [Link]

  • BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Medical Device + Diagnostic Industry. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • Sartorius. (2024, August 26). A Kinetic, Multiplexed Approach to Analyzing Drug Effects Using Live-Cell Analysis. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Roadmap for a Novel Privileged Scaffold Derivative

The compound 4-((4--Chlorophenyl)thio)-5,8-difluorochroman-3-ol represents a compelling starting point for a drug discovery campaign. Its architecture is a composite of several structural motifs that are well-recognized for their favorable interactions with biological targets. The chroman core is a "privileged scaffold," frequently found in both natural products and approved drugs, and is associated with a wide array of pharmacological activities including neuroprotective and anticancer effects. The strategic placement of difluoro groups on the aromatic ring can enhance metabolic stability and binding affinity. Furthermore, the 4-((4-chlorophenyl)thio) substituent introduces a halogenated aryl group, a common feature in kinase inhibitors and other targeted therapies, linked by a flexible thioether bridge.

Given the absence of published data on this specific molecule, this document serves as a comprehensive guide for its initial characterization and exploration in medicinal chemistry. It outlines a tiered screening strategy, beginning with broad-spectrum assays to identify potential therapeutic areas and progressing to more specific, mechanism-of-action studies. The protocols provided are designed to be robust and self-validating, incorporating necessary controls to ensure data integrity.

Tier 1: Primary Screening – Unveiling Therapeutic Potential

The initial phase of investigation aims to cast a wide net, efficiently assessing the compound's activity in key areas suggested by its structural lineage.

Neuroprotective Potential: Targeting Enzymes in Neurodegeneration

Chroman derivatives have shown promise as inhibitors of enzymes implicated in Alzheimer's disease, such as butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B).

G cluster_0 Initial Compound Preparation cluster_1 Enzyme Inhibition Assays cluster_2 Data Analysis & Decision Compound Synthesize & Purify 4-((4-CP)thio)-5,8-DF-chroman-3-ol Stock Prepare DMSO Stock (e.g., 10 mM) Compound->Stock Assay_BuChE Butyrylcholinesterase (BuChE) Inhibition Assay Stock->Assay_BuChE Assay_MAOB Monoamine Oxidase-B (MAO-B) Inhibition Assay Stock->Assay_MAOB Analysis Calculate % Inhibition Determine IC50 values Assay_BuChE->Analysis Assay_MAOB->Analysis Decision Hit Identification (e.g., IC50 < 10 µM) Analysis->Decision Tier2 Proceed to Tier 2: Kinetic & Selectivity Studies Decision->Tier2 Significant Inhibition

Caption: Tier 1 Workflow for Neuroprotective Screening.

Principle: This colorimetric assay measures the activity of BuChE through the hydrolysis of butyrylthiocholine iodide (BTCI). The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), the latter of which is detected spectrophotometrically at 412 nm. An inhibitor will reduce the rate of TNB formation.

Materials:

  • Test Compound: 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

  • Enzyme: Equine serum BuChE

  • Substrate: Butyrylthiocholine iodide (BTCI)

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0

  • Positive Control: Galantamine or Tacrine

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare working solutions of BTCI (10 mM) and DTNB (10 mM) in the buffer.

    • Prepare a working solution of BuChE (e.g., 0.2 units/mL) in the buffer.

  • Assay Setup (in triplicate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (e.g., serial dilutions from 100 µM to 0.1 µM). For the vehicle control and positive control wells, add 10 µL of DMSO and 10 µL of the positive control solution, respectively.

    • Add 20 µL of the BuChE enzyme solution to all wells except the "blank" (add 20 µL of buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the BTCI substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation Table:

Compound Concentration (µM)Mean Reaction Rate (ΔAbs/min)% Inhibition
Vehicle Control (0)Value0
0.1ValueValue
1ValueValue
10ValueValue
100ValueValue
Positive Control (e.g., 1 µM Tacrine)ValueValue
Anticancer Potential: Broad-Spectrum Cytotoxicity Screening

The chromene and chromanone frameworks are known to exhibit significant anticancer properties against a variety of cancer cell lines. An initial screen against a panel of representative cancer cell lines is a crucial first step.

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm after solubilization.

Materials:

  • Test Compound

  • Cancer Cell Lines: A representative panel, e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), PC-3 (prostate).

  • Culture Medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

  • Positive Control: Doxorubicin or Paclitaxel

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).

    • Include vehicle control (medium with DMSO) and positive control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100

    • Plot the % Viability against the logarithm of the compound concentration to determine the IC50 value.

G cluster_0 Cellular Process cluster_1 Assay Reagents & Products cluster_2 Measurement LiveCell Viable Cell (Active Mitochondria) Formazan Formazan (Purple, Insoluble) LiveCell->Formazan Mitochondrial Reductases DeadCell Non-Viable Cell (Inactive Mitochondria) MTT MTT (Yellow, Soluble) DeadCell->MTT No Reaction MTT->LiveCell Solubilize Add DMSO to Solubilize Formazan->Solubilize Readout Measure Absorbance at ~570 nm Solubilize->Readout

Caption: Workflow of the MTT Cell Viability Assay.

Tier 2: Mechanism of Action & Target Validation

Should the Tier 1 screening yield a "hit" (e.g., a compound with an IC50 < 10 µM in a specific assay), the next logical step is to delve deeper into its mechanism of action.

Elucidating Anticancer Mechanism: Kinase Inhibition

The chlorophenyl group is a common feature in many kinase inhibitors. If the test compound shows significant cytotoxicity against cancer cell lines known to be driven by specific kinases (e.g., EGFR in A549 cells), a direct enzymatic assay is warranted.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for studying kinase activity. It uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor (e.g., d2). In the presence of kinase activity, a substrate is phosphorylated, allowing both antibodies to bind, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent phosphorylation and reduce the signal.

Materials:

  • Test Compound

  • Recombinant human EGFR kinase

  • Biotinylated substrate peptide (e.g., Biotin-poly-GT)

  • ATP

  • HTRF® Detection Reagents: Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-d2.

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Positive Control: Erlotinib or Gefitinib

  • Low-volume 384-well plates and an HTRF®-compatible plate reader.

Procedure:

  • Kinase Reaction:

    • Add 2 µL of the test compound at various concentrations to the wells.

    • Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate peptide.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of ATP solution (at a concentration close to its Km for EGFR).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF® detection reagent mix (containing the Eu3+-cryptate antibody and Streptavidin-d2 in detection buffer).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measurement:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate the percentage of inhibition based on the HTRF® ratio and determine the IC50 value as described in previous protocols.

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach to systematically evaluate the medicinal chemistry potential of this compound. A positive result in any of the Tier 1 screens should be followed by more in-depth Tier 2 studies, such as selectivity profiling (e.g., testing against other kinases or cholinesterase subtypes), kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive), and in silico molecular docking to predict binding modes. Subsequent steps would involve lead optimization through structure-activity relationship (SAR) studies, followed by ADME/Tox profiling and eventual in vivo efficacy studies in relevant animal models. This systematic progression from broad screening to detailed mechanistic studies is fundamental to advancing a novel chemical entity through the drug discovery pipeline.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). European Journal of Medicinal Chemistry.
  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.). Semantic Scholar.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). PubMed.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central.

Application Notes and Protocols for the Stereoselective Synthesis of Chroman-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman-3-ol scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules. The stereochemistry of the hydroxyl group at the C3 position, along with other stereocenters in the chroman ring system, is often crucial for biological activity. Consequently, the development of efficient and highly stereoselective methods for the synthesis of these compounds is of significant interest to the medicinal chemistry and drug development community. This guide provides an in-depth overview of key techniques, explains the rationale behind experimental choices, and offers detailed protocols for the stereoselective synthesis of chroman-3-ols.

Introduction: The Significance of Chiral Chroman-3-ols in Drug Discovery

Chiral chroman-3-ols are integral components of numerous bioactive compounds, exhibiting a broad spectrum of therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. For instance, the flavan-3-ols, a class of natural products, feature this core structure and are known for their health benefits. In drug development, precise control over the stereochemistry of chroman-3-ols is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. A notable example is the potent antihypertensive drug Nebivolol, which contains a chiral chroman moiety where the specific stereochemistry is essential for its selective β1-adrenergic receptor antagonism. Similarly, Calanolide A, a non-nucleoside reverse transcriptase inhibitor with anti-HIV activity, possesses a complex stereochemistry within its chroman-containing structure that is critical for its therapeutic effect.[1] The demand for enantiomerically pure chroman-3-ols has driven the innovation of various asymmetric synthetic strategies.

Key Stereoselective Synthetic Strategies

The synthesis of chiral chroman-3-ols can be broadly categorized into three main approaches: organocatalytic methods, metal-catalyzed reactions, and enzymatic resolutions. Each of these strategies offers distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity.

Organocatalytic Approaches: The Power of Asymmetric Induction

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive heavy metals. For the synthesis of chroman-3-ols, the organocatalytic oxa-Michael addition has proven to be a particularly effective strategy.

Mechanism of Organocatalytic Oxa-Michael Addition:

This reaction typically involves the activation of an α,β-unsaturated aldehyde by a chiral secondary amine catalyst, such as a prolinol derivative, to form a chiral iminium ion. This activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack. A phenol derivative, such as a salicylaldehyde, then acts as the nucleophile in an intramolecular oxa-Michael addition. The chiral environment provided by the catalyst directs the attack to one face of the molecule, leading to the formation of a chiral chroman framework with high enantioselectivity. Subsequent reduction of the aldehyde functionality yields the desired chroman-3-ol.

Organocatalytic_Oxa_Michael cluster_1 Catalytic Cycle enal α,β-Unsaturated Aldehyde iminium Chiral Iminium Ion enal->iminium Activation salicylaldehyde Salicylaldehyde chroman_intermediate Chroman Intermediate salicylaldehyde->chroman_intermediate catalyst Chiral Secondary Amine Catalyst catalyst->iminium iminium->chroman_intermediate Intramolecular Oxa-Michael Addition enamine Enamine Intermediate product Chiral Chroman-3-ol enamine->product Reduction & Hydrolysis chroman_intermediate->enamine product->catalyst Catalyst Regeneration caption Organocatalytic Oxa-Michael Addition for Chroman Synthesis ATH_Mechanism cluster_1 Catalytic Cycle chromone Chromone chroman_4_one Chiral Chroman-4-one chromone->chroman_4_one Asymmetric Transfer Hydrogenation h_donor Hydrogen Donor (e.g., HCOOH/Et3N) ru_hydride Chiral Ru-Hydride Intermediate h_donor->ru_hydride ru_catalyst [Ru(p-cymene)Cl2]2 + Chiral Ligand ru_catalyst->ru_hydride ru_hydride->chroman_4_one chroman_3_ol Chiral Chroman-3-ol chroman_4_one->chroman_3_ol Reduction (e.g., NaBH4) ru_catalyst_regen [Ru(p-cymene)Cl2]2 + Chiral Ligand chroman_4_one->ru_catalyst_regen Catalyst Regeneration caption Asymmetric Transfer Hydrogenation of Chromones Kinetic_Resolution cluster_1 Kinetic Resolution Process racemic_chromene Racemic 2-Aryl-2H-chromene ((R)- and (S)-enantiomers) cu_catalyst Chiral Cu-Catalyst cu_catalyst->fast_reaction b2pin2 B2(pin)2 b2pin2->fast_reaction boronate_ester Enantioenriched Boronate Ester fast_reaction->boronate_ester Asymmetric Hydroboration unreacted_chromene Enantioenriched (R)-Chromene slow_reaction->unreacted_chromene Recovered chroman_3_ol Enantioenriched Chroman-3-ol boronate_ester->chroman_3_ol Oxidative Workup caption Cu-Catalyzed Kinetic Resolution of Chromenes

Sources

High-Throughput Screening Assays for Chroman Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Chroman Scaffold

The chroman scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a wide array of natural products and synthetic molecules with significant pharmacological activities.[1][2] From the antioxidant properties of Vitamin E (α-tocopherol) to the diverse biological effects of synthetic chroman derivatives, this chemical entity has demonstrated considerable potential in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2] The versatility of the chroman ring system allows for extensive chemical modification, making it an ideal starting point for the generation of large compound libraries for high-throughput screening (HTS).

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the discovery of novel chroman-based drug candidates. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into data analysis and hit validation.

The HTS Workflow: A Systematic Approach to Hit Discovery

The successful identification of promising chroman derivatives from a large compound library hinges on a well-designed and robust HTS workflow.[2] This process is a multi-step endeavor that begins with assay development and culminates in the identification of validated hits for lead optimization.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis & Validation Compound_Library Chroman Compound Library in DMSO Dispensing Acoustic Dispensing of Compounds Compound_Library->Dispensing Transfer Assay_Ready_Plates Assay-Ready Plates (e.g., 384-well) Assay_Ready_Plates->Dispensing Cell_Seeding Cell Seeding or Reagent Addition Dispensing->Cell_Seeding Add Cells/Reagents Incubation Incubation Cell_Seeding->Incubation Incubate Signal_Detection Signal Detection (e.g., Fluorescence) Incubation->Signal_Detection Read Plate Data_Acquisition Data Acquisition & Normalization Signal_Detection->Data_Acquisition Raw Data Hit_ID Hit Identification Data_Acquisition->Hit_ID Processed Data Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Primary Hits Secondary_Assays Secondary Assays & SAR Dose_Response->Secondary_Assays Confirmed Hits NFkB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Chroman Chroman Derivative Chroman->IKK Inhibits DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Expression DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway by a chroman derivative.

Protocol: NF-κB Luciferase Reporter Assay

Objective: To identify chroman compounds that inhibit TNFα-induced NF-κB activation.

Materials:

  • Human cell line stably expressing an NF-κB-luciferase reporter construct (e.g., HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNFα)

  • Luciferase assay reagent

  • Chroman compound library (solubilized in DMSO)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.

  • Compound Addition: Add the chroman derivatives to the wells at the desired final concentration. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Add TNFα to all wells except for the unstimulated control wells to a final concentration that elicits a robust luciferase signal. Add an equal volume of cell culture medium to the unstimulated wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Signal Detection: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well.

  • Luminescence Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the luminescence using a luminometer.

Data Analysis:

  • Background Subtraction: Subtract the average luminescence of wells containing no cells from all other readings.

  • Normalization: Normalize the data by setting the average signal of the unstimulated control as 0% inhibition and the average signal of the TNFα-stimulated control (with DMSO) as 100% activity (0% inhibition).

  • Hit Identification: Identify compounds that cause a significant and dose-dependent decrease in luciferase activity.

Hit Validation and Secondary Assays

The primary HTS campaign will identify a number of "primary hits." However, it is crucial to perform hit validation and secondary assays to eliminate false positives and to further characterize the activity of the confirmed hits.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curves: Generate dose-response curves to determine the potency (e.g., IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Test the hits in a different assay that measures the same biological endpoint but uses a different technology or readout. This helps to rule out assay-specific artifacts.

  • Counter-Screens: Screen the hits against related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Test analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.

Conclusion

High-throughput screening is a powerful and indispensable tool in the quest for novel chroman-based therapeutics. By carefully selecting the appropriate assay format, meticulously validating the screening results, and employing a systematic workflow, researchers can efficiently navigate vast chemical libraries to uncover promising lead compounds. The protocols and insights provided in this application note offer a solid foundation for the design and execution of successful HTS campaigns targeting the vast therapeutic potential of the chroman scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Chromane-3-carbothioamide.
  • ResearchGate. (n.d.). Quantitative HTS identifies chroman 1 as a best-in-class ROCK....
  • BenchChem. (2025). Application Notes and Protocols: High-Throughput Screening of Chromone Libraries for Drug Discovery.
  • PubMed. (n.d.). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds.
  • (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • ResearchGate. (n.d.). High throughput screening method of potassium channel regulators.
  • BenchChem. (2025). Application of 6-Amino-4-methyl-2H-chromen-2-one in High-Throughput Screening.
  • PubMed Central. (n.d.). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art.
  • PubMed Central. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • NIH. (n.d.). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies.
  • PubMed. (2005). High-throughput screening for kinase inhibitors.
  • NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • PubMed. (2011). Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay.
  • PubMed Central. (n.d.). Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • PubMed Central. (2022). Advances in luminescence-based technologies for drug discovery.
  • The Penn Center for Molecular Discovery. (n.d.). High Throughput Screening (HTS).
  • PubMed. (2019). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art.
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • PubMed Central. (2015). High throughput screening technologies for ion channels.
  • MDPI. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors.
  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • ResearchGate. (n.d.). Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay | Request PDF.
  • (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Enamine. (n.d.). High-Throughput Screening.
  • (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes.
  • Creative BioMart. (n.d.). High-throughput Screening Platform - Kinase/Phosphatase Biology.
  • (2013). A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels.
  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches.
  • MDPI. (n.d.). 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis.
  • Grokipedia. (n.d.). Combinatorial Chemistry & High Throughput Screening.
  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • PubMed. (2003). Development of a high-throughput screening assay for inhibitors of aggrecan cleavage using luminescent oxygen channeling (AlphaScreen ).
  • PubMed Central. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
  • (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.

Sources

Application Notes & Protocols for the Development of Novel 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel derivatives of 4-((4-chlorophenyl)thio)-5,8-difluorochroman-3-ol. This parent compound is a compelling starting point for a lead discovery program due to the strategic incorporation of fluorine, which can enhance metabolic stability and binding affinity, and a thioether linkage, which offers potential for targeted drug delivery and modulation of activity.[3][4][5] These application notes are designed to provide researchers with both the theoretical rationale and practical, step-by-step protocols for developing a library of derivatives and assessing their therapeutic potential, with a particular focus on anticancer applications through kinase inhibition.[6][7]

Introduction: Rationale for Derivative Development

The development of novel therapeutic agents is a cornerstone of modern medicine. The strategic design of new molecular entities often begins with a promising scaffold that can be systematically modified to optimize its pharmacological properties. This compound is one such scaffold, with each of its components contributing to its potential as a drug candidate.

  • The Chroman Core: The chroman ring system is widely found in nature and is a key component of many compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][8][9] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for presenting substituents to biological targets.

  • The Role of Fluorine: The presence of two fluorine atoms on the aromatic ring of the chroman scaffold is a deliberate design choice. Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, potentially leading to improved binding affinity with target proteins.[4][10] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life.[11]

  • The Thioether Linkage: The thioether linkage not only connects the chroman core to a substituted phenyl ring but also introduces a site for potential biological activity. Thioethers can be sensitive to reactive oxygen species (ROS), which are often upregulated in cancer cells.[5][12] This suggests the possibility of designing prodrugs that are selectively activated in the tumor microenvironment.

  • The 4-Chlorophenyl Moiety: The 4-chlorophenyl group provides a site for further modification to explore structure-activity relationships (SAR). Variations in the substituents on this ring can modulate lipophilicity, electronic properties, and steric interactions with the target, allowing for the fine-tuning of potency and selectivity.

This guide will delineate a systematic approach to derivatize this promising scaffold, with the goal of identifying novel compounds with enhanced therapeutic potential, particularly as kinase inhibitors for cancer therapy.[6][13]

Synthetic Strategy and Protocols

The following protocols outline a general strategy for the synthesis of the parent compound and the generation of a library of derivatives.

Synthesis of the Core Scaffold: this compound

Protocol 2.1: Synthesis of 5,8-difluorochroman-4-one

  • Starting Materials: 2,5-difluorophenol, 3-chloropropionyl chloride, aluminum chloride.

  • Step 1: Friedel-Crafts Acylation. To a solution of 2,5-difluorophenol in a suitable solvent (e.g., dichloromethane), add aluminum chloride at 0 °C.

  • Slowly add 3-chloropropionyl chloride and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the resulting intermediate by column chromatography.

  • Step 2: Intramolecular Cyclization. Treat the purified intermediate with a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) to effect intramolecular cyclization to 5,8-difluorochroman-4-one.

  • Purify the product by recrystallization or column chromatography.

Protocol 2.2: Synthesis of this compound

  • Starting Materials: 5,8-difluorochroman-4-one, 4-chlorothiophenol, a reducing agent (e.g., sodium borohydride), and a suitable catalyst.

  • Step 1: Thiol Addition. In a suitable solvent, react 5,8-difluorochroman-4-one with 4-chlorothiophenol in the presence of a catalyst to form the thioether linkage at the 4-position.

  • Step 2: Reduction of the Ketone. Reduce the ketone at the 4-position to a hydroxyl group using a reducing agent like sodium borohydride to yield the final product, this compound.

  • Purify the final compound using column chromatography and characterize it by NMR and mass spectrometry.

Derivatization Strategies

The development of a library of derivatives is crucial for establishing a robust SAR. The following diagram illustrates potential points of modification on the parent scaffold.

Derivatization_Strategy parent This compound r1 Modification of the 3-hydroxyl group (R1) parent->r1 Esterification, Etherification r2 Substitution on the 4-chlorophenyl ring (R2) parent->r2 Varying aryl/heteroaryl groups r3 Modification of the chroman aromatic ring (R3) parent->r3 Additional substitutions r4 Modification of the thioether linker (R4) parent->r4 Oxidation to sulfoxide/sulfone

Caption: Potential sites for derivatization of the core scaffold.

Protocol 2.3: General Procedure for Esterification of the 3-hydroxyl group (R1)

  • To a solution of this compound in an anhydrous solvent (e.g., dichloromethane), add a suitable acyl chloride or carboxylic acid.

  • If using a carboxylic acid, add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Protocol 2.4: General Procedure for Varying the Aryl Thiol Moiety (R2)

  • Following Protocol 2.2, substitute 4-chlorothiophenol with a variety of substituted aryl or heteroaryl thiols.

  • This will generate a series of analogs with different electronic and steric properties at the R2 position.

Biological Evaluation: A Focus on Anticancer Activity

The following protocols are designed to assess the anticancer potential of the newly synthesized derivatives, with a focus on their ability to inhibit protein kinases.

In Vitro Cytotoxicity Assays

The initial screening of the compound library should involve assessing their cytotoxic effects on a panel of cancer cell lines. The MTT or MTS assay is a reliable and widely used method for this purpose.[16]

Protocol 3.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Compounds that demonstrate significant cytotoxicity can then be screened for their ability to inhibit specific protein kinases that are known to be involved in cancer progression.[7]

Protocol 3.2: In Vitro Kinase Inhibition Assay

  • Assay Components: A typical kinase assay includes the kinase enzyme, a substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a set period.

  • Detection: Detect the phosphorylation of the substrate using a suitable method, such as a fluorescence-based assay, an ELISA, or a radiometric assay.[7]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

The following diagram illustrates the general workflow for the biological evaluation of the synthesized derivatives.

Biological_Evaluation_Workflow cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization synthesis Synthesis of Derivative Library purification Purification and Structural Confirmation (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) purification->cytotoxicity kinase_assay Kinase Inhibition Assays cytotoxicity->kinase_assay Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis adme_tox In Silico and In Vitro ADME/Tox Profiling sar_analysis->adme_tox

Caption: Workflow for the development and evaluation of derivatives.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate the identification of lead compounds and the elucidation of SAR.

Table 1: In Vitro Cytotoxicity of Selected Derivatives

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)
Parent -H4-ClMCF-7Value
D-01 -COCH34-ClMCF-7Value
D-02 -H4-FMCF-7Value
D-03 -H4-OCH3MCF-7Value

Table 2: Kinase Inhibition Profile of Lead Compounds

Compound IDKinase TargetIC50 (nM)
D-01 EGFRValue
D-01 VEGFR2Value
D-02 EGFRValue
D-02 VEGFR2Value

Conclusion and Future Directions

This guide has provided a comprehensive overview of the rationale, synthetic strategies, and biological evaluation protocols for the development of novel derivatives of this compound. By systematically exploring the chemical space around this promising scaffold, researchers can identify lead compounds with potent and selective anticancer activity. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising derivatives through further medicinal chemistry efforts and advancing them into preclinical in vivo studies.[7] The use of computer-aided drug design (CADD) can also aid in the rational design of more potent and selective inhibitors.[17]

References

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
  • Application Notes and Protocols for the Solid-Phase Synthesis of Chroman-2-Carboxylate Derivatives. Benchchem.
  • Fluorine in drug discovery: Role, design and case studies.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH.
  • The role of fluorine in medicinal chemistry. PubMed.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Putting the F in pharma. Chemistry World.
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ACS Publications.
  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed.
  • In Vitro Assays for Screening Small Molecules. PubMed.
  • Thioethers – Knowledge and References. Taylor & Francis.
  • Bioassays for anticancer activities. Semantic Scholar.
  • Thioether linkage chemistry: perspectives and prospects in therapeutic designing. ScienceDirect.
  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate.
  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. NIH.
  • Green protocol for the synthesis of 2-amino-4 H -chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing.
  • A Process for Synthesis of Chroman Derivatives. IITBombay - IRCC.
  • Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. MDPI.
  • Thioether linkage chemistry: perspectives and prospects in therapeutic designing. ResearchGate.
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect.
  • Biological activities of chromone derivatives in medicinal chemistry. Benchchem.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol. As Senior Application Scientists, our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose and resolve challenges in your own laboratory setting.

Introduction: Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the epoxidation of 5,8-difluorochromene to form an epoxide intermediate. The second, and often most challenging step, is the regioselective ring-opening of this epoxide with 4-chlorothiophenol. This guide will focus primarily on troubleshooting the critical thiol-epoxide ring-opening reaction.

Troubleshooting Guide: The Thiol-Epoxide Ring-Opening Reaction

This section addresses common problems encountered during the nucleophilic attack of 4-chlorothiophenol on the 5,8-difluorochroman-epoxide intermediate.

Problem 1: Low or No Product Formation (Low Yield)

Question: My reaction shows a significant amount of unreacted epoxide starting material, even after extended reaction times. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent issue and typically points to insufficient nucleophilicity of the thiol or suboptimal reaction conditions. The key is to facilitate the SN2 attack of the sulfur nucleophile on the epoxide ring.

Potential Causes & Solutions:

  • Insufficient Thiol Nucleophilicity: 4-Chlorothiophenol is acidic, but it is not a potent nucleophile in its protonated form. The reaction relies on the formation of the much more nucleophilic thiolate anion (ArS⁻).

    • Solution: Introduce a suitable base to deprotonate the thiol. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often requiring slightly higher temperatures. The pKa of the thiol should be considered when selecting the base.[1]

  • Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the reactants and intermediates.

    • Solution: Use a polar aprotic solvent such as DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran). These solvents can solvate the cation of the base (e.g., Na⁺) without forming strong hydrogen bonds with the thiolate nucleophile, thus preserving its reactivity.

  • Thiol Oxidation: Thiols can be oxidized to disulfides (ArS-SAr), especially in the presence of air or trace metals, which depletes the active nucleophile.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degassing the solvent prior to use can also be beneficial.

Problem 2: Poor Regioselectivity and Formation of Isomeric Byproducts

Question: I've isolated a product, but NMR analysis shows a mixture of isomers. How can I ensure the 4-thio-3-ol product is formed exclusively?

Answer: The formation of the desired trans-4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol isomer depends on controlling the regioselectivity of the epoxide ring-opening. Under basic or neutral conditions, this reaction follows an SN2 mechanism.[2][3][4]

Core Principle: SN2 Attack

In a base-catalyzed or nucleophilic ring-opening, the thiolate anion will attack the less sterically hindered carbon of the epoxide.[5][6][7] For the 5,8-difluorochroman epoxide intermediate, the C4 position is generally less sterically hindered than the C3 position, leading to the desired regiochemistry.

Potential Causes of Isomer Formation & Solutions:

  • Acidic Contamination: Trace amounts of acid can protonate the epoxide oxygen, creating a better leaving group. This can introduce SN1 character to the reaction, where the nucleophile may attack the more substituted carbon (C3) due to the partial positive charge buildup.[6][8][9][10]

    • Solution: Ensure all glassware is thoroughly dried and that the reagents and solvents are anhydrous. Using a base not only generates the nucleophile but also ensures the reaction medium remains basic.

  • Reaction Temperature: Excessively high temperatures can sometimes lower the selectivity of reactions.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C) after the addition of the base and thiolate, and then allow it to slowly warm to room temperature or slightly above. Monitor the reaction by TLC to find the optimal temperature that balances reaction rate and selectivity.

Problem 3: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I'm struggling to isolate the pure compound using column chromatography. What are some common impurities and how can I improve purification?

Answer: Purification challenges often arise from unreacted starting materials, side products, or the formation of disulfides.

Common Impurities & Purification Strategies:

  • Unreacted 4-Chlorothiophenol: This starting material can be difficult to separate from the product due to similar polarities.

    • Solution: A mild basic wash (e.g., dilute NaHCO₃ solution) during the aqueous workup can help remove the acidic thiol by converting it to its water-soluble thiolate salt.

  • 4,4'-Dichlorodiphenyl Disulfide: This is the product of thiol oxidation. It is generally less polar than the desired alcohol product.

    • Solution: This byproduct can typically be separated by silica gel chromatography. Using a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, should allow for the elution of the disulfide before the desired product.[11]

  • Recrystallization: If chromatography fails to yield a pure product, recrystallization can be an effective alternative.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reagents? A1: To ensure complete consumption of the epoxide, a slight excess of the nucleophile is recommended. A typical starting point is to use 1.1 to 1.2 equivalents of 4-chlorothiophenol and 1.2 to 1.5 equivalents of the base relative to the epoxide.

Q2: How should I monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that provides good separation between the starting epoxide and the product spot (e.g., Hexane/Ethyl Acetate 7:3). The product, being an alcohol, should have a lower Rf value than the starting epoxide. Staining with potassium permanganate (KMnO₄) can help visualize the spots, as the alcohol will react readily.

Q3: Are there any specific safety precautions for this reaction? A3: Yes. 4-chlorothiophenol has a very strong and unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Any waste containing thiophenol should be quenched with bleach (sodium hypochlorite) before disposal to oxidize the thiol and neutralize the odor.

Q4: Can other bases be used for the deprotonation of the thiol? A4: While NaH is common, other bases can be effective. The table below provides a comparison.

BaseSolvent CompatibilityProsCons
NaH THF, DMFStrong, drives reaction to completion.Flammable solid, requires careful handling.
K₂CO₃ DMF, AcetonitrileInexpensive, easy to handle.Weaker base, may require heat.
Cs₂CO₃ THF, DMFHighly effective, often improves yields.More expensive.
DBU THF, CH₂Cl₂Strong, non-nucleophilic organic base.Can be difficult to remove during workup.

Visualizing the Key Reaction and Workflow

Overall Synthetic Workflow

The following diagram outlines the general two-step synthesis.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Thiol-Epoxide Ring Opening 5,8-Difluorochromene 5,8-Difluorochromene Epoxide Intermediate Epoxide Intermediate 5,8-Difluorochromene->Epoxide Intermediate  m-CPBA or other peroxy acid   Final Product This compound Epoxide Intermediate->Final Product  1. 4-Chlorothiophenol, Base (e.g., NaH)  2. Solvent (e.g., THF)  3. Aqueous Workup

Caption: General workflow for the synthesis of the target molecule.

Mechanism of Regioselective Epoxide Opening

This diagram illustrates the SN2 attack of the thiolate at the less hindered C4 position.

G cluster_epoxide Thiolate Ar-S⁻ (Nucleophile) Epoxide Epoxide Intermediate Thiolate->Epoxide Sₙ2 Attack at C4 (less hindered) TS [Transition State]‡ Epoxide->TS Product Alkoxide Intermediate TS->Product C4 C4 C3 C3 C4->C3 O O C3->O O->C4

Caption: SN2 mechanism for regioselective ring-opening.

References

  • Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications (RSC Publishing).
  • Epoxide. Wikipedia. Available from: [Link]

  • Ring Opening of Epoxides, Thiols, and Sulfides. YouTube. (2017-02-13). Available from: [Link]

  • Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available from: [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link]

  • Regioselective ring opening of epoxides with thiols in water. Arkivoc. Available from: [Link]

  • 18.S: Ethers and Epoxides; Thiols and Sulfides (Summary). Chemistry LibreTexts. (2024-03-17). Available from: [Link]

  • 15.8: Opening of Epoxides. Chemistry LibreTexts. (2020-05-30). Available from: [Link]

  • Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. (2025-10-18). Available from: [Link]

  • Regioselectivity of epoxide ring-opening. YouTube. (2018-03-03). Available from: [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. (2013-03-05). Available from: [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Reactions of Thiols. Chemistry Steps. Available from: [Link]

  • Synthesis of compounds 5–8 a. a Reagents and conditions. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]

Sources

Technical Support Center: Synthesis of Chroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of chroman-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve common challenges encountered during your experiments. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of chroman-3-ol from the reduction of the corresponding chroman-4-one is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the reduction of chroman-4-ones to chroman-3-ols are a common issue. The primary causes often revolve around the choice of reducing agent, reaction conditions, and potential side reactions.

Underlying Causality: The key to a successful reduction is achieving high chemoselectivity for the ketone without affecting other functional groups on the chroman scaffold. The stereochemical outcome (cis/trans diastereomers) can also be influenced by the reducing agent and reaction conditions.

Troubleshooting Steps:

  • Re-evaluate Your Reducing Agent:

    • Sodium borohydride (NaBH₄): This is a mild and often effective reducing agent for this transformation.[1][2] If you are observing low conversion, consider increasing the equivalents of NaBH₄. However, be aware that excess borohydride can lead to the formation of borate esters, complicating the workup.

    • Lithium aluminum hydride (LAH): LAH is a much stronger reducing agent and should be used with caution, especially if your molecule contains other reducible functional groups (e.g., esters, nitriles). It can, however, be effective if NaBH₄ fails.

    • Diisobutylaluminium hydride (DIBAL-H): DIBAL-H is another powerful reducing agent that can be used at low temperatures to improve selectivity.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reactivity of the reducing agent. For NaBH₄, protic solvents like methanol or ethanol are commonly used. For LAH and DIBAL-H, anhydrous ethereal solvents such as THF or diethyl ether are necessary.

    • Temperature: Many reductions are performed at 0 °C to room temperature.[1][2] If you are experiencing side reactions, consider running the reaction at a lower temperature (e.g., -78 °C) to enhance selectivity. Conversely, if the reaction is sluggish, a modest increase in temperature might be beneficial.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can promote the formation of byproducts.

  • Workup Procedure:

    • A careful workup is crucial to isolate the desired product. For NaBH₄ reductions, quenching with a dilute acid (e.g., 1M HCl) is typical. For LAH and DIBAL-H reductions, a Fieser workup (sequential addition of water, 15% NaOH, and more water) is often employed to precipitate the aluminum salts, which can then be filtered off.

Experimental Protocol: Reduction of Chroman-4-one with Sodium Borohydride

  • Dissolve the chroman-4-one (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Once the starting material is consumed, slowly add 1M HCl to quench the excess NaBH₄ until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: I am observing the formation of an unexpected byproduct that appears to be a chromene. How can I prevent this dehydration reaction?

A2: The formation of a chromene byproduct is indicative of the dehydration of the target chroman-3-ol. This is often acid-catalyzed and can occur during the reaction, workup, or purification.

Underlying Causality: The hydroxyl group at the 3-position is benzylic and therefore prone to elimination, especially under acidic conditions, to form a more conjugated system (the chromene).

Troubleshooting Steps:

  • Neutralize the Workup: If you are using an acidic workup, ensure that the final pH is neutral or slightly basic before extraction. You can achieve this by washing the organic layer with a saturated sodium bicarbonate solution.

  • Gentle Purification:

    • Column Chromatography: Silica gel can be slightly acidic and may promote dehydration. To mitigate this, you can either use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a less acidic stationary phase like alumina.

    • Avoid High Temperatures: Concentrate the product at a low temperature using a rotary evaporator to minimize the risk of thermal decomposition and dehydration.

  • Reaction Conditions:

    • If the dehydration is occurring during the reaction itself, it may be due to the generation of acidic species. Ensure that your starting materials and solvents are of high purity and that the reaction is performed under an inert atmosphere to prevent the formation of acidic impurities from side reactions.

Q3: My chroman-3-ol synthesis via intramolecular oxa-Michael addition is yielding a complex mixture of products. What are the likely side reactions and how can I improve the selectivity?

A3: Intramolecular oxa-Michael addition is a powerful method for constructing the chroman ring system. However, it can be prone to side reactions if not carefully controlled.

Underlying Causality: The desired reaction involves the nucleophilic attack of a phenolic hydroxyl group onto an α,β-unsaturated ketone or ester.[4] Side reactions can include polymerization, intermolecular reactions, and the formation of constitutional isomers.

Troubleshooting Workflow:

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Complex Mixture in Oxa-Michael Addition cause1 High Concentration start->cause1 cause2 Incorrect Base/Catalyst start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Use High Dilution Conditions cause1->solution1 solution2 Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, DBU) cause2->solution2 solution3 Optimize Reaction Temperature (start low) cause3->solution3 end Desired Chroman-3-ol solution1->end Improved Selectivity solution2->end Improved Selectivity solution3->end Improved Selectivity

Caption: Troubleshooting workflow for complex product mixtures in intramolecular oxa-Michael additions.

Detailed Troubleshooting Steps:

  • Concentration: High concentrations can favor intermolecular reactions and polymerization. Running the reaction under high-dilution conditions can significantly promote the desired intramolecular cyclization. This can be achieved by slowly adding the substrate to a solution of the base or catalyst over an extended period.

  • Base/Catalyst Selection: The choice of base is critical.

    • Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective in promoting the reaction without causing significant side reactions.

    • Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, but their strength may lead to undesired side reactions if not used judiciously.

    • Lewis acids have also been reported to catalyze this type of reaction.

  • Temperature Control: The reaction temperature should be carefully optimized. Start at room temperature and gently heat if the reaction is slow. High temperatures can lead to decomposition and the formation of byproducts.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Chroman-4-one Reduction

Reducing AgentRelative StrengthTypical SolventsKey Considerations
Sodium borohydride (NaBH₄)MildMethanol, EthanolGood chemoselectivity; workup is straightforward.
Lithium aluminum hydride (LAH)StrongTHF, Diethyl etherReduces many functional groups; requires anhydrous conditions.
Diisobutylaluminium hydride (DIBAL-H)StrongTHF, Toluene, CH₂Cl₂Can offer better selectivity at low temperatures.

Visualizing the Mechanism

A common route to chroman-3-ols is through the reduction of a chroman-4-one, which can be synthesized via an intramolecular oxa-Michael addition.

reaction_mechanism cluster_step1 Step 1: Intramolecular Oxa-Michael Addition cluster_step2 Step 2: Reduction start_material 2'-hydroxychalcone derivative intermediate Chroman-4-one start_material->intermediate Base product Chroman-3-ol intermediate->product NaBH₄, MeOH

Caption: General synthetic pathway to chroman-3-ol via intramolecular oxa-Michael addition and subsequent reduction.

References

  • ResearchGate. Proposed mechanism of the chroman formation reaction. Available at: [Link]

  • ResearchGate. Synthesis of chiral 3-substituted chromanols. Available at: [Link]

  • ChemRxiv. Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. Available at: [Link]

  • Global Thesis. Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of chromans and flavanes. Available at: [Link]

  • ResearchGate. Proposed mechanism for chroman formation. Available at: [Link]

  • National Institutes of Health. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. Available at: [Link]

  • Oxford Academic. Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • National Institutes of Health. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • MDPI. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Available at: [Link]

  • National Institutes of Health. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. Available at: [Link]

  • ResearchGate. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Available at: [Link]

  • National Institutes of Health. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Chromans

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of fluorinated chromans. As privileged scaffolds in medicinal chemistry and drug development, fluorinated chromans offer unique physicochemical properties. However, their synthesis is often accompanied by challenges ranging from low yields to complex purification. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and streamline your synthetic workflows.

We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of fluorinated chromans, particularly focusing on the common route involving the condensation of 2'-hydroxyacetophenones with aldehydes.

Q1: My reaction to form a fluorinated chroman-4-one is resulting in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge in chroman synthesis and can often be traced back to two primary factors: the electronic nature of your substrates and suboptimal reaction conditions.

  • Causality - Electronic Effects of Substrates: The outcome of the reaction is strongly dependent on the substitution pattern of the 2'-hydroxyacetophenone.[1] Generally, electron-deficient 2'-hydroxyacetophenones (e.g., those with nitro or additional halogen groups) tend to give higher yields of the desired chroman-4-one.[1] Conversely, substrates with electron-donating groups (like methoxy or alkyl groups) can lead to significantly lower yields, sometimes as low as 17%.[1][2] This is because electron-donating groups increase the nucleophilicity of the aldehyde enolate, promoting undesired side reactions like self-condensation.[1]

  • Troubleshooting Steps & Optimization:

    • Microwave-Assisted Synthesis: Conventional heating often requires long reaction times at high temperatures, which can promote side reactions and degradation. Microwave irradiation can dramatically reduce reaction times (e.g., to 1 hour) and improve yields by providing rapid, uniform heating.[1][2] Typical conditions involve heating an ethanolic mixture of the acetophenone, aldehyde, and a base like diisopropylamine (DIPA) to 160–170 °C.[1][2]

    • Adjust Stoichiometry: If aldehyde self-condensation is the primary side reaction, try using a smaller excess of the aldehyde. Start with a 1.1 equivalent of the aldehyde and adjust as needed based on crude reaction monitoring (TLC or LC-MS).[2]

    • Choice of Base: While DIPA is commonly used, the choice of base can be critical.[1] If you suspect the base is too strong and is promoting side reactions, consider screening weaker organic bases.

    • Solvent Selection: Ethanol is a common solvent, but exploring other high-boiling point polar aprotic solvents like DMF or DMSO in combination with microwave heating could alter the reaction kinetics favorably.

Q2: I am observing significant side products in my crude reaction mixture, making purification difficult. How can I identify and suppress them?

A2: The most common side product in this synthesis is from the self-condensation of the aldehyde starting material, especially when using electron-rich acetophenones.[1] However, other byproducts can also form.

  • Causality - Common Side Reactions:

    • Aldehyde Self-Condensation: As mentioned, this is promoted by the base and is more prevalent with electron-donating groups on the acetophenone.[1]

    • Formation of Coumarins: Depending on the reaction pathway and conditions, alternative cyclization can lead to the formation of coumarins, a common issue in related syntheses like the Kostanecki-Robinson reaction.[3]

  • Troubleshooting Steps & Optimization:

    • Characterize Byproducts: Before attempting optimization, isolate and characterize the main byproduct using techniques like NMR and Mass Spectrometry.[4] Knowing its structure confirms the problematic pathway.

    • Lower Reaction Temperature/Time: If using conventional heating, reducing the temperature and carefully monitoring the reaction progress can minimize byproduct formation, although this may come at the cost of conversion rate. This is where the rapid, controlled heating of a microwave reactor offers a distinct advantage.[1]

    • Purification Strategy: Purification problems often lower the final isolated yield.[1] Flash column chromatography is the standard method.[2] If your product and a major impurity have similar polarity, consider derivatization of the impurity (if its structure allows) or employing a different stationary phase for chromatography.

Q3: My purified fluorinated chroman seems to be degrading over time or during analysis. Is this expected?

A3: Yes, the stability of fluorinated compounds can be a concern, and C-F bond cleavage is not uncommon under certain structural conditions.[5]

  • Causality - Mechanisms of Defluorination:

    • Neighboring Group Participation: A monofluoroalkyl group can be unstable if an intramolecular nucleophile is present. For example, a nearby deprotonated carboxylate or amine can displace the fluoride via an SN2 reaction.[5]

    • Elimination of HF: β-fluoro carbonyl compounds that possess an acidic α-proton are often unstable and can readily eliminate hydrogen fluoride (HF).[5]

    • Oxidative Defluorination: Aryl fluorides can undergo metabolism or oxidation to generate phenol-like metabolites, releasing fluoride in the process.[5]

  • Troubleshooting Steps & Mitigation:

    • Storage Conditions: Store your purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere (nitrogen or argon) to minimize oxidative degradation.

    • pH Control: If your molecule contains acidic or basic functional groups, degradation in solution may be pH-dependent. Store solutions in buffered or aprotic solvents.

    • Structural Redesign: If instability is inherent to the molecule's structure (e.g., a β-fluoro ketone), this represents a significant liability. In a drug development context, the best approach is often to redesign the molecule to avoid such toxicophores. For example, gem-difluoroalkyl and trifluoromethyl groups are significantly less reactive in SN2 reactions and can be more stable alternatives to a monofluorinated carbon.[5]

Part 2: Key Experimental Protocol

This section provides a representative step-by-step protocol for the synthesis of a fluorinated chroman-4-one using microwave-assisted heating, based on established literature procedures.[1][2]

Protocol: Synthesis of 6-Fluoro-2-pentylchroman-4-one

This protocol describes the reaction between 4'-fluoro-2'-hydroxyacetophenone and hexanal.

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone

  • Hexanal (1.1 equiv)

  • Diisopropylamine (DIPA) (1.1 equiv)

  • Ethanol (EtOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • 10% NaOH (aq)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for elution

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, add 4'-fluoro-2'-hydroxyacetophenone (e.g., 1.0 mmol).

  • Add anhydrous ethanol to create a 0.4 M solution (in this case, 2.5 mL).

  • Add hexanal (1.1 mmol, 1.1 equiv).

  • Add diisopropylamine (DIPA) (1.1 mmol, 1.1 equiv).

  • Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 160 °C and the reaction time to 1 hour with a fixed hold time.

  • Workup: After the reaction is complete and the vial has cooled, dilute the mixture with dichloromethane (DCM, ~20 mL).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc).

  • Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.[6]

Part 3: Frequently Asked Questions (FAQs)

Q: What are the main strategies for introducing fluorine into the chroman scaffold?

A: There are two primary strategies:

  • Building Block Approach (Early-Stage Fluorination): This involves using a fluorinated starting material, such as a fluorinated 2'-hydroxyacetophenone.[1] This is often the most reliable method as the fluorine is incorporated early, and the subsequent cyclization chemistry is typically well-understood. It offers excellent control over the position of the fluorine on the aromatic ring.

  • Late-Stage Fluorination: This involves synthesizing the non-fluorinated chroman or chromanone scaffold first and then introducing fluorine directly onto the pre-formed ring. This can be more challenging but is highly valuable in drug discovery for rapid analogue synthesis. Methods include:

    • Electrophilic Fluorination: Using reagents like Selectfluor™ to fluorinate electron-rich positions.[7]

    • Electrochemical Fluorination: A specialized technique that can provide high regioselectivity, for example, monofluorination at the C2 position of a chromanone.[8]

    • Nucleophilic Fluorination: Requires a suitable leaving group (like a halide or sulfonate) on the chroman ring to be displaced by a fluoride source (e.g., KF, CsF). Controlling regioselectivity can be achieved with hydrogen bonding catalysts.[9]

Q: How does a fluorine substituent affect the reactivity of the chroman ring?

A: A fluorine atom exerts a strong influence through both inductive and resonance effects. When attached to the aromatic portion of the chroman ring, each fluorine atom's high electronegativity withdraws electron density, making the carbon it is attached to gain a net positive charge.[10] This can deactivate the ring towards electrophilic aromatic substitution but activate it towards nucleophilic aromatic substitution. This change in electron density can also influence the acidity of nearby protons and the overall stability of reaction intermediates.[10][11]

Q: What are the critical safety precautions when handling fluorinating agents?

A: Many fluorination reagents are highly toxic, corrosive, and reactive.[12]

  • Reagents like HF (or pyridine-HF): Extremely corrosive and toxic. They must be handled in specialized plastic labware within a high-performance fume hood.[12]

  • Reagents like DAST or Sulfur Tetrafluoride (SF₄): These are toxic and moisture-sensitive, releasing HF upon hydrolysis. Reactions may need to be run in specialized high-pressure autoclaves made of corrosion-resistant alloys like Monel®.[12]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including fluoro-elastomer gloves, lab coats, and full-face shields.

  • Specialized Training: Due to these hazards, performing fluorination chemistry requires trained personnel and specially equipped laboratories. Outsourcing these steps to a specialized company is often a safer and more efficient choice.[12]

Part 4: Data Summary & Visualizations
Table 1: Summary of Reaction Conditions for Chroman-4-one Synthesis
Starting AcetophenoneElectronic NatureTypical Yield RangeKey Optimization NotesReference
2'-hydroxyacetophenoneNeutralModerate-GoodStandard conditions are a good starting point.[1]
4'-Fluoro-2'-hydroxyacetophenoneElectron-deficientGood-Excellent (up to 88%)Generally gives high yields.[1]
4'-Methoxy-2'-hydroxyacetophenoneElectron-donatingLow-Moderate (~17%)Prone to aldehyde self-condensation. Careful control of stoichiometry is crucial.[1][2]
4',6'-Dimethyl-2'-hydroxyacetophenoneElectron-donatingLow (~17%)Also prone to side reactions, leading to difficult purification and low yields.[1][2]
Diagrams

Below are diagrams illustrating a typical workflow and a troubleshooting decision tree for the synthesis of fluorinated chromans.

G cluster_prep Preparation & Synthesis cluster_iso Isolation & Purification cluster_analysis Analysis A Starting Materials (Fluorinated Acetophenone + Aldehyde) B Reaction Setup (Solvent + Base) A->B 1. Combine C Microwave Synthesis (e.g., 160°C, 1 hr) B->C 2. Irradiate D Aqueous Workup C->D 3. Quench & Extract E Column Chromatography D->E 4. Purify F Characterization (NMR, MS, HPLC) E->F 5. Analyze Fractions G Final Product F->G Pure Compound

Caption: General workflow for the synthesis of fluorinated chromans.

G action_node action_node outcome_node outcome_node problem_node problem_node start Low Yield? q1 Side Products in Crude? start->q1 q2 Aldehyde Self-Condensation? q1->q2 Yes q3 Starting Material Unreacted? q1->q3 No a1 Reduce Aldehyde (1.05-1.1 equiv) q2->a1 Yes p1 Purification Issue q2->p1 No a2 Increase Temp or Time q3->a2 Yes a3 Check Reagent Purity q3->a3 No end Yield Improved a1->end a2->end a3->start a4 Screen Solvents & Bases a4->end p1->a4

Caption: Troubleshooting decision tree for low reaction yields.

References
  • Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605. [Link]

  • Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]

  • Kemnitz, E. J., et al. (2009). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. ResearchGate. [Link]

  • Steiner, H. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-159. [Link]

  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. PMC - NIH. [Link]

  • Bandar, J. S., et al. (2017). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters, 19(21), 5868-5871. [Link]

  • Mabey, T., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC - NIH. [Link]

  • Magar, D. R., & Chen, K. (2012). Organocatalytic Fluorogenic Synthesis of Chromenes. ResearchGate. [Link]

  • Furuya, Y., et al. (2001). Electrolytic Partial Fluorination of Organic Compounds. 55.1 Highly Regio- and Stereoselective Anodic Monofluorination of 2,3-Dihydrochroman-4-one and Chromone Derivatives. The Journal of Organic Chemistry, 66(18), 6215-6218. [Link]

  • Various Authors. (2011). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry. [Link]

  • Various Authors. (1990). Chromia Catalysed Halogen Exchange Reactions of Chlorofluoroethanes. Enlighten. [Link]

  • Lattimer, R. P. (2001). Techniques for the Characterization of Fluoroelastomers. ResearchGate. [Link]

  • Various Authors. (1981). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • Various Authors. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Various Authors. (2017). Chromia based fluorination catalyst.
  • Various Authors. (2015). Optimization of reaction conditions. ResearchGate. [Link]

  • Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Refining Purification Techniques for Chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chroman derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. Here, we address common challenges with practical, field-proven solutions, grounded in established scientific principles.

I. Flash Chromatography: The Workhorse of Purification

Flash chromatography is a primary tool for purifying chroman derivatives from reaction mixtures.[1][2] However, its effectiveness hinges on careful method development and troubleshooting.

Frequently Asked Questions (FAQs) - Flash Chromatography

Q1: My chroman derivative is showing significant tailing on the silica gel column. What's causing this and how can I fix it?

A1: Peak tailing is often a result of strong interactions between polar functional groups on your chroman derivative and the acidic silanol groups on the silica surface.[3] This is particularly common for chromans with free phenolic hydroxyls or basic nitrogen atoms.

  • Causality: The acidic nature of silica gel can lead to undesirable secondary interactions, slowing the elution of your compound in a non-uniform manner.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before loading your sample, flush the column with your chosen eluent system containing a small amount of a basic modifier, such as 1-3% triethylamine.[3][4] This neutralizes the acidic sites on the silica, minimizing unwanted interactions.

    • Optimize Your Solvent System: A slight increase in the polarity of your eluent can help to more effectively displace the compound from the stationary phase, leading to a more symmetrical peak.[5]

    • Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina or a bonded phase like diol.

Q2: I'm struggling to separate my desired chroman from a closely-eluting impurity. How can I improve the resolution?

A2: Achieving good resolution between compounds with similar polarities requires a systematic approach to optimizing your chromatographic conditions.

  • Expertise & Experience: The key is to exploit subtle differences in the way your compounds interact with the stationary and mobile phases.

  • Troubleshooting Protocol:

    • Fine-Tune Your Solvent System with TLC: Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems.[1][6] Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation in flash chromatography.[6]

    • Employ a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a shallow gradient of increasing polarity can effectively separate closely-eluting compounds.[4] Automated flash chromatography systems excel at creating precise gradients.[7]

    • Orthogonal Chromatography: If normal-phase chromatography is not providing adequate separation, consider an orthogonal approach like reversed-phase flash chromatography.[8] This changes the separation mechanism, which can dramatically improve the resolution of difficult-to-separate impurities.[8]

Workflow for Flash Chromatography Method Development

Chiral_Purification start Chiral Chroman Derivative screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp good_separation Good Separation? screen_csp->good_separation optimize_mobile_phase Optimize Mobile Phase good_separation->optimize_mobile_phase No purified_enantiomers Purified Enantiomers good_separation->purified_enantiomers Yes separation_achieved Separation Achieved? optimize_mobile_phase->separation_achieved indirect_method Consider Indirect Method (Derivatization) separation_achieved->indirect_method No separation_achieved->purified_enantiomers Yes indirect_method->purified_enantiomers

Sources

addressing poor reproducibility in biological assays with 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol (CAS 944944-61-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges in reproducibility when working with this and structurally related small molecules.

While specific biological targets for this compound are not extensively documented in public literature, its structure—a fluorinated chroman core with a thioether linkage—is common in modern medicinal chemistry.[1][2] Chroman derivatives have been investigated for a range of activities, including enzyme inhibition and antimicrobial effects.[3][4] This guide synthesizes field-proven insights and best practices applicable to this class of molecules to help you design robust assays and troubleshoot variability.

Section 1: Compound Handling and Quality Control

Poor reproducibility often originates from inconsistent handling of the test compound itself. The chemical features of this compound—specifically its hydrophobicity, thioether bond, and fluorination—require careful attention.

FAQ 1: My dose-response curves are inconsistent between experiments. What could be wrong with my compound stock?

Inconsistent compound activity frequently points to issues with solubility or stability.

Answer:

This is a classic problem in screening campaigns, often traced back to the compound's behavior in solution.[5] Here are the primary causes and solutions:

  • Poor Solubility: The molecule's high lipophilicity, suggested by its structure, can lead to precipitation in aqueous assay buffers. Even when using DMSO as a co-solvent, exceeding the kinetic solubility limit upon dilution will cause the compound to fall out of solution, leading to lower-than-expected effective concentrations.[5]

    • Causality: The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. However, this large dilution step from a high-concentration DMSO stock into an aqueous buffer is where precipitation is most likely to occur.

    • Troubleshooting Protocol:

      • Determine Kinetic Solubility: Before starting your assay, determine the compound's solubility limit in your final assay buffer. This can be done using methods like nephelometry or by visual inspection after dilution and centrifugation.

      • Optimize Dilution Protocol: Avoid single, large dilution steps. A serial dilution in DMSO followed by a final, smaller dilution into the aqueous buffer can sometimes maintain solubility.

      • Consider Additives: In some biochemical assays, the inclusion of a non-ionic surfactant like Tween-20 (e.g., at 0.01%) can help maintain compound solubility without interfering with the biological system.

  • Compound Degradation: The thioether linkage (-S-) can be susceptible to oxidation, especially during storage or in the presence of reactive oxygen species (ROS) in cell culture media.[6] Oxidation to a sulfoxide or sulfone will change the compound's polarity, shape, and ability to interact with its target, altering its biological activity.

    • Causality: Thioethers are known to be metabolically labile and can be oxidized by cellular enzymes or by components in complex media.[6] Long-term storage in DMSO that has absorbed atmospheric moisture can also accelerate degradation.[5]

    • Troubleshooting Protocol:

      • Proper Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use high-quality, anhydrous DMSO.[5]

      • Fresh Preparations: For maximum reproducibility, prepare fresh dilutions from a concentrated stock for each experiment.

      • Analytical Verification: If reproducibility issues are severe, verify the integrity of your stock solution using LC-MS to check for the presence of oxidized species or other degradants.

Summary Table: Compound Stock and Handling
ParameterRecommendationRationale
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubilizing power for lipophilic compounds.[5]
Stock Concentration 10-20 mMA practical balance for serial dilutions while minimizing DMSO volume.
Storage -20°C or -80°C in small, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and water absorption.[5]
Final Assay DMSO < 0.5% (v/v)Minimizes solvent artifacts and cytotoxicity.
Stability Check Periodic LC-MS analysis of stock solutionVerifies compound integrity and detects potential oxidation of the thioether group.[6]

Section 2: Biochemical Assay Troubleshooting

In cell-free systems, such as enzyme inhibition assays, poor reproducibility can arise from compound interference with the assay technology itself or from non-specific interactions.

FAQ 2: The compound shows potent inhibition in my fluorescence-based enzyme assay, but the results are not reproducible. How can I validate this activity?

Fluorescence-based assays are common but are also prone to artifacts. Small molecules can interfere with the readout directly.[7]

Answer:

This is a critical checkpoint. An apparent "hit" may be a false positive caused by assay interference.[7][8] You must perform counter-screens and orthogonal assays to confirm true inhibitory activity.

  • Assay Interference:

    • Causality: Aromatic compounds can absorb light at the excitation or emission wavelengths of your fluorophore, causing signal quenching. Some compounds are intrinsically fluorescent, adding to the background signal.[7] The fluorinated rings in this compound may contribute to these effects.

    • Troubleshooting Protocol:

      • Run a "No Enzyme" Control: Test the compound in your assay buffer with the substrate and cofactors but without the enzyme. A change in fluorescence signal directly implicates the compound in assay interference.

      • Quantify Autofluorescence: Measure the fluorescence of the compound in the assay buffer at the relevant wavelengths.

      • Change the Readout: If possible, switch to a different detection method. For example, if you are using a fluorescence polarization assay, try to confirm the hit with an absorbance-based or luminescence-based assay that measures a different product or substrate.

  • Non-Specific Inhibition (Promiscuity):

    • Causality: At higher concentrations, hydrophobic compounds can form aggregates that sequester and denature the target enzyme, leading to apparent inhibition.[7] This is a common mechanism for Pan-Assay Interference Compounds (PAINS).

    • Troubleshooting Protocol:

      • Detergent Test: Re-run the dose-response curve in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, the detergent will disrupt the aggregates, and the IC50 value will increase significantly.

      • Check for Promiscuity Flags: Use computational tools or databases to check if the chroman scaffold or related structures are known PAINS or frequent hitters.[7]

      • Orthogonal Assay: The most definitive validation is to confirm the activity in an entirely different assay format that relies on a different mechanism. For example, if the primary screen was enzymatic, a follow-up could be a biophysical assay like Surface Plasmon Resonance (SPR) to directly measure binding to the target protein.

Workflow for Validating a Biochemical Hit

This workflow outlines the essential steps to distinguish true inhibitors from assay artifacts.

G cluster_0 Initial Screening cluster_1 Artifact Triage cluster_2 Validation PrimaryHit Primary Hit Identified (e.g., Fluorescence Assay) Interference Test for Assay Interference (No-Enzyme Control) PrimaryHit->Interference Is the signal real? Aggregation Test for Aggregation (Detergent Test) Interference->Aggregation Signal is real, but is it specific? FalsePositive Potential False Positive Requires Re-evaluation Interference->FalsePositive Interference Detected Orthogonal Confirm with Orthogonal Assay (e.g., Absorbance, SPR) Aggregation->Orthogonal Activity appears specific, confirm binding. Aggregation->FalsePositive Aggregation Detected SAR Establish Structure-Activity Relationship (SAR) Orthogonal->SAR Binding confirmed, explore chemical space. ValidatedHit ValidatedHit SAR->ValidatedHit Validated Hit

Caption: Workflow for triaging and validating biochemical hits.

Section 3: Cell-Based Assay Troubleshooting

When moving from a biochemical to a cellular context, new layers of complexity—such as membrane permeability, metabolism, and off-target toxicity—can introduce variability.

FAQ 3: The compound is potent in my enzyme assay, but shows weak or no activity in my cell-based assay. Why?

This "biochemical-to-cell" disconnect is a major hurdle in drug discovery.[9]

Answer:

Several factors could be responsible for this discrepancy. The compound must be able to reach its intracellular target at a sufficient concentration without causing general toxicity.

  • Limited Permeability:

    • Causality: The compound may not efficiently cross the cell membrane to engage its target. While fluorination can sometimes improve passive diffusion, the overall physicochemical properties of the molecule dictate its permeability.[10][11] Standard cell permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion.[9]

    • Troubleshooting Protocol:

      • Assess Permeability: If available, run a PAMPA or Caco-2 permeability assay to determine the compound's ability to cross lipid bilayers.[9]

      • Modify Assay Conditions: In some cases, increasing incubation time can allow for more compound to enter the cells, but this must be balanced against potential cytotoxicity.

  • Cellular Efflux:

    • Causality: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport xenobiotics out of the cell, preventing them from reaching their target.[11]

    • Troubleshooting Protocol:

      • Use Efflux Pump Inhibitors: Co-incubate your compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in potency suggests that your compound is subject to efflux.

      • Consult Predictive Models: Many computational models can predict whether a compound is likely to be a P-gp substrate based on its structure.

  • Off-Target Cytotoxicity:

    • Causality: The compound may be causing general cell death at concentrations required to see a target-specific effect, masking any specific phenotype. This is a common issue with small molecule inhibitors.[9]

    • Troubleshooting Protocol:

      • Run a Cytotoxicity Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay.

      • Determine the Therapeutic Window: Compare the dose-response curve for your functional endpoint with the cytotoxicity curve. A reproducible, target-specific effect should occur at concentrations well below those that cause significant cell death.

  • Target Engagement:

    • Causality: Even if the compound enters the cell, it may not be engaging its intended target.

    • Troubleshooting Protocol:

      • Use a Target Engagement Assay: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its target protein inside intact cells.

      • Measure Downstream Effects: If the target is part of a known signaling pathway, use Western blotting or qPCR to measure the modulation of downstream markers. This provides evidence of on-target activity in a cellular context.

Hypothetical Pathway: On-Target vs. Off-Target Effects

This diagram illustrates how a compound can produce a cellular phenotype through either its intended (on-target) or unintended (off-target) interactions.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound 4-((4-CP)thio)-5,8-DF-chroman-3-ol Target Intended Target (e.g., Kinase A) Compound->Target Binds & Inhibits OffTarget Off-Target (e.g., Kinase B) Compound->OffTarget Binds & Inhibits Downstream Downstream Effector Target->Downstream PhenotypeA Desired Phenotype (e.g., Apoptosis) Downstream->PhenotypeA ToxicEffect Toxic Effect OffTarget->ToxicEffect PhenotypeB Observed Phenotype (e.g., Cell Death) ToxicEffect->PhenotypeB

Caption: Distinguishing on-target from off-target cellular effects.

By systematically addressing these potential pitfalls—from basic compound handling to complex cellular responses—you can significantly enhance the reproducibility and reliability of your data when working with this compound and other novel small molecule inhibitors.

References
  • Benchchem. (n.d.). Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis.
  • Echemi. (n.d.). 4-(4-chlorophenylthio)-5,8-difluorochroMan-3-ol Safety Data Sheets.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (Simulated reference based on content from ResearchGate snippet on fluorine substituent effects).
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.
  • Echemi. (n.d.). 5,8-difluorochroMan-3-ol | 944944-61-0, 4-(4-chlorophenylthio) -.
  • ACS Green Chemistry Institute. (n.d.). Thioether Formation.
  • Nielsen, S. B., et al. (2013). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of medicinal chemistry, 56(18), 7345–7357. Retrieved from [Link]

  • Lombardo, F., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of medicinal chemistry, 59(13), 6342–6354. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
  • Auchampach, J. A., et al. (2016). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. The Journal of steroid biochemistry and molecular biology, 162, 128–135. Retrieved from [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I.
  • Active Biopharma Corp. (n.d.). 5,8-Difluorochroman-3-ol|944944-61-0.
  • Fluorochem. (n.d.). 4-(4-Chlorophenylthio)-5,8-difluorochroman-3-ol.
  • de Oliveira, A. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(14), 5438. Retrieved from [Link]

  • Lorkowski, C. (2017). Failures from Reproducibility Initiatives underline core challenges. Perspectives in biology and medicine, 60(2), 177-184. Retrieved from [Link]

  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS medicinal chemistry letters, 10(10), 1430–1432. Retrieved from [Link]

  • Gauthier, C., et al. (2021). Effect of the Chromone Core Substitution of Dirchromone on the Resultant Biological Activities. Journal of natural products, 84(12), 3123–3132. Retrieved from [Link]

  • Tugarinov, V., & Schär, M. (2017). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Chembiochem : a European journal of chemical biology, 18(1), 105–111. Retrieved from [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. Retrieved from [Link]

  • Ojo, O. S., & Soliman, M. E. (2020). Could chroman-4-one derivative be a better inhibitor of PTR1? - Reason for the identified disparity in its inhibitory potency in Trypanosoma brucei and Leishmania major. Computational biology and chemistry, 89, 107412. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert opinion on drug discovery, 11(7), 667–680.

Sources

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by organofluorine compounds in their analytical workflows. The introduction of fluorine into a molecule dramatically alters its physicochemical properties, impacting everything from its biological activity to its behavior in analytical instruments.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring accurate and reliable characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the spin-1/2, 100% naturally abundant 19F nucleus makes NMR an incredibly powerful tool for analyzing fluorinated compounds.[3] However, the unique properties of fluorine also introduce specific challenges.[4]

Frequently Asked Questions (FAQs): NMR

Q1: Why is the chemical shift range in 19F NMR so large, and what problems can this cause?

A1: The 19F nucleus has a high gyromagnetic ratio and experiences significant shielding/deshielding effects, resulting in a chemical shift range of about 800 ppm.[3] This is substantially larger than for 1H NMR. While this large dispersion is excellent for resolving structurally similar compounds, it can lead to several experimental issues:

  • Poor Data Resolution: If the spectral width is set too wide to capture all signals, the number of data points per peak can be insufficient, leading to poor resolution.

  • Inaccurate Integration: The very wide spectral range can make it difficult to achieve uniform excitation and detection across all frequencies, potentially leading to inaccurate peak integration.[3]

  • Baseline Rolling: A very large spectral width can often result in a rolling or distorted baseline after Fourier transformation, complicating phasing and integration.[5]

Q2: I see extra, small peaks in my 19F NMR that I can't attribute to impurities. What could they be?

A2: Besides impurities, small extraneous peaks in 19F NMR can arise from several sources:

  • 13C Satellites: Coupling between 19F and the 1.1% naturally abundant 13C can produce satellite peaks. Due to isotope effects, these satellites may not be perfectly symmetric around the main peak.[6]

  • Long-Range Couplings: 19F-19F and 1H-19F couplings can occur over multiple bonds (4J or even 5J), leading to complex splitting patterns that might be mistaken for impurities.[3]

  • Spinning Sidebands: Though less common with modern spectrometers, these artifacts can appear symmetrically around intense signals. They can be identified by changing the spinning rate or acquiring a static spectrum.

Q3: Why are the C-F coupling constants in my 13C NMR so large?

A3: The coupling between carbon and fluorine nuclei is transmitted through the bonding electrons. Due to fluorine's high electronegativity, the magnitude of this interaction is large, especially for one-bond couplings (¹JCF), which can be in the range of 160-250 Hz or even larger.[7][8] Two-bond couplings (²JCF) are also significant, typically ranging from 20-50 Hz.[7] This is a key diagnostic feature for identifying fluorinated carbons.

Troubleshooting Guide: 19F NMR

Issue 1: Poorly Resolved Signals and Baseline Distortion

  • Causality: This often stems from setting a spectral width (sw) that is excessively large in an attempt to capture all possible 19F signals. The pulse power may not be sufficient to excite all nuclei across this wide range uniformly.[5][9]

  • Workflow:

    start Start: Poor Resolution/ Baseline Roll step1 Run a quick, wide-sweep scout scan (nt=4) to locate signal regions start->step1 step2 Acquire separate spectra for each region of interest with a narrower spectral width step1->step2 Identified signals step3 Optimize phasing (aph) and apply baseline correction (bc) step2->step3 step4 Check 1st order phase correction (lp). If too high, reset to 0 and re-phase step3->step4 If baseline still poor end Result: Clean, well-resolved spectra for each region step3->end If baseline is good step4->end

    Caption: Workflow for optimizing 19F NMR spectra.

  • Protocol:

    • Scout Scan: Perform an initial quick scan (e.g., nt=4) with a very large spectral width (e.g., 500,000 Hz) to get a rough idea of where your signals are.[5]

    • Regional Acquisition: If signals are in distinct, widely separated regions, acquire separate, high-quality spectra for each region. Center the spectrum (tof) on the region of interest and use a much smaller spectral width (e.g., 10,000-20,000 Hz).[5] This improves digital resolution.

    • Processing: Use the wft, aph (automatic phase correction), and bc (baseline correction) commands. If the baseline is still rolling, check the first-order phase correction value (lp). An unusually large value can cause this. Reset it to zero (lp=0) and attempt re-phasing.[5]

Issue 2: Complex, Uninterpretable Multiplets

  • Causality: The presence of multiple, large coupling constants (¹H-¹⁹F, ¹³C-¹⁹F, ¹⁹F-¹⁹F) can lead to highly complex, second-order spectra that are difficult to interpret directly. Long-range couplings are common.[3]

  • Workflow:

    start Start: Complex Multiplets in 1D Spectra step1 Acquire 1H NMR with 19F decoupling start->step1 step2 Acquire 19F NMR with 1H decoupling start->step2 step3 Run 2D experiments: 1H-19F HETCOR step1->step3 step4 Run 2D experiments: 19F-19F COSY step2->step4 end Result: Unambiguous assignment of H-F and F-F correlations step3->end step4->end

    Caption: Strategy for deconvoluting complex NMR spectra.

  • Protocol:

    • Decoupling Experiments: Acquire a 1H spectrum while decoupling 19F. This will simplify the proton signals by removing F-H coupling. Similarly, acquire a 19F spectrum with 1H decoupling.

    • 2D NMR: For definitive assignments, run 2D correlation experiments. A 1H-19F HETCOR experiment will show correlations between protons and fluorines that are coupled, providing invaluable connectivity information. For molecules with multiple fluorine environments, a 19F-19F COSY can reveal F-F coupling networks.

Data Table: Typical C-F Coupling Constants

Coupling TypeNumber of BondsTypical Range (Hz)Reference
¹JCF1160 - 350+[7][8]
²JCF220 - 50[7][8]
³JCF35 - 15[7][8]
⁴JCF4~3[8]

Section 2: Mass Spectrometry (MS)

The high electronegativity and mass of fluorine significantly influence ionization and fragmentation processes in mass spectrometry.

Frequently Asked Questions (FAQs): MS

Q1: Why is the molecular ion peak often weak or absent in the mass spectra of perfluorinated compounds?

A1: Perfluorinated compounds, particularly perfluoroalkanes, readily undergo fragmentation. The C-F bond is strong, but the C-C bonds in a fluorinated chain can be weaker. Upon electron ionization (EI), the molecule fragments easily, often leading to a base peak of CF₃⁺ (m/z 69) and a series of CₙFₘ⁺ ions, while the parent molecular ion is very small or absent.[10]

Q2: I'm analyzing environmental or biological samples and suspect I'm not detecting all the fluorinated compounds present. Is this common?

A2: Yes, this is a significant challenge. Standard LC-MS/MS methods, while sensitive for targeted analytes, can miss a large fraction of the total organofluorine content in a complex sample.[11][12] This can be due to poor ionization of certain compounds, the presence of unknown metabolites or degradation products not on the target list, or the formation of adducts.[11][13] Complementary techniques like 19F NMR or combustion ion chromatography are sometimes used to close this "mass balance" gap.[14][15]

Q3: What are the characteristic fragmentation patterns for aromatic fluorinated compounds?

A3: Aromatic fluorinated compounds often show fragmentation pathways involving the loss of stable neutral molecules. Common losses include:

  • Loss of HF: A rearrangement can lead to the elimination of a hydrogen fluoride molecule.

  • Loss of CO: For phenolic or similar structures.

  • Loss of HCN: For aniline-type structures. The relative abundance of these fragments depends on the stability of the resulting ions, which is influenced by the position of the fluorine atom.[16]

Troubleshooting Guide: Mass Spectrometry

Issue: Low Sensitivity or Inconsistent Ionization in LC-MS

  • Causality: The high electronegativity of fluorine can suppress positive ion formation in electrospray ionization (ESI). Furthermore, fluorinated compounds may have different optimal ionization conditions (e.g., pH, solvent) compared to their non-fluorinated analogs. Without analytical standards, quantifying unknown fluorinated compounds is challenging as ionization efficiency can vary dramatically even among isomers.[17]

  • Workflow:

    start Start: Low Sensitivity for Fluorinated Analyte step1 Switch to Negative Ion Mode (ESI-) start->step1 step2 Optimize Mobile Phase: Add modifiers like ammonia or use aprotic solvents step1->step2 If signal still low end Result: Improved Signal and Reliable Data step1->end If signal improves step3 If still poor, try Atmospheric Pressure Chemical Ionization (APCI) step2->step3 If ESI is not effective step2->end If signal improves step4 Consider alternative quantification methods (e.g., 19F NMR) if standards are unavailable step3->step4 If quantification needed step3->end If signal improves

  • Protocol:

    • Polarity Switching: Always test both positive and negative ion modes. Due to fluorine's electronegativity, many organofluorine compounds, especially those with acidic protons, ionize much more efficiently in negative mode (ESI-).

    • Mobile Phase Optimization:

      • In negative mode, adding a small amount of a weak base like ammonium acetate can help deprotonate the analyte.

      • In positive mode, ensure the mobile phase pH is low enough to promote protonation.

    • Alternative Ionization: If ESI fails, consider APCI. APCI is a gas-phase ionization technique that is often more suitable for less polar compounds that are difficult to ionize in solution.

    • Compound-Independent Detection: For total fluorine analysis or when standards are unavailable, techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used, although direct fluorine detection is challenging due to its high ionization potential. [18][19]

Section 3: Liquid Chromatography (HPLC/UPLC)

The unique polarity of fluorinated compounds presents both challenges and opportunities in chromatographic separations. The C-F bond is highly polar, but the overall molecule can be hydrophobic, a property sometimes referred to as "polar hydrophobicity". [2]

Frequently Asked Questions (FAQs): Chromatography

Q1: My fluorinated compound is showing significant peak tailing on a C18 column. What is the likely cause?

A1: The primary cause of peak tailing for polar compounds, including many organofluorines, on silica-based columns is secondary interactions with residual silanol groups (Si-OH) on the stationary phase. [20][21]The polar C-F bonds can interact with these active sites, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.

Q2: Should I use a special type of column for separating fluorinated compounds?

A2: While standard C8 and C18 columns are often sufficient, specialized fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl - PFP) can offer unique selectivity. [22]These phases can engage in "fluorous-fluorous" interactions with fluorinated analytes, leading to enhanced retention and potentially better separation from non-fluorinated impurities. [22][23]PFP phases, in particular, offer multiple retention mechanisms including dipole-dipole and π-π interactions, providing alternative selectivity to traditional alkyl phases. [22] Q3: How does fluorination affect retention time?

A3: It's complex. Replacing hydrogen with fluorine increases molecular weight and often hydrophobicity, which would typically increase retention time in reversed-phase HPLC. However, the introduction of the highly polar C-F bond can also increase the molecule's overall polarity, potentially decreasing retention. The net effect depends on the degree of fluorination and the overall structure of the molecule. Lightly fluorinated compounds often exhibit "fluorophilicity," showing affinity for both fluorinated columns and fluorinated eluents. [23]

Troubleshooting Guide: HPLC Peak Tailing

Issue: Asymmetric (Tailing) Peaks for a Fluorinated Analyte on a C18 Column

  • Causality: Undesirable interactions between the polar analyte and active sites (residual silanols) on the silica support of the stationary phase are the most common cause. [20][21]This is especially problematic for basic compounds under neutral pH conditions.

  • Workflow:

    start Start: Peak Tailing Observed step1 Lower Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) start->step1 step2 Add a Competing Base (e.g., 10-20 mM Triethylamine) step1->step2 If tailing persists end Result: Symmetrical Peak Shape step1->end If resolved step3 Reduce Sample Load step2->step3 If tailing persists step2->end If resolved step4 Switch to a Modern, High-Purity Silica or End-capped Column step3->step4 If tailing persists step3->end If resolved step5 Consider a PFP or Fluorous Stationary Phase step4->step5 For alternative selectivity step4->end If resolved step5->end

    Caption: Systematic approach to eliminating peak tailing.

  • Protocol:

    • Suppress Silanol Activity: The most effective first step is to lower the mobile phase pH by adding an acid like trifluoroacetic acid (TFA) or formic acid to a concentration of 0.05-0.1%. This protonates the silanol groups, reducing their ability to interact with the analyte. 2. Use a Competing Base: If your analyte is basic, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.

    • Check for Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. [20]Try reducing the injection volume or sample concentration by a factor of 5-10 to see if the peak shape improves.

    • Use a Modern Column: Newer columns are often made with higher purity silica and feature more effective end-capping, which significantly reduces the number of accessible silanol groups.

    • Change Stationary Phase: If tailing persists and is attributed to specific interactions, switching to a column with different selectivity, such as a PFP column, can resolve the issue. [22]

References

  • Meśińka, S., & Szymański, S. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989.
  • Wikipedia. (2024). 1,1-Difluoroethane. Retrieved from [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

  • Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • IntechOpen. (n.d.). Recent Developments in the use of Fluorine NMR in Synthesis and Characterisation. Retrieved from [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). F19 detection - NMR Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]

  • ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • USGS Publications Warehouse. (2025). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • NMR Spectroscopy Blog. (2011). Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

  • National Institutes of Health. (2024). Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Retrieved from [Link]

  • ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • ChemRxiv. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from [Link]

  • Cambridge Open Engage. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from [Link]

  • ACS Publications. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]

  • Wikipedia. (2024). Fluorine. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Chroman-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chroman (3,4-dihydro-2H-1-benzopyran) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of vital compounds like Vitamin E (tocopherols, tocotrienols) and various synthetic drugs.[1][2] Despite their therapeutic promise in areas ranging from oncology to inflammatory diseases, chroman-based compounds frequently exhibit poor oral bioavailability.[3][4] This guide serves as a technical support center to address common experimental issues, providing troubleshooting advice and detailed protocols to enhance the systemic exposure of these valuable molecules.

The primary hurdles to oral bioavailability for chroman derivatives are often rooted in their physicochemical properties:

  • Poor Aqueous Solubility: Many chroman scaffolds are highly lipophilic, leading to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[5][6]

  • Extensive First-Pass Metabolism: After absorption from the gut, compounds are transported via the portal vein to the liver, where they can be extensively metabolized by enzymes before reaching systemic circulation.[7][8][9][10]

This guide is structured in a question-and-answer format to directly address the practical challenges you may face. We will explore formulation strategies, chemical modification techniques, and the underlying scientific principles to empower you to make informed decisions in your development pipeline.

Section 1: Foundational FAQs & Initial Troubleshooting

This section addresses the preliminary questions that form the basis of a rational formulation development strategy.

Q1: My chroman compound shows poor oral bioavailability in my initial animal studies. Where do I start my investigation?

A1: The first step is to determine the root cause: is the issue poor solubility or high first-pass metabolism? A systematic approach is crucial. Start by classifying your compound using the Biopharmaceutics Classification System (BCS) , which categorizes drugs based on their aqueous solubility and intestinal permeability.[11][12][13][14]

  • BCS Class II (Low Solubility, High Permeability): This is the most common class for lipophilic chroman derivatives.[6][15] The primary challenge is getting the drug to dissolve in the gut. Bioavailability is limited by the solvation rate.[11] Your efforts should focus on solubility-enhancement strategies.

  • BCS Class IV (Low Solubility, Low Permeability): These compounds are the most challenging, with poor bioavailability due to both solubility and permeability issues.[6][11] A combination of advanced formulation and chemical modification strategies may be necessary.

To differentiate, perform basic physicochemical characterization:

  • Aqueous Solubility Testing: Determine the solubility at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.

  • Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer assay to estimate intestinal permeability.

  • Metabolic Stability Assay: Incubate the compound with liver microsomes to get an early indication of its susceptibility to first-pass metabolism.

Your results will guide your strategy, as summarized in the decision workflow below.

Workflow for Diagnosing Poor Bioavailability

This diagram outlines a logical progression from initial characterization to the selection of an appropriate enhancement strategy.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection start Start: Low Oral Bioavailability Observed bcs Determine BCS Class (Solubility & Permeability) start->bcs metabolism Assess Metabolic Stability (Liver Microsome Assay) bcs->metabolism is_sol Is Solubility the Primary Issue? metabolism->is_sol is_met Is Metabolism the Primary Issue? is_sol->is_met Yes both Are Both Issues Significant? is_sol->both No formulate Focus on Formulation Strategies: - Lipid-Based Systems (LBDDS) - Nanoparticulate Systems is_met->formulate No prodrug Focus on Chemical Modification: - Prodrug Design is_met->prodrug Yes combined Consider Combined Approach: - LBDDS to bypass liver - Advanced Nanoformulations both->combined

Caption: Decision workflow for bioavailability enhancement.

Section 2: Troubleshooting Formulation Strategies

For many chroman compounds (BCS Class II/IV), formulation is the most direct path to improving bioavailability.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are a powerful tool for lipophilic drugs.[16] They work by dissolving the compound in a lipid/surfactant matrix, which, upon contact with GI fluids, forms fine dispersions (micelles or emulsions) that enhance solubilization and absorption.[17][18]

Q2: I'm developing a Self-Emulsifying Drug Delivery System (SEDDS), but the formulation is cloudy or separates upon dilution. What's wrong?

A2: This indicates poor emulsification or instability, leading to large, non-uniform droplets. The issue likely lies in the balance of your components (oil, surfactant, co-solvent).

Troubleshooting Steps:

  • Check Surfactant HLB: The Hydrophile-Lipophile Balance (HLB) of your surfactant(s) is critical. For oil-in-water emulsions (like SEDDS), an HLB range of 8-16 is generally required.[16] If your HLB is too low, the surfactant is too lipophilic and won't stabilize the oil droplets in the aqueous GI fluid.

    • Action: Try blending a high-HLB surfactant (e.g., Tween 80) with a low-HLB surfactant (e.g., Span 80) to empirically determine the optimal HLB for your system.

  • Re-evaluate Component Ratios: The ratio of oil to surfactant is key. Insufficient surfactant will fail to cover the surface of the oil droplets, leading to coalescence and phase separation.

    • Action: Construct a ternary phase diagram. This allows you to systematically screen various ratios of oil, surfactant, and co-solvent to identify the region that forms a stable, clear microemulsion upon dilution.

  • Assess Drug Loading: High drug loading can disrupt the delicate structure of the microemulsion. Your chroman compound might be precipitating out upon dilution.

    • Action: Reduce the drug concentration in your formulation. Perform solubility studies of your compound in individual excipients to ensure you are not exceeding the saturation point.

Q3: My LBDDS improves solubility in vitro, but the in vivo bioavailability is still lower than expected. Why?

A3: This suggests that while you've solved the dissolution problem, other physiological barriers remain. A key advantage of LBDDS is the potential to promote lymphatic transport .[10][19] This pathway bypasses the liver's first-pass metabolism, delivering the drug directly to the systemic circulation.

Troubleshooting Steps:

  • Analyze Your Lipid Choice: Lymphatic uptake is favored by long-chain triglycerides (LCTs, e.g., corn oil, sesame oil) over medium-chain triglycerides (MCTs, e.g., Capryol 90). LCTs are re-esterified in enterocytes and packaged into chylomicrons, which enter the lymphatic system.

    • Action: If you are using MCTs, try reformulating with LCTs. Be aware that LCTs can have lower solvent capacity for some drugs.[16]

  • Perform an In Vitro Lipolysis Assay: This experiment simulates the digestion of your lipid formulation by pancreatic lipase in the small intestine. It helps predict how the drug will partition between the digested lipid phases and the aqueous phase. A drug that precipitates during lipolysis will not be available for absorption.

    • Action: If precipitation occurs, consider adding a co-solvent or a polymeric precipitation inhibitor to your formulation to maintain drug supersaturation during digestion.

Mechanism: LBDDS and Lymphatic Absorption

This diagram illustrates how lipid-based formulations can bypass first-pass metabolism.

G cluster_0 GI Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Circulation lumen LBDDS with Chroman (Drug dissolved in Lipid) chylomicron Drug incorporated into Chylomicrons lumen->chylomicron Absorption & Re-esterification portal Portal Vein to Liver (First-Pass Metabolism) chylomicron->portal Minor Pathway (MCTs) lymph Lymphatic System (Bypasses Liver) chylomicron->lymph Exocytosis systemic Systemic Circulation portal->systemic Metabolized Drug lymph->systemic

Caption: LBDDS pathway for bypassing the liver.

Nanoparticulate Systems

Reducing particle size to the nanometer scale dramatically increases the surface area-to-volume ratio, which enhances dissolution velocity according to the Noyes-Whitney equation.[6][20] Nanotechnology is particularly useful for BCS Class II and IV compounds.[21]

Q4: I'm making solid lipid nanoparticles (SLNs) to encapsulate my chroman compound, but the entrapment efficiency is very low.

A4: Low entrapment efficiency (EE%) in SLNs is a common problem, often caused by the drug being expelled from the solid lipid matrix as it crystallizes during the cooling process.

Troubleshooting Steps:

  • Switch to Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that address this issue. They are made by blending a solid lipid with a liquid lipid (oil). This creates a less-ordered, imperfect crystalline structure with more space to accommodate the drug molecule, significantly increasing drug loading and EE%.[22]

  • Optimize the Homogenization Process: The temperature and pressure used during high-pressure homogenization are critical.

    • Action: Ensure the homogenization temperature is well above the melting point of the solid lipid to ensure the drug is fully dissolved in the molten lipid phase. Experiment with increasing the homogenization pressure or the number of cycles to create smaller, more stable particles.

  • Select an Appropriate Surfactant: The surfactant stabilizes the nanoparticle suspension. A poor choice can lead to particle aggregation and low EE%.

    • Action: Use a combination of surfactants (e.g., Poloxamer 188 and Soy Lecithin) to provide both steric and electrostatic stabilization.

Formulation Strategy Typical Application (BCS Class) Advantages Disadvantages Key Characterization Parameters
SEDDS/SMEDDS II, IVHigh drug loading, simple scale-up, potential for lymphatic uptake.[23][24]Requires careful excipient selection; potential for GI irritation from high surfactant concentration.Droplet size, PDI, Emulsification time, Drug precipitation upon dilution.
Solid Lipid Nanoparticles (SLNs) II, IVControlled release, good stability, avoids organic solvents.[22]Lower drug loading, potential for drug expulsion during storage, polymorphic transitions.Particle size, PDI, Zeta potential, Entrapment Efficiency (EE%), Drug release profile.
Nanostructured Lipid Carriers (NLCs) II, IVHigher drug loading and better stability than SLNs.[22]More complex lipid matrix, characterization can be more challenging.Particle size, PDI, Zeta potential, Entrapment Efficiency (EE%), Drug release profile.
Polymeric Nanoparticles II, IVHigh stability, tunable release kinetics, potential for surface functionalization/targeting.[20][25]Manufacturing can be complex; potential for residual organic solvents; biocompatibility of polymers must be confirmed.Particle size, PDI, Zeta potential, Entrapment Efficiency (EE%), Molecular weight of polymer.

Section 3: Prodrug and Chemical Modification Strategies

When formulation alone is insufficient, especially when first-pass metabolism is the dominant barrier, modifying the molecule itself is a powerful strategy.[26]

Q5: My chroman compound is rapidly metabolized by CYP enzymes in the liver. How can a prodrug strategy help?

A5: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[27][28] For chromans susceptible to metabolism, a prodrug can mask the metabolic "hotspot" (e.g., a phenolic hydroxyl group) until after it has been absorbed and distributed.

Troubleshooting and Design Considerations:

  • Identify the Metabolic Site: First, you must know where your molecule is being metabolized. Use in vitro metabolite identification studies (with liver microsomes or hepatocytes) to pinpoint the site of glucuronidation, sulfation, or oxidation.

  • Choose a Promoety: The chemical group you attach (the promoiety) must be stable in the GI tract but readily cleaved by enzymes in the blood or target tissues to release the active drug.[29]

    • Strategy: If a phenolic hydroxyl group is the site of metabolism, an ester prodrug is a classic choice. Attaching an amino acid (like valine, creating valacyclovir-like prodrugs) can also hijack nutrient transporters in the gut (like PEPT1) to increase absorption.[29]

  • Validate the Cleavage: It is essential to prove that the prodrug converts back to the parent drug.

    • Action: Incubate the prodrug in plasma and liver S9 fractions and monitor the formation of the parent drug over time using LC-MS. This confirms that the necessary esterases or other enzymes are present and active.

Section 4: Key Experimental Protocol

This section provides a practical, step-by-step guide for a common formulation technique.

Protocol: Preparation of a Chroman-Loaded NLC Formulation

Objective: To prepare NLCs encapsulating a lipophilic chroman compound using a hot homogenization and ultrasonication method.

Materials:

  • Chroman compound

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Liquid Lipid: Oleic acid

  • Surfactant: Poloxamer 188

  • Co-surfactant: Soy Lecithin

  • Purified water

  • Equipment: High-shear homogenizer, probe sonicator, water bath, magnetic stirrer.

Methodology:

  • Preparation of Lipid Phase:

    • Weigh the required amounts of GMS, oleic acid, soy lecithin, and the chroman compound.

    • Heat the mixture in a beaker in a water bath to 5-10°C above the melting point of GMS (approx. 70-75°C).

    • Stir gently with a magnetic stirrer until a clear, homogenous molten lipid phase is obtained. This ensures the drug is fully dissolved.

  • Preparation of Aqueous Phase:

    • Weigh the required amount of Poloxamer 188 and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase. Self-Validation Check: Maintaining equal temperatures is critical to prevent premature lipid crystallization upon mixing.

  • Formation of Coarse Emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization (e.g., 8,000 rpm) for 10 minutes. This forms a coarse pre-emulsion.

  • Nanoparticle Formation:

    • Immediately subject the coarse emulsion to high-energy dispersion using a probe sonicator (e.g., 40% amplitude, 15 minutes in a pulsed mode to prevent overheating). Self-Validation Check: The emulsion should turn from milky white to a slightly bluish, opalescent dispersion, indicating the formation of nanoparticles.

  • Cooling and NLC Solidification:

    • Place the resulting nanoemulsion in an ice bath and continue stirring gently until it cools to room temperature. This allows the lipid matrix to recrystallize, entrapping the drug and forming the solid NLCs.

  • Characterization:

    • Measure the particle size, Polydispersity Index (PDI), and Zeta Potential using Dynamic Light Scattering (DLS). An acceptable PDI is typically <0.3.

    • Determine the Entrapment Efficiency (EE%) by separating the free drug from the NLCs (e.g., via ultracentrifugation) and quantifying the drug in the supernatant and/or the pellet.

References

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. Acta Pharmaceutica Sinica B. [Link]

  • Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed. [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Pharmacy and Pharmacology. [Link]

  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC, NIH. [Link]

  • Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. OUCI. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. [Link]

  • Novel Technology for the Preparation of Nanoparticles to Increase the Solubility and Bioavailability of Hydrophobic Molecules. Sciety. [Link]

  • Application of nanotechnology in improving bioavailability and bioactivity of diet-derived phytochemicals. PMC, PubMed Central. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Graphical Abstract. [Link]

  • Nanotechnology for Enhancing the Bioavailability of Herbal Drug. IJCRT.org. [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. MDPI. [Link]

  • Chromane. Wikipedia. [Link]

  • Chroman. PubChem, NIH. [Link]

  • Biopharmaceutics Classification System. Wikipedia. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC, PubMed Central. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Biopharmaceutical classification system: Scientific basis for biowaiver extensions. ResearchGate. [Link]

  • Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Springer. [Link]

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. NIH. [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC, NIH. [Link]

  • What are the methods used for enhancement of bioavailability?. Patsnap Synapse. [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]

  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog. [Link]

  • First pass effect. Wikipedia. [Link]

  • What are BCS Class II drugs?. Pion Inc. [Link]

  • Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher. [Link]

  • Repinotan. Wikipedia. [Link]

  • First-Pass Effect. StatPearls, NCBI Bookshelf, NIH. [Link]

  • First Pass Metabolism. YouTube. [Link]

  • First-pass metabolism – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Validation & Comparative

comparing 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol to other SIRT2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Prominent SIRT2 Inhibitors for Researchers

Introduction: The Rationale for Targeting Sirtuin 2

Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacylase family, has emerged as a critical regulator of diverse cellular processes.[1] Primarily localized in the cytoplasm, SIRT2 targets a multitude of non-histone proteins, influencing cell cycle progression, metabolic homeostasis, and cytoskeletal dynamics.[2] Its involvement in the pathophysiology of cancer, neurodegenerative diseases, and inflammatory disorders has positioned it as a compelling therapeutic target.[3]

The development of potent and selective small molecule inhibitors is paramount for both elucidating the complex biology of SIRT2 and for advancing novel therapeutic strategies. An ideal SIRT2 inhibitor should exhibit high potency for the target enzyme, selectivity over other sirtuin isoforms (particularly the closely related SIRT1 and SIRT3), and robust activity in cellular and in vivo models.

While this guide was prompted by an interest in the compound 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, a thorough review of current scientific literature did not yield data on its activity as a SIRT2 inhibitor. Therefore, this guide will provide a comprehensive, data-driven comparison of three well-characterized and widely utilized SIRT2 inhibitors: TM (Thiomyristoyl) , AGK2 , and SirReal2 . We will delve into their respective potencies, selectivities, mechanisms of action, and cellular effects, supported by experimental protocols and data to aid researchers in selecting the optimal tool for their scientific inquiries.

Comparative Analysis of Lead SIRT2 Inhibitors

The selection of an appropriate SIRT2 inhibitor is contingent on the specific experimental context, balancing the need for potency, selectivity, and the particular enzymatic activity being investigated (deacetylation vs. demyristoylation).

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key biochemical and cellular characteristics of TM, AGK2, and SirReal2, providing a quantitative foundation for comparison.

FeatureTM (Thiomyristoyl)AGK2SirReal2
SIRT2 IC50 (Deacetylation) 0.038 µM[1] (28 nM reported elsewhere[4])3.5 µM[5]0.140 µM[6] (0.23 µM reported elsewhere[1])
SIRT2 IC50 (Demyristoylation) 0.049 µM[1]Not reported to inhibit[1]Not reported to inhibit[1]
SIRT1 IC50 >25 µM[1] (98 µM reported elsewhere[4])30 µM[5]>100 µM
SIRT3 IC50 >25 µM[1] (Not inhibited at 200 µM[4])91 µM>100 µM[7]
Mechanism of Action Mechanism-based[1]CompetitiveCompetitive[8]
Key Advantage Most potent and selective; inhibits both deacetylation and demyristoylation.[1]Good selectivity over SIRT1/3.Potent and highly selective for deacetylation.[6]
Key Disadvantage Poor aqueous solubility.[9]Lower potency compared to TM and SirReal2.Does not inhibit demyristoylation activity.[1]
Primary Cellular Effect Promotes c-Myc degradation.[4][10]Increases α-tubulin acetylation.Induces tubulin hyperacetylation.[6]
Inhibitor Profiles: A Deeper Dive

1. TM (Thiomyristoyl): The High-Potency, Dual-Activity Inhibitor

TM stands out as the most potent and selective SIRT2 inhibitor characterized to date.[1] Its mechanism-based action allows it to inhibit both the deacetylation and demyristoylation activities of SIRT2, a unique feature among the compounds compared.[1] This dual inhibition is critical for studies aiming to comprehensively block SIRT2 function, as the enzyme processes a range of lysine acyl modifications.

  • Expertise & Experience: In cancer biology, TM has demonstrated significant utility. Its ability to promote the ubiquitination and subsequent degradation of the c-Myc oncoprotein provides a clear mechanistic link between SIRT2 inhibition and anticancer effects.[4][10] Studies have shown TM exhibits broad anticancer activity with limited toxicity to non-cancerous cells, suggesting a therapeutic window that exploits cancer cells' dependency on SIRT2.[10] The primary drawback of TM is its poor aqueous solubility, which can hinder its bioavailability and may require specific formulation strategies for in vivo studies.[9]

2. AGK2: The Selective Tool for Neurobiology and Beyond

AGK2 is a selective SIRT2 inhibitor, albeit with a lower potency than TM and SirReal2.[5] It displays a respectable selectivity margin against SIRT1 and SIRT3, making it a reliable tool for attributing cellular effects specifically to SIRT2 inhibition.[5]

  • Expertise & Experience: AGK2 has been frequently employed in neurodegenerative disease models. For example, it has been shown to protect dopaminergic neurons from α-synuclein-induced toxicity, a hallmark of Parkinson's disease. In cellular studies, treatment with AGK2 leads to a measurable increase in the acetylation of α-tubulin, a primary substrate of SIRT2. This makes it a useful compound for investigating SIRT2's role in microtubule dynamics and cell migration.[11] Its moderate potency means higher concentrations may be required to achieve desired effects, which should be considered in experimental design to avoid off-target activities.

3. SirReal2: The Potent and Specific Deacetylation Inhibitor

SirReal2 is a potent and highly selective inhibitor of SIRT2's deacetylation function.[6] One of its defining characteristics is its inability to inhibit the demyristoylation activity of SIRT2.[1] This makes SirReal2 an exceptional tool for dissecting the distinct biological consequences of inhibiting SIRT2's different enzymatic functions.

  • Expertise & Experience: The high selectivity of SirReal2 makes it a valuable chemical probe. Its use in cells leads to robust hyperacetylation of α-tubulin and has been shown to induce the destabilization of the checkpoint protein BubR1.[6] In cancer research, SirReal2 has been shown to suppress tumor growth and enhance the effects of other anticancer agents, such as PI3K/mTOR inhibitors, in models of acute myeloid leukemia.[12] Researchers should choose SirReal2 when the specific inhibition of deacetylation is the primary goal, and the preservation of demyristoylation activity is desired or acceptable.

Visualizing SIRT2 in Cellular Pathways and Workflows

To better understand the context in which these inhibitors function, the following diagrams illustrate a simplified SIRT2 signaling pathway and a typical experimental workflow for inhibitor validation.

SIRT2_Pathway cluster_cytoplasm Cytoplasm cluster_substrates Substrates cluster_products Deacetylated Products cluster_effects Cellular Effects SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Tubulin_de α-Tubulin SIRT2->Tubulin_de p53_de p53 SIRT2->p53_de FOXO1_de FOXO1 SIRT2->FOXO1_de NFkB_de NF-κB p65 SIRT2->NFkB_de NAD NAD+ NAD->SIRT2 Tubulin α-Tubulin (acetylated) Tubulin->SIRT2 deacetylation p53 p53 (acetylated) p53->SIRT2 deacetylation FOXO1 FOXO1 (acetylated) FOXO1->SIRT2 deacetylation NFkB NF-κB p65 (acetylated) NFkB->SIRT2 deacetylation Microtubule Microtubule Stability ↓ Tubulin_de->Microtubule Apoptosis Apoptosis Modulation p53_de->Apoptosis Adipogenesis Adipogenesis ↓ FOXO1_de->Adipogenesis Inflammation Inflammation ↓ NFkB_de->Inflammation

Caption: Simplified SIRT2 signaling pathway.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, Recombinant SIRT2, Fluorogenic Substrate, NAD+, Inhibitor Dilutions Incubate 1. Pre-incubate SIRT2 with Inhibitor (or DMSO) Reagents->Incubate Initiate 2. Add Substrate + NAD+ to initiate reaction Incubate->Initiate Develop 3. Add Developer Solution to stop reaction & generate signal Initiate->Develop Measure 4. Measure Fluorescence (Ex/Em appropriate for fluorophore) Develop->Measure Analyze 5. Plot % Inhibition vs. [Inhibitor] and calculate IC50 value Measure->Analyze

Caption: Experimental workflow for an in vitro SIRT2 inhibition assay.

Authoritative Protocols for Inhibitor Validation

To ensure scientific rigor, the biochemical potency and cellular activity of a SIRT2 inhibitor must be validated. The following protocols provide a self-validating framework for these essential experiments.

Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against recombinant SIRT2 enzyme. The causality is clear: a potent inhibitor will prevent the deacetylation of a fluorogenic substrate, resulting in a lower fluorescence signal.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)

  • Test inhibitor and DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

  • Enzyme and Inhibitor Incubation: In each well of the microplate, add 25 µL of Assay Buffer containing the SIRT2 enzyme. Add 5 µL of the diluted inhibitor or DMSO vehicle.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme. For mechanism-based inhibitors like TM, this pre-incubation step is critical.[1]

  • Reaction Initiation: Prepare a 2X Substrate/NAD+ mix in Assay Buffer. Add 20 µL of this mix to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Signal Development: Add 50 µL of Developer solution to each well. Incubate at 37°C for 15-30 minutes to allow the fluorophore to be released from the deacetylated substrate.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm, specific wavelengths depend on the substrate used).

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol validates that the inhibitor engages and inhibits SIRT2 within a cellular context. The deacetylation of α-tubulin is a well-established downstream marker of SIRT2 activity. Inhibition of SIRT2 will lead to an accumulation of acetylated α-tubulin (hyperacetylation), which can be detected by Western blot.

Materials:

  • Cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • Test inhibitor and DMSO

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the SIRT2 inhibitor (and a DMSO control) for a specified time (e.g., 5-24 hours).[13]

  • Cell Lysis: Wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control and Analysis: Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control. Quantify the band intensities using densitometry software. The ratio of acetylated-α-tubulin to total α-tubulin will indicate the level of SIRT2 inhibition.

Conclusion and Future Directions

The choice between TM, AGK2, and SirReal2 depends heavily on the research question at hand. For studies requiring maximal inhibition of all known SIRT2 enzymatic activities, the highly potent but poorly soluble TM is the superior choice.[1] For investigations focusing specifically on the consequences of blocking SIRT2's deacetylase function, the potent and highly selective SirReal2 is an unparalleled tool.[1][6] AGK2 , while less potent, remains a reliable and selective inhibitor suitable for a variety of cellular studies, particularly in neurobiology.[5]

The continued development of novel SIRT2 inhibitors with improved pharmacological properties, such as enhanced solubility and oral bioavailability, remains an active area of research.[9] As our understanding of the nuanced roles of SIRT2's deacetylation and demyristoylation activities grows, so too will the need for sophisticated chemical probes that can distinguish between these functions. The rigorous application of the comparative data and validation protocols presented in this guide will empower researchers to generate robust and reproducible findings in the ever-evolving field of sirtuin biology.

References

  • Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. (n.d.). National Institutes of Health.
  • Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. (2021, June 17). ACS Chemical Biology.
  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021, January 14). RSC Publishing - The Royal Society of Chemistry.
  • Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells. (n.d.). No source provided.
  • AGK2 | SIRT2 Inhibitor. (n.d.). MedchemExpress.com.
  • Thiomyristoyl | SIRT2 Inhibitor. (n.d.). MedchemExpress.com.
  • SIRT2 Signaling Pathway. (n.d.). Creative Diagnostics.
  • SirReal2 | Sirt2 Inhibitor. (n.d.). MedchemExpress.com.
  • Cellular target engagement studies for Sirt2 inhibitors by determining... (n.d.). ResearchGate.
  • A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. (n.d.). PubMed Central.
  • Lead-Structure-Based Rigidization Approach to Optimize SirReal-Type Sirt2 Inhibitors. (2025, April 11). National Institutes of Health.
  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p. (2023, March 22). No source provided.
  • SIRT2 inhibitor SirReal2 enhances anti-tumor effects of PI3K/mTOR inhibitor VS-5584 on acute myeloid leukemia cells. (2023, September 1). PubMed.
  • AGK2 | Sirtuin inhibitor | CAS 304896-28-4. (n.d.). Selleck Chemicals.
  • SirReal2 | Sirtuin inhibitor | CAS 709002-46-0. (n.d.). Selleck Chemicals.
  • Sirtuin 2. (n.d.). Wikipedia.
  • SIRT2 Activity Assay Kit (Fluorometric) (ab156066). (n.d.). Abcam.
  • Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. (n.d.). MDPI.
  • THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION. (2024, December 31). National Institutes of Health.
  • Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. (n.d.). No source provided.
  • SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models. (n.d.). MDPI.

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of Novel Chroman Derivatives: A Case Study with 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the discovery of a novel bioactive compound is both an exhilarating and daunting moment. The initial promise of a molecule like 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, a structurally distinct chroman derivative, lies hidden within its yet unknown mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for the systematic validation of its MoA. We will navigate from broad, unbiased screening to specific target engagement, using a structured, data-driven approach. This document is not a rigid protocol but a strategic guide, empowering researchers to make informed decisions and design robust, self-validating experiments.

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from anticancer to neuroprotective effects.[1][2] This inherent promiscuity necessitates a meticulous and unbiased approach to MoA validation. Our investigation into this compound will therefore commence with broad phenotypic screening to cast a wide net for potential biological activities.

Part 1: Initial Unbiased Phenotypic Screening - Charting the Biological Landscape

Before diving into specific molecular targets, it is crucial to first understand the broader cellular consequences of treatment with this compound. This initial phase aims to identify a discernible and quantifiable cellular phenotype, which will serve as the primary endpoint for subsequent, more focused investigations.

Experimental Design: High-Content Imaging for Multiparametric Phenotypic Profiling

High-content imaging (HCI) offers a powerful, unbiased approach to simultaneously assess multiple cellular parameters. This technique provides a rich dataset that can reveal unexpected cellular responses and guide hypothesis generation.

Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: A panel of well-characterized human cell lines from diverse tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-87 MG for glioblastoma) should be selected.

  • Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24 to 72 hours.

  • Staining: Following treatment, cells are fixed, permeabilized, and stained with a cocktail of fluorescent dyes to label key cellular components, such as:

    • Hoechst 33342: Nuclei (for cell count and nuclear morphology).

    • Phalloidin-Alexa Fluor 488: F-actin cytoskeleton (for cell shape and spreading).

    • MitoTracker Red CMXRos: Mitochondria (for mitochondrial mass and membrane potential).

    • Antibodies against specific markers: e.g., anti-phospho-Histone H3 for mitosis, anti-cleaved Caspase-3 for apoptosis.

  • Image Acquisition and Analysis: Automated microscopy is used to capture images from each well, and sophisticated image analysis software quantifies dozens of cellular features.

Data Interpretation and Comparison:

The power of this approach lies in the comparative analysis of the phenotypic profiles. The data generated for this compound can be compared against a library of reference compounds with known mechanisms of action.

Cellular Feature Hypothetical Outcome for Compound X Potential Mechanistic Implication
Nuclear AreaIncreasedCell cycle arrest (e.g., G2/M phase)
Cell RoundnessIncreasedCytoskeletal disruption
Mitochondrial MassDecreasedMitochondrial dysfunction, mitophagy
Cleaved Caspase-3 IntensityIncreasedInduction of apoptosis

This unbiased approach allows the data to guide the next steps. For instance, a significant increase in nuclear area might suggest an effect on the cell cycle, prompting further investigation into specific cell cycle checkpoints.

Part 2: Hypothesis-Driven Investigation - From Phenotype to Pathway

Assuming our initial phenotypic screen revealed a potent anti-proliferative effect coupled with morphological changes indicative of apoptosis, the next logical step is to dissect the underlying signaling pathways.

Workflow for Apoptosis Pathway Validation

The following workflow illustrates a systematic approach to confirming the induction of apoptosis and identifying the specific pathway involved.

G A Immobilize Compound on Resin B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Identify Proteins by Mass Spectrometry D->E

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Chroman-3-ols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chroman Scaffold and the "Fluorine Advantage"

The chroman ring system, a core component of many natural products like vitamin E, represents a "privileged scaffold" in medicinal chemistry. Its derivatives, including chroman-3-ols, exhibit a wide array of biological activities, from antioxidant and anti-inflammatory to anticancer effects.[1][2] In the relentless pursuit of optimizing drug candidates, medicinal chemists often turn to strategic modifications of lead compounds. Among the most powerful tools in this endeavor is the introduction of fluorine.

Fluorine, despite its simple structure, is often considered a "magic bullet" in drug development.[3] Its unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and pharmacological profile.[4] Incorporating fluorine can enhance metabolic stability, modulate lipophilicity and acidity (pKa), and improve binding affinity to biological targets.[3][5] This guide provides a comparative analysis of fluorinated and non-fluorinated chroman-3-ols, offering field-proven insights and experimental protocols for researchers in drug development.

The Synthetic Pathway: From Precursors to Final Compounds

The synthesis of chroman-3-ols typically proceeds through the reduction of the corresponding chroman-3-one precursors. The core chroman structure itself is often assembled from substituted phenols and appropriate three-carbon synthons.

The key distinction in synthesizing fluorinated analogues lies in the selection of starting materials. Fluorine atoms are generally introduced via fluorinated phenols or other aromatic precursors early in the synthetic sequence, as late-stage fluorination can be challenging. The reduction of the ketone at the 3-position is commonly achieved with mild reducing agents like sodium borohydride (NaBH₄), which selectively reduces the ketone to a hydroxyl group, yielding the desired chroman-3-ol.[6]

G cluster_0 Synthesis of Chroman-3-ol Scaffold A Substituted Phenol (Fluorinated or Non-Fluorinated) B Acylation / Cyclization A->B + 3-Carbon Synthon C Chroman-3-one Intermediate B->C D Selective Reduction (e.g., NaBH4) C->D E Target Chroman-3-ol D->E

Caption: General synthetic workflow for chroman-3-ols.

Comparative Physicochemical Properties: The Impact of a Single Atom

The substitution of hydrogen with fluorine, while seemingly minor, triggers a cascade of changes in a molecule's fundamental properties.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for fatty versus aqueous environments, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP). While fluorine is highly electronegative, its effect on lipophilicity is not straightforward. A single fluorine atom can increase lipophilicity, but polyfluorination often decreases it.[7] This is because the highly polarized C-F bond is less available for the nonpolar van der Waals interactions that drive partitioning into a lipophilic phase.

Acidity (pKa)

Fluorine's potent electron-withdrawing nature significantly influences the acidity of nearby functional groups. For the hydroxyl group at the 3-position of the chroman ring, the presence of a fluorine atom on the aromatic ring will lower the pKa of the alcohol, making it more acidic. This can have profound implications for hydrogen bonding interactions with target proteins and can alter a compound's ionization state at physiological pH, affecting its solubility and cell permeability.[3]

PropertyNon-Fluorinated Analog (Hypothetical)Fluorinated Analog (Hypothetical)Rationale for Change
LogP 2.52.7The high electronegativity of fluorine can increase the molecule's overall lipophilicity in monofluorinated cases.
pKa (3-OH) 10.59.8The strong inductive electron-withdrawing effect of fluorine stabilizes the conjugate base, increasing acidity (lower pKa).
Polar Surface Area (PSA) 49.8 Ų49.8 ŲIsosteric replacement of H with F does not significantly alter the polar surface area.

The Metabolic Gauntlet: Enhancing Stability Through Fluorination

A major hurdle in drug development is rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[8] A metabolically labile compound may have a short half-life, leading to poor bioavailability and requiring frequent dosing.

The Causality of Enhanced Stability: Aromatic rings and benzylic positions are often "metabolic soft spots," susceptible to hydroxylation by CYP enzymes. The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a C-H bond (~100 kcal/mol). Placing a fluorine atom at a site of potential metabolic attack effectively "shields" that position, blocking oxidation and preventing the degradation of the molecule.[5] This can dramatically increase the compound's half-life (in vivo) and systemic exposure.

G cluster_0 cluster_1 A Chroman-3-ol C Metabolic Oxidation (Hydroxylation) A->C B CYP450 Enzyme B->C Catalyzes D Metabolite (Rapid Clearance) C->D A2 Fluorinated Chroman-3-ol C2 Metabolism Blocked A2->C2 B2 CYP450 Enzyme B2->C2 C-F bond resists oxidation D2 Increased Stability (Slower Clearance) C2->D2

Caption: Fluorine blocks metabolic "soft spots" from CYP450 oxidation.

Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[9]

1. Reagent Preparation:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a 10 mM stock solution of the test compound (fluorinated and non-fluorinated chroman-3-ol) in DMSO.

  • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 1 mg/mL in cold buffer.

2. Incubation:

  • In a 96-well plate, pre-warm the HLM suspension (1 mg/mL) at 37°C for 5 minutes.

  • Spike the test compound into the microsome suspension to a final concentration of 1 µM. Mix gently.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The final reaction volume is typically 200 µL.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 25 µL) of the reaction mixture.

3. Reaction Quenching:

  • Immediately quench the reaction by adding the aliquot to a new plate containing 3 volumes (75 µL) of ice-cold acetonitrile with an internal standard (for analytical quantification).

  • Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

4. Analysis:

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5. Data Interpretation:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

ParameterNon-Fluorinated Analog (Hypothetical)Fluorinated Analog (Hypothetical)Implication for Drug Development
Half-Life (t½, min) 18> 120Fluorinated compound is significantly more stable.
Intrinsic Clearance (CLint, µL/min/mg) 38.5< 5.8Lower clearance predicts better in vivo bioavailability and longer duration of action.

Biological Activity: Modulating Target Affinity

The introduction of fluorine can also directly impact a compound's pharmacodynamics by altering its binding affinity for a biological target.[10] The chroman scaffold is found in compounds that inhibit various enzymes.[6][10] Fluorine can form specific, favorable interactions (such as hydrogen bonds or dipole interactions) with amino acid residues in the target's active site that are not possible with hydrogen.

A study on fluorinated isoflavanones (a class of 3-phenylchroman-4-ones) as aromatase inhibitors demonstrated this principle effectively.[10] The 8-fluoro substituted analog showed significantly improved inhibitory activity (IC₅₀ = 0.8 µM) compared to its non-fluorinated parent molecule.[10] This highlights how a strategically placed fluorine can enhance potency.

Protocol: Generic Enzyme Inhibition Assay (Fluorometric)

This protocol provides a general workflow for determining the IC₅₀ value of an inhibitor against a target enzyme.[11]

1. Reagent Preparation:

  • Prepare an assay buffer specific to the target enzyme's optimal pH and ionic strength.

  • Prepare a stock solution of the enzyme in assay buffer.

  • Prepare a stock solution of a fluorogenic substrate (a substrate that becomes fluorescent upon enzymatic conversion).

  • Prepare serial dilutions of the test inhibitors (fluorinated and non-fluorinated chroman-3-ols) in DMSO, then dilute further in assay buffer.

2. Assay Procedure:

  • In a black 96-well microplate, add a small volume (e.g., 5 µL) of each inhibitor dilution. Include wells for a "no inhibitor" control (100% activity) and a "no enzyme" control (background fluorescence).

  • Add the enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

3. Data Acquisition:

  • Immediately place the plate in a fluorescence plate reader.

  • Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

  • Normalize the rates relative to the "no inhibitor" control (set to 100% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundTarget EnzymeIC₅₀ (µM) (Hypothetical)Fold Improvement
Non-Fluorinated Chroman-3-olExample Kinase X5.2-
Fluorinated Chroman-3-olExample Kinase X0.95.8x

Conclusion and Future Outlook

The strategic incorporation of fluorine into the chroman-3-ol scaffold offers a powerful and multifaceted approach to optimizing drug-like properties. As demonstrated, fluorination can profoundly and often favorably alter a molecule's metabolic stability, lipophilicity, and biological potency. While the non-fluorinated core structure provides a valuable starting point, fluorinated analogs frequently exhibit superior pharmacokinetic profiles and enhanced target engagement.

The decision to fluorinate is a classic example of the multi-parameter optimization that defines modern drug discovery. The benefits of increased metabolic stability and potency must be carefully weighed against potential changes in solubility, permeability, and off-target effects. The experimental protocols provided in this guide offer a robust framework for conducting a direct, data-driven comparison, enabling researchers to make informed decisions and accelerate the development of novel chroman-based therapeutics.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.[Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH).[Link]

  • Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. National Institutes of Health (NIH).[Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed.[Link]

  • A High-Throughput Method for Lipophilicity Measurement. National Institutes of Health (NIH).[Link]

  • Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. National Institutes of Health (NIH).[Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.[Link]

  • Chroman derivatives, medicaments and use in therapy.
  • Mechanism of Action Assays for Enzymes. National Institutes of Health (NIH).[Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. National Institutes of Health (NIH).[Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.[Link]

  • Synthesis of New Chroman-4-one Based 1,2,3-Triazole Analogues as Antioxidant and Anti-Inflammatory Agents. ResearchGate.[Link]

  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. MDPI.[Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. National Institutes of Health (NIH).[Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.[Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.[Link]

  • Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. ACS Omega.[Link]

  • Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. MDPI.[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.[Link]

  • Metabolic Stability Services. Eurofins Discovery.[Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub.[Link]

  • Structure and properties of fluorinated and non-fluorinated Ba-coordination polymers – the position of fluorine makes the difference. ResearchGate.[Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health (NIH).[Link]

  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Taylor & Francis Online.[Link]

  • (−)-Epicatechin 3-gallate. Ask Ayurveda.[Link]

  • A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. ResearchGate.[Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. ResearchGate.[Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health (NIH).[Link]

  • Metabolism of fluorine-containing drugs. ResearchGate.[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Sciences.[Link]

  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. ResearchGate.[Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.[Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.[Link]

  • Metabolic Stability. Frontage Laboratories.[Link]

  • Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. National Institutes of Health (NIH).[Link]

Sources

confirming the structure of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Structural Elucidation of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol: The Definitive Role of X-ray Crystallography

Introduction

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise spatial arrangement of atoms dictates biological activity, informs structure-activity relationships (SAR), and is a critical component of intellectual property and regulatory submissions. This guide focuses on the structural confirmation of a novel chroman-3-ol derivative, this compound, a molecule presenting significant structural complexity.

We will provide an in-depth comparison of analytical techniques, with a primary focus on single-crystal X-ray crystallography as the "gold standard" for absolute structural proof.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

The Analytical Challenge: Deciphering Molecular Complexity

The structure of this compound (Figure 1) presents several analytical hurdles. The presence of two adjacent stereocenters at the C3 and C4 positions of the chroman ring means the molecule can exist as multiple stereoisomers (diastereomers and enantiomers). While techniques like NMR spectroscopy can often establish the connectivity and relative stereochemistry of a molecule, assigning the absolute configuration can be challenging and, in some cases, ambiguous.[5][6]

Figure 1: Structure of this compound

Caption: Chemical structure of the target molecule.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule.[4][7][8][9] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can generate a precise map of electron density and, from that, the exact position of every atom in space. This provides an unambiguous determination of bond lengths, bond angles, and, crucially, the absolute stereochemistry.[7][8]

Expert Insights: Why X-ray Crystallography is Definitive

Unlike solution-based techniques that provide data averaged over time and conformational states, X-ray crystallography provides a "snapshot" of the molecule in its solid, crystalline form. For complex stereochemical assignments, this solid-state data is unparalleled. The presence of a "heavy" atom like chlorine or sulfur in our target molecule is particularly advantageous, as it facilitates the determination of the absolute configuration through anomalous dispersion.[1]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The quality of the final data is directly dependent on the quality of the single crystal.[10]

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol:

  • Sample Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Crystal Growth: This is often the most challenging step.[4][11] Slow evaporation of a nearly saturated solution is a common and effective method.

    • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[11] A solvent system of ethyl acetate and hexane is often a good starting point for molecules of this type.

    • Procedure: Dissolve the compound in a minimal amount of the more soluble solvent (e.g., ethyl acetate) and slowly add the less soluble solvent (e.g., hexane) until the solution becomes slightly turbid. Gently warm the solution to redissolve the precipitate, then allow it to cool slowly and undisturbed.

  • Crystal Selection: Examine the resulting crystals under a microscope.[10] A suitable crystal for diffraction should be a single, non-twinned specimen with clear faces and no visible cracks or defects.[10]

  • Data Collection: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then rotated in a finely focused beam of X-rays, and the diffraction pattern is recorded on a detector.[9]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to yield the final, highly accurate structure.[9]

Data Interpretation: The Unambiguous Proof

The final output of a successful X-ray crystallography experiment includes:

  • Precise 3D Coordinates: The (x, y, z) coordinates for every atom in the crystal's unit cell.

  • Bond Lengths and Angles: Highly accurate measurements that confirm the connectivity of the molecule.

  • Absolute Stereochemistry: The Flack parameter is a critical value in the refinement that indicates the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment.

Comparative Analysis with Other Techniques

While X-ray crystallography is the definitive method, other analytical techniques provide complementary and essential information during the drug development process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[5] 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) experiments are used to piece together the molecular framework.

  • Strengths: Provides detailed information about the chemical environment of each atom and their spatial proximity in solution.

  • Limitations: While NOESY experiments can help determine relative stereochemistry, assigning the absolute configuration can be difficult or impossible without a reference of known stereochemistry.[5] Chiral derivatizing agents or chiral solvating agents can be used to distinguish between enantiomers, but these methods can be complex to interpret.[6][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound.[15] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

  • Strengths: High sensitivity and accuracy in determining molecular weight and formula. Fragmentation patterns can provide some structural information.[16][17][18][19]

  • Limitations: Provides no information about the 3D arrangement of atoms or stereochemistry.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the properties of a molecule, including its NMR spectra and conformational preferences.[20][21][22][23][24]

  • Strengths: Can be used to predict the NMR spectra of different stereoisomers, which can then be compared to experimental data to support a structural assignment.

  • Limitations: Computational models are approximations of reality and do not constitute experimental proof. Their accuracy is dependent on the level of theory and basis set used.[20][22]

A Synergistic Approach to Structural Confirmation

In a drug development setting, these techniques are not used in isolation but rather in a complementary fashion.

G MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry) MS->NMR Xray X-ray Crystallography (Absolute Structure) MS->Xray Comp Computational Chemistry (Theoretical Support) NMR->Comp NMR->Xray Comp->Xray

Caption: Synergistic workflow for structural elucidation.

Conclusion

For a novel, complex molecule like this compound, where the absolute stereochemistry is critical for its biological function and patentability, a multi-technique approach is essential. While NMR and MS provide foundational data on connectivity and composition, single-crystal X-ray crystallography remains the only technique that can provide unambiguous, definitive proof of the complete three-dimensional structure, including the absolute configuration of all stereocenters. [1][2][3][4] This level of certainty is indispensable for advancing a compound through the rigorous pipeline of drug development.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC - NIH.
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews - ACS Publications.
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia.
  • Unraveling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 6-Fluoro-2-(oxiran-2-yl)chroman - Benchchem.
  • Chapter 2: Recent Advances in Computational NMR Spectrum Prediction - Books.
  • An In-depth Technical Guide to the Absolute Stereochemistry Determination of (+)-Coccinine - Benchchem.
  • NMR Prediction with Computational Chemistry | Request PDF - ResearchGate.
  • Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT.
  • Fragmentation of chromon derivatives using mass spectrometry technique - DEA.
  • A Researcher's Guide to Confirming Absolute Stereochemistry of Synthetic Compounds - Benchchem.
  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PubMed Central.
  • Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm | Request PDF - ResearchGate.
  • 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS - Science and Education Publishing.
  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog.
  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF - ResearchGate.
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich.
  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and - ResearchGate.
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • NMR and Stereochemistry - Harned Research Group.
  • The Cambridge Structural Database - BiŌkeanós.
  • Cambridge Structural Database - Wikipedia.
  • An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine.
  • Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis - NIH.
  • 3-[(4-Oxo-4H-thio-chromen-3-yl)meth-yl] - PubMed.
  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia.
  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Scilit.
  • CCDC 1494803: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester.
  • Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives - ResearchGate.
  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd..
  • Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework a - Semantic Scholar.
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH.
  • (PDF) Thiochroman-4-ones: Synthesis and reactions - ResearchGate.
  • Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent - ResearchGate.
  • X-Ray Crystallography of Chemical Compounds | Request PDF - ResearchGate.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - MDPI.
  • X-ray crystallography - Wikipedia.
  • X‐ray crystallography of 3 af. | Download Scientific Diagram - ResearchGate.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH.

Sources

Comparative In Vitro Efficacy of Novel Kinase Inhibitor 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Preclinical Cancer Research

In the landscape of targeted cancer therapy, the rigorous in vitro evaluation of novel chemical entities is paramount for establishing their therapeutic potential. This guide provides a comprehensive cross-validation framework for assessing the in vitro performance of the investigational compound 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol (herein designated as CFC-1 ), with a hypothesized mechanism of action as a BRAF kinase inhibitor.

Through a direct comparison with established clinical agents, Vemurafenib and Encorafenib, this document outlines the essential biochemical and cell-based assays required to characterize the potency and cellular efficacy of this novel molecule. The methodologies, comparative data, and workflow visualizations are designed to offer researchers, scientists, and drug development professionals a robust template for the preclinical assessment of new kinase inhibitors.

Introduction: The Rationale for BRAF Inhibition and In Vitro Cross-Validation

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Activating mutations in the BRAF gene, a key serine-threonine kinase in this cascade, are drivers in approximately 50% of cutaneous melanomas, with the V600E substitution being the most frequent aberration.[1][2] This has made the BRAF V600E mutant a validated therapeutic target.

First-generation inhibitors like Vemurafenib demonstrated significant clinical efficacy but were associated with paradoxical MAPK pathway activation in BRAF wild-type cells, leading to secondary malignancies.[1][3] Next-generation inhibitors, such as Encorafenib, were developed with distinct biochemical properties to mitigate some of these effects.[2][3] The preclinical evaluation of a new chemical entity like CFC-1, therefore, necessitates a multi-faceted in vitro approach to determine not only its direct enzymatic inhibition but also its functional impact in a cellular context.

This guide details a two-pronged strategy for cross-validation:

  • Biochemical Assay: To quantify the direct inhibitory activity of CFC-1 on the isolated BRAF V600E kinase enzyme.

  • Cell-Based Assay: To measure the compound's ability to inhibit the proliferation of a human cancer cell line harboring the BRAF V600E mutation.

Comparing the results from these two distinct but complementary assays provides a more complete and trustworthy profile of the compound's potential as a targeted therapeutic agent.

Comparative In Vitro Bioactivity Profile

The following tables summarize the hypothetical, yet plausible, quantitative data for CFC-1 in comparison to the reference inhibitors, Vemurafenib and Encorafenib. This data is foundational for establishing structure-activity relationships and guiding further preclinical development.

Table 1: Biochemical Inhibition of Recombinant BRAF V600E Kinase

CompoundTarget KinaseAssay TypeIC50 (nM)
CFC-1 BRAF V600ETR-FRET25.8
VemurafenibBRAF V600ETR-FRET31.0[1]
EncorafenibBRAF V600ETR-FRET3.4[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiproliferative Activity in A375 Human Melanoma Cells (BRAF V600E)

CompoundCell LineCancer TypeAssay TypeGI50 (nM)
CFC-1 A375Malignant MelanomaMTT Assay115.2
VemurafenibA375Malignant MelanomaMTT Assay~100-300
EncorafenibA375Malignant MelanomaMTT Assay58.0[4]

GI50 (Half-maximal growth inhibition) is the concentration of a drug that is required to inhibit the growth of a cell population by 50%.

Experimental Methodologies and Workflows

The scientific integrity of a comparative guide rests on the detailed and transparent reporting of its experimental protocols. The following sections provide step-by-step methodologies for the key assays used to generate the comparative data.

Biochemical Kinase Inhibition Assay (TR-FRET)

The rationale for using a biochemical assay is to isolate the interaction between the compound and its direct molecular target, free from the complexities of a cellular environment.[5] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for measuring kinase activity.[6]

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Dilute recombinant human BRAF V600E enzyme and biotinylated MEK1 substrate in assay buffer.

    • Prepare a serial dilution of CFC-1, Vemurafenib, and Encorafenib in 100% DMSO, followed by a further dilution in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration equal to the Km for ATP.

    • Prepare detection reagents: Europium-labeled anti-phospho-MEK1 antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.

  • Assay Procedure:

    • Dispense 2.5 µL of the compound dilutions into a 384-well low-volume assay plate.

    • Add 2.5 µL of the BRAF V600E enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Signal Detection:

    • Measure the TR-FRET signal on a compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • The ratio of the emission at 665 nm to 615 nm is calculated.

  • Data Analysis:

    • The percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls.

    • IC50 values are determined from the dose-response curves by fitting the data to a four-parameter logistic model using graphing software.

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Steps cluster_analysis Data Acquisition & Analysis P1 Compound Dilution A1 Dispense Compound P1->A1 P2 Enzyme & Substrate Prep A2 Add Enzyme (Incubate 15 min) P2->A2 P3 ATP Solution A3 Add ATP/Substrate (Incubate 60 min) P3->A3 A1->A2 A2->A3 A4 Add Detection Reagents (Incubate 60 min) A3->A4 D1 Read TR-FRET Signal A4->D1 D2 Calculate % Inhibition D1->D2 D3 Generate Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for the TR-FRET biochemical kinase assay.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7][8] Its principle lies in the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[8] This assay provides crucial information on the compound's effect within a complex biological system.[5][9]

  • Cell Culture & Seeding:

    • Culture A375 human melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of medium.

    • Allow cells to adhere and resume logarithmic growth by incubating overnight.

  • Compound Treatment:

    • Prepare a serial dilution of CFC-1 and the reference compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (including a vehicle-only control).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium but no cells).

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

    • Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

MAPK_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation CFC1 CFC-1 CFC1->BRAF

Caption: Simplified MAPK signaling pathway and the target of CFC-1.

Conclusion and Future Directions

This guide outlines a foundational in vitro cross-validation strategy for the novel compound this compound (CFC-1), based on its hypothesized activity as a BRAF V600E inhibitor. The comparative biochemical and cell-based data provide an initial assessment of its potency and efficacy relative to established drugs, Vemurafenib and Encorafenib.

The presented protocols for TR-FRET and MTT assays represent industry-standard methods for the primary characterization of kinase inhibitors.[5][10][11] The hypothetical data suggests that CFC-1 possesses potent biochemical activity against the BRAF V600E kinase and effectively inhibits the proliferation of BRAF-mutant melanoma cells.

Further investigation is warranted to build a comprehensive preclinical profile. Subsequent steps should include:

  • Kinome Selectivity Profiling: To assess the specificity of CFC-1 against a broad panel of kinases and identify potential off-target activities.[10][12]

  • Resistance Profiling: To evaluate the activity of CFC-1 against cell lines with known mechanisms of resistance to current BRAF inhibitors.

  • In Vivo Efficacy Studies: To determine the compound's antitumor activity in relevant animal models of human cancer.

By employing this systematic and comparative approach, researchers can build a robust data package to support the continued development of promising new therapeutic candidates like CFC-1.

References

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Prudhomme, M. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 986, 219–228. [Link]

  • Sm Alley, C. J., et al. (2011). Direct comparison of BRAF drugs in vitro. Science Signaling, 4(194), pt6. [Link]

  • Popular Kinase Inhibitors List, Drug Prices and Medication Information. (n.d.). GoodRx. Retrieved January 19, 2026, from [Link]

  • Girotti, M. R., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(16), 21416–21433. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

  • Wachner, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8696. [Link]

  • Lo, A., & Suda, K. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 14(3), 729. [Link]

  • Guérit, D., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126. [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. Retrieved January 19, 2026, from [Link]

  • MTT Cell Proliferation Assay. (n.d.). Cell Biolabs, Inc. Retrieved January 19, 2026, from [Link]

  • MTT Cell Viability & Proliferation Assay. (n.d.). 3H Biomedical. Retrieved January 19, 2026, from [Link]

  • Corti, C., et al. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Cancers, 13(2), 289. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(505), eaai7835. [Link]

  • Ciardiello, F. (2004). Epidermal growth factor receptor tyrosine kinase inhibitors. British journal of cancer, 90(1), 1–8. [Link]

  • Al-Attas, F. A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules (Basel, Switzerland), 26(21), 6683. [Link]

  • Bhullar, K. S., et al. (2018). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Pharmacological research, 129, 1–28. [Link]

  • Holderfield, M., et al. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 18(1), 9–14. [Link]

  • Abid, M. B., et al. (2014). A comprehensive review of protein kinase inhibitors for cancer therapy. Current cancer drug targets, 14(6), 552–577. [Link]

  • Tanaka, Y., et al. (2026). Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. RMD open, 12(1), e003666. [Link]

  • Sullivan, R. J., et al. (2024). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer discovery, 14(1), 74–91. [Link]

Sources

A Comparative Benchmarking Guide to the Antiviral Potency of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis Against Established Antiviral Agents

Abstract

The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust and continuous pipeline of new antiviral agents.[1][2][3] This guide provides a comprehensive framework for evaluating the antiviral potency of the novel synthetic compound, 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol (hereafter designated as CDFC), a molecule featuring a chroman-3-ol scaffold that has shown promise in other therapeutic areas.[4] Through a series of standardized in vitro assays, we benchmark CDFC against a panel of well-characterized antiviral drugs: Remdesivir, Favipiravir, and Oseltamivir. This guide is intended for researchers, virologists, and drug development professionals, offering a detailed exposition of the experimental logic, step-by-step protocols, and comparative data interpretation. Our findings aim to rigorously position CDFC within the current landscape of antiviral therapeutics and inform future development strategies.

Introduction: The Rationale for a Novel Chroman-3-ol Derivative

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While research has explored their anti-inflammatory and antimicrobial properties, their potential as direct-acting antiviral agents remains an area of active investigation.[4] CDFC has been synthesized to explore the hypothesis that the unique combination of a difluorinated chroman ring, a chlorophenylthio substituent, and a hydroxyl group at the 3-position could confer potent and broad-spectrum antiviral activity. The rationale is that these modifications may enhance binding to viral or host proteins essential for viral replication, potentially offering a novel mechanism of action.

This guide will systematically evaluate the antiviral efficacy of CDFC by addressing three critical questions:

  • What is the direct inhibitory effect of CDFC on viral replication in a cell-based model?

  • What is the therapeutic window of CDFC (i.e., the concentration range at which it is effective against the virus without causing significant harm to host cells)?

  • How does the in vitro potency of CDFC compare to that of established antiviral drugs with known mechanisms of action?

To answer these, we will employ a panel of viruses to assess the potential for broad-spectrum activity and compare the results with those of Remdesivir (a nucleotide analog targeting viral RNA polymerase), Favipiravir (another RNA polymerase inhibitor with a different proposed mechanism), and Oseltamivir (a neuraminidase inhibitor).[5][6][7][8][9][10][11][12][13][14][15][16]

Comparative Antiviral Agents: Mechanisms of Action

A thorough comparison requires a solid understanding of the benchmarks. The selected antivirals represent different classes and mechanisms of action, providing a robust comparative landscape.

  • Remdesivir: A prodrug that is metabolized to an adenosine nucleotide analog.[7] It competes with ATP for incorporation into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRp), causing delayed chain termination and halting viral replication.[7][9][11][16] It has demonstrated broad-spectrum activity against various RNA viruses.[9][17]

  • Favipiravir: Also a prodrug, it is converted to its active form, which is recognized as a purine nucleotide by the viral RdRp.[5][12][15] Its mechanism is thought to involve selective inhibition of RdRp and/or lethal mutagenesis, where it is incorporated into the viral RNA, inducing mutations that render the virus non-viable.[5][15][18]

  • Oseltamivir: A neuraminidase inhibitor.[6][8][10] It blocks the function of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from the surface of infected cells.[6][8] This prevents the spread of the virus to other cells.[8]

Hypothesized Mechanism of CDFC

Based on its chemical structure, CDFC is hypothesized to act as an inhibitor of a key viral or host protein. The chlorophenylthio group may facilitate hydrophobic interactions, while the difluorinated chroman ring could enhance binding affinity and metabolic stability. The hydroxyl group may form critical hydrogen bonds within a protein's active site. Potential targets could include viral proteases, helicases, or entry proteins. The following experimental workflow is designed to test the overall antiviral efficacy before delving into specific mechanistic studies.

Experimental Workflow for Antiviral Potency Benchmarking

The evaluation of a novel antiviral compound is a multi-step process that begins with determining its efficacy and toxicity in vitro.[19] Our workflow is designed to be logical and self-validating, ensuring that each step builds upon the previous one to provide a clear and comprehensive picture of CDFC's potential.

Caption: A streamlined workflow for the in vitro evaluation of a novel antiviral compound.

Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility and allow for direct comparison between compounds.

Cell Culture and Virus Propagation
  • Cell Line: Vero E6 cells (ATCC CRL-1586) will be used. These cells are susceptible to a wide range of viruses and are a standard model for antiviral testing.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strain: Influenza A virus (H1N1), a common respiratory pathogen, will be used for the initial screening.

  • Virus Titration: The virus stock will be titrated using the Tissue Culture Infectious Dose 50 (TCID50) assay to determine the viral concentration.[20][21][22][23]

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.[24] A high cytotoxic concentration (CC50) is desirable.

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[25]

  • Compound Preparation: Prepare a 2-fold serial dilution of CDFC and the reference antivirals in DMEM with 2% FBS. The concentration range should be broad enough to determine the 50% cytotoxic concentration (e.g., from 1000 µM down to 0.5 µM).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[26][27]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of a compound to inhibit the lytic cycle of a virus.[28][29] A low effective concentration (EC50) indicates high potency.

  • Cell Seeding: Seed Vero E6 cells in 24-well plates and grow until they form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of CDFC and the reference antivirals. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[29]

  • Infection: Add the virus-compound mixture to the washed cell monolayers and incubate for 1 hour to allow for viral adsorption.[28][30]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 2% FBS and 0.5% agarose) to restrict viral spread to adjacent cells, leading to plaque formation.[28][31]

  • Incubation: Incubate the plates for 2-3 days until visible plaques are formed in the virus-only control wells.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: The EC50 value, the concentration of the compound that inhibits plaque formation by 50% compared to the virus-only control, is calculated from a dose-response curve.

Data Presentation and Comparative Analysis

The primary metrics for comparing the antiviral potential of these compounds are the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI).[32] The SI (CC50/EC50) is a crucial measure of a drug's therapeutic window; a higher SI indicates a more promising candidate.

Table 1: In Vitro Antiviral Activity and Cytotoxicity against Influenza A (H1N1) in Vero E6 Cells

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
CDFC [Hypothetical Data][Hypothetical Data][Hypothetical Data]
Remdesivir[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Favipiravir[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Oseltamivir[Hypothetical Data][Hypothetical Data][Hypothetical Data]

Note: The table above is a template for presenting the experimental data. Actual values would be populated upon completion of the assays.

Interpretation of Hypothetical Results:

Assuming hypothetical results where CDFC exhibits an EC50 in the low micromolar range and a CC50 significantly higher, this would result in a favorable SI. For instance, an EC50 of 2 µM and a CC50 of >100 µM would yield an SI of >50, suggesting that CDFC is a potent inhibitor of influenza A replication in vitro with a good safety margin. A comparison of CDFC's SI with those of Remdesivir, Favipiravir, and Oseltamivir under the same experimental conditions would provide a clear benchmark of its relative potency.

Conclusion and Future Directions

This guide outlines a rigorous and standardized approach to benchmarking the antiviral potency of the novel compound, this compound (CDFC). By directly comparing its in vitro efficacy and cytotoxicity against established antivirals, we can make a data-driven assessment of its potential as a therapeutic candidate. The described protocols for cytotoxicity and plaque reduction assays are fundamental to early-stage antiviral drug discovery and provide the necessary data to calculate the all-important selectivity index.

Positive results from this initial screening would warrant further investigation, including:

  • Broad-spectrum activity testing: Evaluating CDFC against a wider panel of viruses, including other RNA and DNA viruses, to determine its spectrum of activity.

  • Mechanism of action studies: Investigating how CDFC inhibits viral replication. This could involve time-of-addition assays to pinpoint the stage of the viral life cycle that is affected, as well as biochemical assays to identify the specific viral or host protein target.[33]

  • In vivo efficacy studies: Testing the efficacy of CDFC in animal models of viral infection to assess its therapeutic potential in a living organism.[34][35][36]

The systematic approach detailed herein ensures a high degree of scientific integrity and provides a solid foundation for the continued development of promising new antiviral agents like CDFC.

References

  • ASM Journals. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Hu, Y., et al. (2024). Design, synthesis and antiviral activity of coumarin derivatives containing 1,3,4- oxadiazole/thidiazole. ResearchGate. Retrieved from [Link]

  • The Innovation. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? Retrieved from [Link]

  • Wikipedia. (n.d.). Oseltamivir. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]

  • Morales, H. (2006). TCID 50 protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Remdesivir. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate? Retrieved from [Link]

  • Utah State University. (n.d.). In Vivo Antiviral Testing. Retrieved from [Link]

  • EURL. (2021). STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Retrieved from [Link]

  • PNAS. (2018). The mechanism of resistance to favipiravir in influenza. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Progress toward a broad-spectrum antiviral. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (n.d.). Oseltamivir. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Animal Models for Preclinical Viral Efficacy Testing. Retrieved from [Link]

  • MDPI. (n.d.). Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. Retrieved from [Link]

  • VEKLURY® (remdesivir). (n.d.). Mechanism of Action & Variant Antiviral Activity | HCP. Retrieved from [Link]

  • American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]

  • WOAH - Asia. (n.d.). The Test for 50% Tissue Culture Infective Dose of PRRSV. Retrieved from [Link]

  • Wikipedia. (n.d.). Favipiravir. Retrieved from [Link]

  • ResearchGate. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. Retrieved from [Link]

  • Medical News Today. (2025). How Tamiflu works: Mechanism of action explained. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (n.d.). Remdesivir. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Protocols.io. (2024). SARS-CoV-2 TCID50. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of a novel plaque reduction neutralisation test for hantavirus infection. Retrieved from [Link]

  • JCI. (2023). Preparing for the next viral threat with broad-spectrum antivirals. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Neutralization Assay. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? Retrieved from [Link]

  • Sterispharma. (2025). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. Retrieved from [Link]

  • Karger. (n.d.). Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. Retrieved from [Link]

  • Bitesize Bio. (2024). Virology through numbers: Plaque and TCID50 assays. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of Ghana. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. Retrieved from [Link]

  • PubMed. (2020). Design, Synthesis, and Antiviral Activities of Coumarin Derivatives Containing Dithioacetal Structures. Retrieved from [Link]

  • MDPI. (2021). Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

  • PubMed Central. (2020). Favipiravir: A new and emerging antiviral option in COVID-19. Retrieved from [Link]

  • GOV.UK. (2024). Broad-spectrum antivirals. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Broad-spectrum antiviral drugs – Knowledge and References. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-((4-chlorophenyl)thio)-5,8-difluorochroman-3-ol. Given the novelty of this specific scaffold, our exploration synthesizes data from structurally related compounds to project a comprehensive SAR landscape. We will delve into the significance of each structural component, compare potential performance against established compounds, and provide detailed experimental protocols for validation.

Introduction: Deconstructing a Privileged Scaffold

The chroman ring system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of a hydroxyl group at the C-3 position and a thioether linkage at C-4 creates a versatile scaffold for therapeutic design.

The subject of this guide, this compound, integrates three key pharmacophoric elements:

  • The Chroman-3-ol Core: The stereochemistry and hydrogen-bonding capacity of the 3-hydroxyl group are often critical for target engagement.

  • The 4-Thioaryl Moiety: The sulfur linkage and the substituted aromatic ring provide opportunities to modulate lipophilicity, electronic properties, and binding interactions.

  • Aromatic Fluorination: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like pKa and lipophilicity.[2][3]

This guide will systematically explore how modifications to each of these regions are likely to impact biological activity, providing a predictive framework for the rational design of novel analogs.

General Synthetic Strategy

The synthesis of 4-thio-substituted chroman-3-ol analogs typically proceeds through a multi-step sequence starting from a substituted phenol. A key intermediate is the corresponding chroman-4-one, which can be synthesized via intramolecular cyclization.[4][5] Subsequent reduction of the ketone and introduction of the thioether at the C-4 position yields the final product.

Representative Synthetic Workflow

Below is a plausible, generalized workflow for the synthesis of the target scaffold.

G A 1. Substituted Phenol/Thiophenol B 2. Multistep Synthesis A->B Reaction C 3. Chroman-4-one Intermediate B->C Cyclization D 4. Reduction of Ketone (e.g., NaBH4) C->D Reduction E 5. Chroman-3-ol D->E F 6. Introduction of Thiol at C-4 E->F Substitution G 7. Final Analog F->G

Caption: Generalized synthetic workflow for 4-thiochroman-3-ol analogs.

Detailed Experimental Protocol: Synthesis of a Chroman-4-one Intermediate

This protocol is adapted from methodologies for synthesizing related chroman-4-one derivatives.[4][5]

  • Step 1: Synthesis of 3-(Arylthio)propanoic Acid: A suitable thiophenol (e.g., 4-chlorothiophenol) is reacted with 3-chloropropanoic acid in the presence of a base (e.g., sodium hydroxide) in an aqueous or alcoholic solvent. The reaction mixture is typically heated to facilitate the nucleophilic substitution.

  • Step 2: Intramolecular Friedel-Crafts Cyclization: The resulting 3-(arylthio)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated (e.g., 80-100 °C) for several hours. This promotes intramolecular acylation to form the thiochroman-4-one ring.

  • Step 3: Work-up and Purification: The reaction is quenched by pouring it onto ice water. The precipitated solid is filtered, washed, and dried. The crude product is then purified by recrystallization or column chromatography (e.g., using a silica gel column with a hexane-ethyl acetate gradient) to yield the pure thiochroman-4-one intermediate.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the core scaffold to predict how structural modifications may influence biological activity. These predictions are based on established SAR trends for chromanones, flavonoids, and other related heterocyclic compounds.[6][7]

SAR_Summary cluster_Molecule Key SAR Points for this compound cluster_A A: 4-Thioaryl Group cluster_B B: Fluorination Pattern cluster_C C: C-3 Hydroxyl Group mol [Core Scaffold Image Placeholder] A_point1 • Para-substitution on phenyl ring is often optimal. • Electron-withdrawing groups (e.g., Cl, F) can enhance potency. • Thioether vs. Ether: Influences bond angles and lipophilicity. B_point1 • Blocks metabolic oxidation, increasing bioavailability. • Can enhance binding via fluorine-protein interactions. • Positional effects are critical (e.g., 5,8- vs. 6,7-difluoro). C_point1 • Crucial H-bond donor/acceptor for target binding. • Stereochemistry (R vs. S) is often determinant for activity. • Esterification/etherification can create pro-drugs or abolish activity.

Caption: Key regions for SAR modification on the target scaffold.

A. Modifications of the 4-((4-Chlorophenyl)thio) Group

The substituent at the C-4 position is pivotal for modulating the compound's interaction with target proteins and its overall physicochemical profile.

ModificationPredicted Impact on ActivityRationale
Varying Phenyl Ring Substituents HighThe nature and position of substituents (e.g., replacing -Cl with -F, -CH3, -OCH3) will alter electronic properties and steric bulk, directly affecting binding affinity. Electron-withdrawing groups often enhance potency in related scaffolds.
Replacing Phenyl with other Aromatics Moderate to HighReplacing the phenyl ring with heterocyclic systems (e.g., pyridine, thiophene) can introduce new hydrogen bonding opportunities and alter the molecule's ADMET profile.
Replacing Thioether with Ether/Amine HighChanging the sulfur linkage to oxygen or nitrogen will significantly alter bond angles, length, and polarity, likely having a profound impact on how the moiety fits into a binding pocket.
B. Modifications of the 5,8-Difluoro Substitutions

Fluorine substitution is a powerful tool in medicinal chemistry.[8][9] Its impact is highly dependent on its position on the chroman ring.

ModificationPredicted Impact on ActivityRationale
Removing Fluorine Atoms HighThis would likely increase susceptibility to metabolic oxidation on the aromatic ring, potentially reducing in vivo efficacy. It would also remove any favorable fluorine-protein interactions.[2]
Shifting Fluorine Positions HighMoving the fluorine atoms to other positions (e.g., C-6, C-7) would alter the molecule's dipole moment and electronic distribution, which could significantly affect target binding and cell permeability.
Mono- vs. Di- vs. Tri-fluorination Moderate to HighThe number of fluorine atoms will fine-tune the electronic properties and lipophilicity of the aromatic ring. The optimal degree of fluorination is target-dependent.
C. Modifications of the 3-ol Group

The hydroxyl group at C-3 is often a key pharmacophoric feature.

ModificationPredicted Impact on ActivityRationale
Inversion of Stereochemistry HighBiological targets are chiral. It is highly probable that one stereoisomer (R or S) will exhibit significantly greater potency than the other due to a more favorable orientation in the binding site.
Esterification/Etherification HighConverting the -OH to an ester or ether will abolish its hydrogen-bonding donor capability. This may eliminate activity, or in some cases, create a prodrug that is metabolized back to the active hydroxyl form in vivo.
Oxidation to Ketone HighConversion to the corresponding chroman-4-one would flatten the ring conformation and change the electronic properties, leading to a completely different biological profile. Studies on chroman-4-ones have shown distinct activities, such as anticancer effects.[4][5]

Performance Comparison with Alternatives

To contextualize the potential of this scaffold, we compare it to known bioactive compounds with related structural features or activities. For this guide, we will use a hypothetical potent analog from our series (Analog A) and compare it to established anticancer agents, a common activity for chroman derivatives.[6][10]

CompoundCore ScaffoldMechanism of Action (if known)Reported Potency (IC50)Key Advantages
Hypothetical Analog A 4-Thio-difluorochroman-3-olPutative Kinase/Enzyme InhibitorSub-micromolar (Predicted)High metabolic stability (due to fluorine); tunable lipophilicity.
Flavopiridol Flavone (related to Chromone)Cyclin-Dependent Kinase (CDK) Inhibitor100-300 nM (in various cell lines)Broad-spectrum CDK inhibition.
Quercetin FlavonolPI3K inhibitor, antioxidant5-50 µM (in various cell lines)Natural product, low toxicity.[6]
Doxorubicin AnthracyclineDNA Intercalator, Topoisomerase II Inhibitor10-100 nM (in various cell lines)Broad-spectrum, highly potent cytotoxic agent.

Standard Biological Evaluation Protocol

To validate the SAR predictions, synthesized analogs must be subjected to rigorous biological testing. The following is a standard protocol for assessing in vitro cytotoxicity against a panel of cancer cell lines.

MTT Cell Proliferation Assay

Objective: To determine the concentration of an analog that inhibits 50% of cell growth (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound in DMSO is serially diluted in culture media. The media in the wells is replaced with media containing the various concentrations of the compound (e.g., from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis presented in this guide, derived from established principles and related compound series, suggests several key avenues for optimization:

  • Stereochemistry at C-3 is paramount: The synthesis and separation of the R and S enantiomers are critical early steps to identify the active stereoisomer.

  • The 4-thioaryl group is a key handle for tuning potency: Exploration of a diverse range of substituents on the phenyl ring is warranted to maximize target engagement.

  • The fluorine atoms provide metabolic stability: While the 5,8-difluoro pattern is a good starting point, alternative fluorination patterns should be investigated to fine-tune electronic properties and potential protein-fluorine interactions.

Future work should focus on the synthesis of a focused library of analogs based on these principles, followed by systematic evaluation using relevant in vitro and in vivo models to validate the predicted SAR and identify lead candidates for further development.

References

  • da Silva, G., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available: [Link]

  • Lv, P.-C., et al. (2010). Synthesis and Antitumor Activity of Novel 3-(Substituted Amino) chromone Derivatives. Molecules. Available: [Link]

  • Urbaniak, A., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules. Available: [Link]

  • Urbaniak, A., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. PubMed. Available: [Link]

  • Urbaniak, A., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. ResearchGate. Available: [Link]

  • Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal. Available: [Link]

  • Yuan, H., et al. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters. Available: [Link]

  • Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. ScienceDirect. Available: [Link]

  • Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Semantic Scholar. Available: [Link]

  • Morita, H., et al. (2018). Structure-Activity Relationship between Thiol Group-Trapping Ability of Morphinan Compounds with a Michael Acceptor and Anti-Plasmodium falciparum Activities. Molecules. Available: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available: [Link]

  • Sakshi, S., et al. (2017). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Products: An Indian Journal. Available: [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available: [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. Available: [Link]

  • Reddy, T., et al. (2018). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Available: [Link]

  • Ojima, I., et al. (2022). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic Chemistry. Available: [Link]

  • Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters. Available: [Link]

  • Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem. Available: [Link]

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition. Available: [Link]

  • Author. (2025). SYNTHESIS, STRUCTURAL CHARACTERIZATION AND ANTITUMOR ACTIVITY OF NEW CHROMENO[4′,3′:4,5]THIOPYRANO[2,3-d]THIAZOLE DERIVATIVE. ScienceRise: Pharmaceutical Science. Available: [Link]

  • Kaiser, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. Available: [Link]

Sources

Assessing the Target Selectivity of Novel Apoptosis Modulators: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug discovery, the development of targeted therapies that manipulate apoptosis is a field of immense promise. A key family of proteins in this pathway, the B-cell lymphoma 2 (Bcl-2) family, are central regulators of programmed cell death and have become critical targets for therapeutic intervention.[1][2] The overexpression of anti-apoptotic Bcl-2 family members, such as Myeloid Cell Leukemia 1 (Mcl-1), Bcl-2, and Bcl-xL, is a common mechanism by which cancer cells evade apoptosis and develop resistance to treatment.[2] Consequently, the discovery of small molecule inhibitors that specifically target these proteins is a major focus of modern drug development.

This guide provides a comprehensive framework for assessing the selectivity of a novel compound, hypothesized to be a Bcl-2 family inhibitor. As a case study, we will consider the hypothetical compound 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol . While, to date, there is no publicly available data identifying the specific biological target of this molecule, its "chroman" core structure is found in some known Mcl-1 inhibitors.[3] This structural similarity provides a rationale for investigating its potential as an Mcl-1 inhibitor and, more importantly, for rigorously evaluating its selectivity against other members of the Bcl-2 family.

This guide will detail the essential biochemical and cell-based assays required to build a comprehensive selectivity profile, using well-characterized inhibitors as benchmarks for comparison.

The Critical Role of Selectivity in Targeting Bcl-2 Family Proteins

The anti-apoptotic members of the Bcl-2 family (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and Bfl-1/A1) share a conserved binding groove that sequesters pro-apoptotic "BH3-only" proteins, thereby preventing the activation of the apoptotic cascade.[4][5] Small molecule inhibitors, often referred to as "BH3 mimetics," are designed to fit into this groove and displace the pro-apoptotic proteins, thus triggering cell death.

However, the structural similarity of the binding grooves across the Bcl-2 family presents a significant challenge for achieving inhibitor selectivity. Off-target inhibition can lead to undesirable toxicities. For instance, inhibition of Bcl-xL has been associated with thrombocytopenia (a reduction in platelet count).[6] Therefore, a thorough assessment of a novel compound's selectivity is paramount for its development as a safe and effective therapeutic agent.

A Phased Approach to Selectivity Profiling

A robust assessment of selectivity involves a multi-pronged approach, beginning with biochemical assays to determine direct binding affinities and progressing to cell-based assays to evaluate on-target engagement and functional consequences in a more physiologically relevant context.

Phase 1: Biochemical Assays for Direct Target Engagement and Selectivity

The initial step is to determine if the compound of interest directly binds to the hypothesized target and to quantify its affinity relative to other Bcl-2 family members.

cluster_0 Biochemical Selectivity Profiling Compound Test Compound (e.g., this compound) Assay Competitive Binding Assay (e.g., TR-FRET, FP) Compound->Assay Data Binding Affinity Data (Ki or IC50 values) Assay->Data Targets Panel of Recombinant Bcl-2 Family Proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, Bfl-1) Targets->Assay Analysis Selectivity Ratios (Ki off-target / Ki on-target) Data->Analysis

Caption: Workflow for determining biochemical selectivity.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive and robust method for quantifying protein-protein interactions and their inhibition.

  • Reagents and Materials:

    • Recombinant human Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, Bfl-1).

    • Fluorescently labeled BH3 peptide (e.g., BIM, BID). Typically, a terbium (Tb) or europium (Eu) cryptate-labeled antibody against a peptide tag (e.g., GST) on the Bcl-2 protein is used as the donor, and a fluorescently tagged (e.g., d2) BH3 peptide serves as the acceptor.

    • Test compound (this compound) and reference compounds (e.g., AZD5991 for Mcl-1, Venetoclax for Bcl-2).

    • Assay buffer (e.g., PBS with 0.05% Tween-20).

    • 384-well low-volume microplates.

    • TR-FRET compatible plate reader.

  • Procedure: a. Prepare serial dilutions of the test and reference compounds in assay buffer. b. In a 384-well plate, add the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide. c. Add the serially diluted compounds to the wells. Include wells with no compound (positive control) and wells with no Bcl-2 protein (negative control). d. Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium. e. Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). f. Calculate the TR-FRET ratio (Acceptor emission / Donor emission). g. Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. h. Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

CompoundTargetKi (nM)Selectivity Ratio (vs. Mcl-1)
This compound Mcl-1[Hypothetical Value]1
Bcl-2[Hypothetical Value][Calculate]
Bcl-xL[Hypothetical Value][Calculate]
Bcl-w[Hypothetical Value][Calculate]
Bfl-1[Hypothetical Value][Calculate]
AZD5991 (Mcl-1 selective) Mcl-10.131
Bcl-2>10,000>76,923
Bcl-xL>10,000>76,923
Bcl-w>10,000>76,923
Bfl-1>10,000>76,923
Venetoclax (Bcl-2 selective) Mcl-1>444>44,400
Bcl-2<0.011
Bcl-xL484800
Bcl-w212100
Bfl-1>444>44,400

Note: Data for AZD5991 and Venetoclax are from published sources for illustrative purposes.[1][7][8]

Phase 2: Cell-Based Assays for On-Target Engagement and Functional Selectivity

While biochemical assays are crucial for determining direct binding, cell-based assays are essential to confirm that the compound engages its target in a cellular environment and elicits the desired biological response.

cluster_1 Cellular Selectivity Profiling Compound Test Compound (e.g., this compound) Assays Cell Viability Assay (e.g., CellTiter-Glo) Apoptosis Assay (e.g., Caspase-Glo) Compound->Assays CellLines Panel of Cancer Cell Lines with Known Bcl-2 Family Dependencies CellLines->Assays Data EC50 Values Assays->Data Analysis Correlation of Sensitivity with Bcl-2 Family Member Dependency Data->Analysis

Caption: Workflow for assessing cellular selectivity.

Detailed Protocol: Cell Viability and Apoptosis Assays in a Panel of Dependent Cell Lines

This approach utilizes a panel of cancer cell lines that are known to be dependent on a specific anti-apoptotic Bcl-2 family member for survival.

  • Cell Line Panel:

    • Mcl-1 Dependent: MOLP-8, NCI-H929 (Multiple Myeloma)

    • Bcl-2 Dependent: RS4;11 (Acute Lymphoblastic Leukemia)

    • Bcl-xL Dependent: Molt-4 (Acute Lymphoblastic Leukemia)

  • Procedure (Cell Viability - CellTiter-Glo® Assay): a. Seed the panel of cell lines in 96-well plates at an appropriate density. b. After 24 hours, treat the cells with a serial dilution of the test compound and reference compounds. c. Incubate for a specified period (e.g., 72 hours). d. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). e. Measure luminescence using a plate reader. f. Plot the luminescence signal against compound concentration and determine the EC50 value.

  • Procedure (Apoptosis - Caspase-Glo® 3/7 Assay): a. Follow the same seeding and treatment protocol as the viability assay, but with a shorter incubation time (e.g., 24 hours) to capture the induction of apoptosis. b. Add Caspase-Glo® 3/7 reagent, which contains a substrate for caspases 3 and 7. Cleavage of the substrate by active caspases generates a luminescent signal. c. Measure luminescence and determine the EC50 for caspase activation.

Data Presentation: Cellular Potency and Selectivity

CompoundCell LinePrimary DependencyViability EC50 (nM)Caspase 3/7 EC50 (nM)
This compound MOLP-8Mcl-1[Hypothetical Value][Hypothetical Value]
RS4;11Bcl-2[Hypothetical Value][Hypothetical Value]
Molt-4Bcl-xL[Hypothetical Value][Hypothetical Value]
AZD5991 MOLP-8Mcl-1PotentPotent
RS4;11Bcl-2Weak/InactiveWeak/Inactive
Molt-4Bcl-xLWeak/InactiveWeak/Inactive
Venetoclax MOLP-8Mcl-1Weak/InactiveWeak/Inactive
RS4;11Bcl-2PotentPotent
Molt-4Bcl-xLWeak/InactiveWeak/Inactive

Note: "Potent" and "Weak/Inactive" are used to illustrate the expected pattern of activity for selective inhibitors.

Advanced Selectivity Profiling Techniques

For a more in-depth understanding of a compound's selectivity, additional assays can be employed:

  • Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate that the test compound disrupts the interaction between the target Bcl-2 family member and its pro-apoptotic binding partners (e.g., Mcl-1 and BIM) in a cellular context.[9]

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding. This can provide direct evidence of target engagement in intact cells.

  • Broad Kinase and Receptor Panel Screening: To identify potential off-target activities beyond the Bcl-2 family, screening against a broad panel of kinases, GPCRs, ion channels, and other enzymes is a crucial step in preclinical safety assessment.

Conclusion

The rigorous assessment of target selectivity is a cornerstone of modern drug discovery, particularly for inhibitors of the Bcl-2 family of proteins. While the specific biological target of this compound remains to be elucidated, the framework presented in this guide provides a robust and comprehensive strategy for characterizing its potential selectivity, or that of any novel compound hypothesized to modulate apoptosis. By employing a combination of biochemical and cell-based assays and comparing the results to well-characterized reference compounds

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chroman scaffold is a recurring motif in a multitude of biologically active compounds, heralding a broad spectrum of therapeutic possibilities. This guide delves into the prospective in vivo efficacy of a novel derivative, 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol , by drawing comparisons with structurally related compounds for which experimental data are available. While direct in vivo studies on this specific molecule are not yet present in the public domain, a comprehensive analysis of its constituent chemical features—the chroman-3-ol core, the 4-chlorophenylthio substituent, and the difluoro substitutions—provides a robust framework for predicting its biological behavior and guiding future research.

The Chroman-3-ol Scaffold: A Privileged Structure in Drug Discovery

The chroman ring system is a cornerstone of numerous natural and synthetic compounds with significant pharmacological activities.[1] Its derivatives have been extensively studied, revealing a wide range of therapeutic applications, from anticancer and neuroprotective to anti-inflammatory and antimicrobial effects.[2][3] The hydroxyl group at the 3-position of the chroman ring is a key feature, often involved in critical hydrogen bonding interactions with biological targets.

Comparative In Vitro Efficacy of Related Chroman Derivatives

To contextualize the potential of this compound, it is instructive to examine the in vitro efficacy of analogous compounds. The following table summarizes the biological activities of various chroman and chromone derivatives, highlighting the diversity of their therapeutic targets.

Compound ClassSpecific Derivative(s)Biological Target/ActivityPotency (IC₅₀/EC₅₀)Reference(s)
Chroman-4-ones 6,8-dibromo-2-substituted derivativesSirtuin 2 (SIRT2) InhibitionLow micromolar range
Amino-chromenones 4k derivativeButyrylcholinesterase (BChE) Inhibition0.65 ± 0.13 µM[3]
Chromanol Derivatives 6-hydroxy-4,4,7,8-tetramethyl-chroman-2-one (TMC2O)Antileishmanial Activity9.5 ± 0.5 μM[4]
Spirocyclic Chromans B16 derivativeAntiproliferative (Enzalutamide-resistant prostate cancer cells)96 nM
Chromene Derivatives 7-(R) derivativeSelective Estrogen Receptor Modulation (SERM)Antagonist in uterus, agonist in bone[5]
2-Phenylethyl-chromones Various derivativesAnti-inflammatory (Nitric Oxide Production Inhibition)7.0–12.0 μM[6]

Structure-Activity Relationship (SAR) Insights: Guiding a Path to In Vivo Studies

The biological activity of chroman derivatives is intricately linked to their substitution patterns. For instance, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold have been shown to be favorable for SIRT2 inhibition.[3] In the case of this compound, the two fluorine atoms at positions 5 and 8 represent strong electron-withdrawing groups, which could significantly modulate its biological activity. The incorporation of fluorine can also enhance metabolic stability and membrane permeability, properties that are highly desirable for in vivo applications.[7]

The 4-chlorophenylthio moiety is another key feature. Thioether-containing compounds are known to possess a range of biological activities, and the chlorophenyl group can influence potency and selectivity through hydrophobic and electronic interactions with target proteins.

A Proposed In Vivo Experimental Workflow

Given the diverse activities of related compounds, a hypothetical in vivo study of this compound would necessitate a carefully designed experimental workflow. The choice of animal model would depend on the primary therapeutic area of interest, which could range from neurodegenerative diseases to cancer, based on the activities of analogous structures.

G cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Efficacy Study A Compound Synthesis & Characterization B In Vitro Screening (Target Identification) A->B C ADME/Tox Profiling (In Vitro) B->C D Animal Model Selection (e.g., Xenograft, Transgenic) C->D E Dose-Response Study (Maximum Tolerated Dose) D->E F Efficacy Assessment (e.g., Tumor Growth Inhibition, Behavioral Tests) E->F G Pharmacokinetic Analysis (Blood & Tissue Levels) F->G H Histopathological Analysis F->H

Caption: A generalized workflow for the in vivo evaluation of a novel therapeutic compound.

Potential Mechanism of Action: A Focus on Enzyme Inhibition

Many chroman derivatives exert their effects through the inhibition of specific enzymes.[3] A plausible mechanism of action for this compound could involve the inhibition of a key signaling protein. The following diagram illustrates a simplified enzyme inhibition pathway.

G Compound 4-((4-Chlorophenyl)thio)- 5,8-difluorochroman-3-ol Enzyme Target Enzyme (e.g., Kinase, Esterase) Compound->Enzyme Inhibition Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Biological_Effect Downstream Biological Effect Product->Biological_Effect

Caption: A simplified diagram illustrating a potential enzyme inhibition mechanism of action.

Conclusion and Future Directions

While the absence of direct in vivo data for this compound necessitates a predictive approach, the wealth of information on related chroman derivatives provides a strong foundation for future research. The unique combination of a chroman-3-ol core, a 4-chlorophenylthio substituent, and difluoro modifications suggests that this compound could possess potent and selective biological activity. The insights gathered in this guide are intended to stimulate and inform the design of robust in vivo studies to unlock the full therapeutic potential of this promising new chemical entity.

References

  • BenchChem. (n.d.). Comparative In Vitro Efficacy of Chroman Derivatives: A Guide for Researchers.
  • Nickel, J., Gohlke, S., Müller, J., & Langer, P. (2011). Synthetic chromanol derivatives and their interaction with complex III in mitochondria from bovine, yeast, and Leishmania. PubMed, 21(10), 17.
  • Fan, M., Zhong, X., Huang, Y., Peng, Z., & Wang, G. (2023). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. PLoS ONE, 14(8), e0220379.
  • BenchChem. (n.d.). Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis.
  • BenchChem. (n.d.). Structure-Activity Relationship of Chroman-3-amine Analogs: A Comparative Guide.
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Fluorinated Chroman Derivatives.
  • Wu, M. H., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822.
  • Sakagami, H., et al. (2019). Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones. Anticancer Research, 39(12), 6653-6662.
  • Tewari, A. K., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of Medicinal Chemistry, 52(23), 7544–7569.
  • Wang, L., et al. (2021). Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Molecules, 26(14), 4286.
  • Opris, R., et al. (2021). Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 26(14), 4305.
  • Rivera, G., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Molecules, 28(23), 7891.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Yildiz, I., et al. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 87(1), e70219.
  • Kubohara, Y., et al. (2008). Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium. Bioscience, Biotechnology, and Biochemistry, 72(12), 3249-3255.
  • de Souza, M. V. N., et al. (2022). Synthesis and in vitro antiprotozoal evaluation of novel Knoevenagel hydroxychloroquine derivatives. RSC Medicinal Chemistry, 13(8), 987-995.
  • Pérez-Díaz, L. M., et al. (2023). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Molecules, 28(1), 350.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4173-4176.
  • Musumeci, R., et al. (2011). Antidermatophytic activity of pyrazolo[3,4-c]isothiazoles: a preliminary approach on 4-chlorophenyl derivative for evaluation of mutagenic and clastogenic effects on bacteria and human chromosomes in vitro. Drug and Chemical Toxicology, 34(3), 324-331.
  • Kumar, D., et al. (2011). Synthesis and anticancer activity of 1,3,4-thiadiazoles with 3-methoxyphenyl substituent. Molecules, 16(12), 10281-10293.
  • Chen, Z., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9046-9056.
  • Yang, Y., et al. (2018). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 23(3), 533.
  • Lee, J. H., et al. (2016). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 21(11), 1475.
  • Chen, Z., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9046-9056.

Sources

Comparative Guide to the Identification and Validation of the Binding Site for 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Deconvolution and Binding Site Confirmation

In the landscape of drug discovery, a small molecule's therapeutic potential is inextricably linked to its interaction with its biological target. For a novel compound such as 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, for which the target protein is not established in public literature, the journey from a bioactive 'hit' to a validated lead requires a systematic and multi-faceted experimental approach. This guide provides a comprehensive framework, not merely for confirming a binding site, but for the entire workflow: from identifying the unknown protein target to validating the precise molecular interactions at the binding interface.

Our approach is grounded in the principle of orthogonal validation, where insights from one method are corroborated by another, building a robust and irrefutable body of evidence. We will explore a cascade of techniques, explaining the causal logic behind their selection and sequence, ensuring that each step provides a self-validating system for the next.

Part 1: The Primary Challenge - Target Identification

Before any binding site can be confirmed, the target protein must be identified. This initial phase, often termed target deconvolution or target fishing, is critical. The choice of method depends on the compound's properties and available resources. A common and powerful strategy is Affinity Chromatography coupled with Mass Spectrometry (AC-MS) .

The logic behind this choice rests on leveraging the compound's intrinsic binding affinity. By immobilizing the ligand, we can selectively capture its binding partner(s) from a complex biological mixture, such as a cell lysate. Subsequent identification by mass spectrometry provides a direct path to naming the unknown target.

Experimental Workflow: Target Identification via AC-MS

AC_MS_Workflow cluster_prep Phase 1: Preparation cluster_capture Phase 2: Affinity Capture cluster_analysis Phase 3: Identification Compound Synthesize Linker-Modified 4-((4-Chlorophenyl)thio)-5,8- difluorochroman-3-ol Immobilize Immobilize Compound on Resin via Linker Compound->Immobilize Beads Activate Chromatography Resin (e.g., Sepharose beads) Beads->Immobilize Lysate Prepare Cell Lysate (Source of potential targets) Incubate Incubate Resin with Cell Lysate Lysate->Incubate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Analyze Eluate by LC-MS/MS Elute->MS Identify Identify Proteins via Database Search MS->Identify SDM_Workflow cluster_hypothesis Phase 1: Hypothesis Generation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Hypothesize Predict Putative Binding Site (e.g., via computational docking) Select Select Key Residues for Mutation Hypothesize->Select Mutate Generate Mutant Proteins (e.g., Alanine Scanning) Select->Mutate Express Express & Purify Wild-Type and Mutant Proteins Mutate->Express Assay Measure Binding Affinity (e.g., ITC or SPR) for each Express->Assay Compare Compare Kd of Mutants to Wild-Type Assay->Compare Conclusion Residues where mutation disrupts binding are part of the binding site. Compare->Conclusion

Safety Operating Guide

Personal protective equipment for handling 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

This guide provides essential safety protocols and operational directives for handling this compound (CAS No. 944944-61-0). As specific toxicological and hazard data for this compound are not widely available, this document is grounded in a conservative approach, inferring potential hazards from its structural motifs: an organofluorine chroman scaffold and a chlorophenyl thioether side chain. The procedures outlined below are designed to provide a robust framework for ensuring personnel safety and maintaining experimental integrity.

Inferred Hazard Assessment

The chemical structure of this compound necessitates a cautious approach. The primary components of concern are:

  • Chlorophenyl Thioether Moiety : Analogous compounds, such as 4-chlorobenzenethiol, are known to be harmful if swallowed and can cause severe skin and eye damage.[1] Upon thermal decomposition, chlorophenyl organosulfur compounds can release highly toxic fumes, including chlorides and sulfur oxides.[2]

  • Organofluorine Structure : The carbon-fluorine bond is exceptionally strong, which can lead to environmental persistence.[3] While many organofluorine compounds are biologically inert, some can exhibit significant toxicity.[3][4][5] Metabolism or decomposition could potentially release hazardous fluorine compounds.

  • Solid Particulate Nature : As a solid, the compound poses an inhalation risk if handled as a powder, which could lead to respiratory irritation.

Based on these structural alerts, the compound should be handled as if it possesses the following hazards until proven otherwise:

Potential Hazard Basis of Concern (Structural Analogs) Primary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowed (based on 4-chlorobenzenethiol and N-(4-chlorophenyl)-maleimide).[1]Ingestion
Skin Corrosion/Irritation Causes skin irritation or severe burns (based on related chlorophenyl compounds).[1][6]Dermal Contact
Serious Eye Damage Causes serious eye irritation or damage.[1][6]Eye Contact
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Inhalation
Thermal Decomposition Potential to release toxic gases (HCl, HF, SOx, NOx) upon heating.[2]Inhalation

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is critical. The following equipment must be worn at all times when handling the compound, from initial container opening to final waste disposal.

Protection Type Specification Rationale & Standard
Hand Protection Double-gloving with nitrile rubber gloves.Provides robust protection against dermal contact. Nitrile offers good chemical resistance.[7] The outer glove should be removed and disposed of immediately after handling, while the inner glove is removed upon leaving the work area. Gloves must be inspected for integrity before use.[1]
Eye & Face Protection Chemical splash goggles and a face shield.Goggles are essential to prevent contact from splashes. A face shield is required when handling larger quantities (>1g) or when there is a significant splash risk.[7][8] Must meet ANSI Z87.1 or EN 166 standards.
Body Protection A fully-buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended when handling solutions.Protects skin and personal clothing from contamination. A complete suit protecting against chemicals may be necessary depending on the scale and nature of the work.[1]
Respiratory Protection Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[6] If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.

Safe Handling & Operational Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following diagram and procedural steps outline the complete handling process.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Receive Receive & Verify Compound Store Store in Designated, Locked Location Receive->Store Log inventory PrepArea Prepare & Decontaminate Fume Hood Store->PrepArea Retrieve for use DonPPE Don Full PPE PrepArea->DonPPE Weigh Weigh Solid on Decontaminated Balance DonPPE->Weigh Enter hood Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Waste Segregate & Label Hazardous Waste Experiment->Waste Decon Decontaminate Glassware & Surfaces Waste->Decon DoffPPE Doff PPE in Designated Area Decon->DoffPPE Exit hood Dispose Dispose of Waste via EH&S DoffPPE->Dispose

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within a certified chemical fume hood for all handling activities.

    • Ensure an eyewash station and safety shower are directly accessible and unobstructed.

    • Prepare a spill kit containing absorbent material (e.g., vermiculite or sand), and separate waste containers for solid and liquid hazardous waste.

    • Don all required PPE as specified in Section 2 before bringing the compound into the work area.

  • Handling the Solid Compound :

    • Perform all manipulations, including weighing, within the fume hood to contain any dust.

    • Use anti-static equipment where possible to prevent dispersal of fine powders.

    • Carefully open the container. Use tools (spatulas, etc.) that will not generate sparks.

    • Weigh the desired amount of the compound onto weighing paper or into a tared container. Avoid creating dust.

    • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe in the solid hazardous waste container.

  • Preparing Solutions :

    • Add the weighed solid to the solvent in a suitable flask, still inside the fume hood.

    • Cap the flask before agitation or sonication to prevent aerosol generation.

    • Clearly label the solution with the chemical name, concentration, date, and appropriate hazard warnings.

Emergency and Disposal Plans

Immediate First Aid Measures
  • If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Following Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][9] Seek immediate medical attention.

  • Following Eye Contact : Rinse cautiously with pure water for at least 15-20 minutes, holding the eyelids open.[6][9] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Following Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[1][9]

Accidental Release Measures
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Contain : Do not touch spilled material.[2] Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.

  • Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.[1]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate : Ensure the area is well-ventilated after cleanup.

Waste Disposal
  • Chemical Waste : All materials contaminated with this compound, including excess solid, solutions, and contaminated lab supplies (gloves, wipes, pipette tips), must be disposed of as hazardous chemical waste.

  • Segregation : Keep solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.

References

  • Organofluorine chemistry - Wikipedia. Wikipedia.
  • Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides - PMC - NIH. National Institutes of Health.
  • Metabolism and Toxicity of Fluorine Compounds. American Chemical Society Publications.
  • thiourea, (2-chlorophenyl) - Report | CAMEO Chemicals | NOAA. National Oceanic and Atmospheric Administration.
  • 4-(4-chlorophenylthio)-5,8-difluorochroMan-3-ol Safety Data Sheets - Echemi. Echemi.
  • Toxicology of Some Fluoro-Organic Compounds - DTIC. Defense Technical Information Center.
  • Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center.
  • 5,8-difluorochroMan-3-ol | 944944-61-0, 4-(4-chlorophenylthio) - Echemi. Echemi.
  • Safety Data Sheet - CymitQuimica. CymitQuimica.
  • Safety Data Sheet - Research Core Facilities. Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. New Jersey Department of Health.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council.
  • 4 - SAFETY DATA SHEET. Chemservice.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council. American Chemistry Council.

Sources

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4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.